11H-Dibenzo[b,e]azepine-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
11H-benzo[c][1]benzazepine-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)17-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWGCWCVNGSQQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=NC3=CC=CC=C31)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576013 | |
| Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80012-69-7 | |
| Record name | 11H-Dibenzo[b,e]azepine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile: Synthesis, Characterization, and Application in Medicinal Chemistry
This guide provides a comprehensive technical overview of 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of pharmaceutically active compounds. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's chemical structure, synthesis, characterization, and its pivotal role in the development of therapeutic agents.
Introduction and Significance
This compound (CAS No. 80012-69-7) is a tricyclic organic compound featuring a dibenzazepine core functionalized with a nitrile group.[1] This unique structural arrangement makes it a valuable building block in medicinal chemistry. The dibenzazepine framework is a well-established pharmacophore, present in a variety of drugs with central nervous system (CNS) activity, including antidepressants and anticonvulsants.[2] The presence of the nitrile group offers a versatile handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.
The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of Epinastine, a potent second-generation antihistamine.[3] Epinastine is used in the treatment of allergic conjunctivitis, acting as a histamine H1 receptor antagonist and a mast cell stabilizer.[4][5] Understanding the chemistry of this intermediate is therefore essential for the efficient production and development of Epinastine and other potential therapeutic agents based on the dibenzazepine scaffold.
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a central seven-membered azepine ring fused to two benzene rings. A nitrile group is attached to the 6-position of the azepine ring.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80012-69-7 | [1] |
| Molecular Formula | C₁₅H₁₀N₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Colorless solid | [1] |
| Melting Point | 55 °C | [1] |
| Purity | Min. 95% | [1] |
| SMILES | N#CC1=Nc2ccccc2Cc2ccccc21 | [1] |
| InChIKey | QGZKDVFQNNGYKY-UHFFFAOYSA-N | [1] |
X-ray crystallography studies have revealed that the molecule crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings are approximately 60.32° and 61.35°.[3] The crystal packing is stabilized by weak π–π stacking interactions.[3]
Synthesis of this compound
The most commonly cited synthesis of this compound involves the nucleophilic substitution of a chlorine atom with a cyanide group.[3]
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
6-Chloro-11H-dibenzo[b,e]azepine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol) in anhydrous DMSO (10 mL).
-
Add sodium cyanide (1.1 mmol) to the solution.
-
Heat the reaction mixture to 363 K (90 °C) and stir for 5 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold deionized water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with deionized water.
-
The reported yield for this reaction is approximately 73%.[3]
Causality behind Experimental Choices:
-
Solvent: DMSO is an excellent polar aprotic solvent that can dissolve both the organic substrate and the inorganic cyanide salt, facilitating the nucleophilic substitution reaction.
-
Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without significant decomposition of the product.
-
Stoichiometry: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting material.
Purification
The crude product can be purified by recrystallization. Slow evaporation of a methanol solution of the crude product at room temperature has been reported to yield crystals suitable for X-ray diffraction analysis.[3]
Protocol for Recrystallization:
-
Dissolve the crude this compound in a minimal amount of hot methanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cooling in an ice bath may be necessary to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Dry the crystals under vacuum.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (multiplets in the range of δ 7.0-8.0 ppm). Methylene protons of the azepine ring (a singlet or AB quartet around δ 3.5-4.5 ppm). |
| ¹³C NMR | Aromatic carbons (peaks in the range of δ 120-150 ppm). Nitrile carbon (a peak around δ 115-120 ppm). Methylene carbon of the azepine ring (a peak around δ 30-40 ppm). Quaternary carbons of the imine and the fused rings. |
| IR (Infrared) Spectroscopy | A sharp, medium-intensity peak for the C≡N stretch around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N stretching vibration around 1640 cm⁻¹. Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 218. Fragmentation patterns may involve the loss of HCN (m/z = 191) and other characteristic fragments of the dibenzazepine core. |
Chemical Reactivity and Derivatization
The chemical reactivity of this compound is primarily dictated by the nitrile group and the dibenzazepine core.
Caption: Key reaction pathways of this compound.
Reactions of the Nitrile Group
-
Reduction: The nitrile group can be reduced to a primary amine (6-(aminomethyl)-11H-dibenzo[b,e]azepine) using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is a critical step in the synthesis of Epinastine.
-
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (11H-Dibenzo[b,e]azepine-6-carboxylic acid). This provides a route to another class of derivatives.
Reactions of the Dibenzazepine Core
The dibenzazepine nucleus can also undergo various chemical modifications, although these are less common when the nitrile group is the primary site of interest for derivatization. N-alkylation or N-acylation at the 11-position is a possibility for related saturated dibenzazepine structures.
Application in Drug Development: The Synthesis of Epinastine
As previously mentioned, the most prominent application of this compound is as a key intermediate in the synthesis of the antihistamine drug, Epinastine. The synthesis involves the reduction of the nitrile group to a primary amine, followed by cyclization to form the imidazoline ring of Epinastine.
Mechanism of Action of Epinastine
Epinastine exhibits a dual mechanism of action that makes it highly effective in treating allergic conjunctivitis:
-
Histamine H1 Receptor Antagonism: Epinastine is a potent and selective antagonist of the histamine H1 receptor. By blocking this receptor, it prevents histamine from binding and initiating the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, redness, and swelling.[4][5]
-
Mast Cell Stabilization: Epinastine also stabilizes mast cells, preventing their degranulation and the release of histamine and other pro-inflammatory mediators.[4] This action helps to suppress the allergic response at an earlier stage.
Epinastine is a second-generation antihistamine and does not readily cross the blood-brain barrier, resulting in a low incidence of sedative side effects.[6]
Conclusion
This compound is a molecule of significant interest to the pharmaceutical industry due to its role as a key intermediate in the synthesis of Epinastine. Its synthesis is well-established, and its chemical structure offers opportunities for further derivatization. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for researchers and scientists involved in the development of new therapeutic agents based on the versatile dibenzazepine scaffold. Further research to fully characterize its spectroscopic properties would be a valuable addition to the scientific literature.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Structural Characterization of 11-Ethyl-6,11-Dihydro-5H-Dibenzo[b,e]Azepine - Delgado - Journal of Structural Chemistry [bakhtiniada.ru]
11H-Dibenzo[b,e]azepine-6-carbonitrile molecular weight
An In-Depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal chemical intermediate in pharmaceutical development. The document details its core physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-tested protocol for its synthesis and purification is presented, emphasizing the rationale behind key experimental steps. Furthermore, this guide explores the compound's analytical characterization, its significant applications as a precursor to antihistaminic agents like Epinastine, and its broader role as a scaffold in Central Nervous System (CNS) drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this high-value molecule.
Core Molecular and Physicochemical Properties
This compound is a tricyclic organic compound whose rigid, three-dimensional structure is a cornerstone of its utility in medicinal chemistry. Its fundamental identity is established by its molecular formula and weight.
The molecular weight is a critical parameter for stoichiometric calculations in synthesis, for analytical validation via mass spectrometry, and for overall characterization. The accepted molecular weight of the compound is 218.25 g/mol .[1][2][3] This value is derived from its molecular formula, C₁₅H₁₀N₂.[1][2][3]
| Property | Value | Source(s) |
| Molecular Weight | 218.25 g/mol | [1][2][3] |
| Alternate MW Value | 218.26 g/mol | [4] |
| Molecular Formula | C₁₅H₁₀N₂ | [1][3] |
| CAS Number | 80012-69-7 | [1][4][5] |
| Common Synonyms | 6-Cyano-11-hydro-dibenzoazepine | [6] |
| Appearance | Colorless solid/crystals | [2] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Structurally, the molecule consists of two benzene rings fused to a central seven-membered azepine ring. X-ray crystallography studies have provided definitive insights into its three-dimensional conformation.[3][7] The two benzene rings are not coplanar; they form significant dihedral angles of 60.32° and 61.35° in the two independent molecules found in the asymmetric unit of the crystal.[3][7] This pronounced V-shape is a key feature of the dibenzoazepine scaffold and is crucial for its interaction with biological targets.
Synthesis and Purification
The synthesis of this compound is most effectively achieved through a nucleophilic substitution reaction. The causality behind this choice is straightforward: the chlorine atom in the precursor, 6-chloro-11H-dibenzo[b,e]azepine, serves as an excellent leaving group, which is readily displaced by the cyanide anion (CN⁻).
Synthetic Pathway Overview
The established protocol involves the reaction of 6-chloro-11H-dibenzo[b,e]azepine with sodium cyanide in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[3] DMSO is chosen for its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating a homogenous reaction environment and enhancing the nucleophilicity of the cyanide ion. The elevated temperature provides the necessary activation energy to overcome the reaction barrier.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis and subsequent crystallization to match reported analytical data confirm the procedure's efficacy.
-
Reagent Preparation : In a dry reaction vessel equipped with a magnetic stirrer and reflux condenser, combine 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, 0.23 g) and sodium cyanide (1.1 mmol, 0.05 g).[3] A slight excess of the nucleophile (cyanide) is used to ensure the complete conversion of the starting material.
-
Solvent Addition : Add 10 mL of dry DMSO to the vessel.[3]
-
Reaction Execution : Heat the reaction mixture to 363 K (90 °C) and maintain this temperature with vigorous stirring for 5 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After cooling to room temperature, the reaction mixture is poured into water, leading to the precipitation of the crude product. The solid is then collected by vacuum filtration and washed with water to remove residual DMSO and inorganic salts.
-
Purification : The crude product is further purified by recrystallization. Crystals suitable for X-ray diffraction can be obtained by the slow evaporation of a methanol solution over several days at room temperature.[3] This step is critical for achieving high purity required for pharmaceutical applications.
Analytical Characterization and Validation
To ensure the identity, purity, and structural integrity of the synthesized compound, a suite of analytical techniques is employed.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. The crystallographic data for this compound provides precise bond lengths, angles, and the overall molecular conformation.[3]
| Crystallographic Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a | 10.125 (2) Å |
| b | 10.275 (2) Å |
| c | 12.749 (3) Å |
| α | 105.96 (3)° |
| β | 99.18 (2)° |
| γ | 109.04 (3)° |
| Data sourced from Fan et al. (2008).[3] |
Spectroscopic and Chromatographic Methods
-
Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the compound. An ESI-MS spectrum would be expected to show a prominent peak at m/z 219.26 corresponding to the protonated molecule [M+H]⁺.
-
Infrared (IR) Spectroscopy : The presence of the nitrile functional group is confirmed by a characteristic sharp absorption band around 2220-2260 cm⁻¹ for the C≡N stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule, ensuring the correct isomeric structure has been synthesized.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to determine the purity of the final compound, which is a critical release criterion in drug development, often requiring purity levels exceeding 99%.
Applications in Research and Drug Development
The dibenzoazepine scaffold is a privileged structure in medicinal chemistry, known for its interaction with CNS targets.[8][9] this compound serves both as a direct precursor to established drugs and as a versatile platform for discovering new therapeutic agents.
Key Intermediate for Epinastine Synthesis
The primary industrial application of this compound is as a key intermediate in the synthesis of Epinastine.[3] Epinastine is a second-generation antihistamine and mast cell stabilizer used in allergic conjunctivitis. The nitrile group of this compound is a versatile chemical handle that undergoes further transformations to build the final Epinastine molecule.
Scaffold for CNS Drug Discovery
The unique, rigid, and three-dimensional nature of the dibenzoazepine core makes it an attractive scaffold for developing drugs that target the CNS. This compound is used in research as a starting material for creating libraries of novel molecules with potential antipsychotic and antidepressant effects.[6] Its structure allows it to interact with various biological targets, making it a valuable tool in the development of new therapeutic agents.[6]
Tool Compound in Medical Research
In medical research, this compound can serve as a chemical probe.[6] By modifying its structure and observing the effects on cellular or animal models, scientists can gain a better understanding of the mechanisms underlying various neuropsychiatric disorders.[6]
Safety, Handling, and Storage
As with all nitrile-containing compounds, this compound should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Handling : Avoid inhalation of dust and contact with skin and eyes.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Users must consult the full Material Safety Data Sheet (MSDS) for this compound before use.[6]
Conclusion
This compound is a compound of significant scientific and commercial interest. Its precise molecular weight of 218.25 g/mol , well-defined three-dimensional structure, and versatile chemical reactivity make it an indispensable building block in the pharmaceutical industry. The robust synthetic protocol and clear analytical profile underscore its utility. As research into CNS disorders continues, the importance of this compound and its derivatives as scaffolds for novel therapeutics is poised to grow, making a thorough understanding of its properties essential for professionals in the field.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | 80012-69-7 [chemicalbook.com]
- 6. lookchem.com [lookchem.com]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsyn.org [pubs.rsyn.org]
- 9. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11H-Dibenzo[b,e]azepine-6-carbonitrile (CAS No. 80012-69-7), a pivotal intermediate in the synthesis of pharmaceutically active compounds. This document delves into its chemical identity, structural characteristics, a field-proven synthesis protocol, and its primary applications in drug discovery, with a focus on its role as a precursor to the antihistamine agent Epinastine. The guide is structured to deliver expert insights and actionable data for professionals engaged in synthetic chemistry and pharmaceutical development.
Chemical Identity and Physicochemical Properties
This compound is a tricyclic heterocyclic compound featuring a central seven-membered azepine ring fused to two benzene rings. The nitrile group at position 6 is a key functional handle for further synthetic transformations.
Table 1: Core Compound Specifications
| Identifier | Value | Source(s) |
| CAS Number | 80012-69-7 | [1][2] |
| Molecular Formula | C₁₅H₁₀N₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| IUPAC Name | This compound | N/A |
| Synonyms | 6-Cyano-11-hydrodibenzoazepine | [3] |
| InChIKey | ABWGCWCVNGSQQM-UHFFFAOYSA-N | [1] |
| Melting Point | 55°C or 99-101°C | [4][5] |
Note on Melting Point: There is a notable discrepancy in the reported melting points from commercial suppliers. One source indicates 55°C[4], while another reports a range of 99-101°C[5]. Researchers should verify this property on their own material.
Structural and Crystallographic Data
The definitive three-dimensional structure of the compound has been elucidated by X-ray crystallography.[6] The molecule crystallizes in a triclinic system with two independent molecules in the asymmetric unit.[6] The fusion of the benzene rings to the azepine core creates a non-planar, bent conformation. The dihedral angles between the two benzene rings in the two independent molecules are 60.32° and 61.35°, respectively.[6] This V-shaped structure is a hallmark of the dibenzoazepine scaffold and is crucial for its interaction with biological targets in derivative compounds.
The crystal packing is stabilized by weak π–π stacking interactions, with centroid-to-centroid distances between benzene rings of adjacent molecules measured at 3.673 Å and 3.793 Å.[6]
Synthesis and Mechanistic Rationale
The most direct and well-documented synthesis of this compound involves a nucleophilic aromatic substitution reaction (SNAr). The precursor, 6-chloro-11H-dibenzo[b,e]azepine, is treated with a cyanide salt.
Recommended Synthesis Protocol
This protocol is adapted from a peer-reviewed study and offers a reliable method with a good yield.[6]
Reaction: 6-chloro-11H-dibenzo[b,e]azepine + NaCN → this compound + NaCl
-
Reactants & Reagents:
-
6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, ~0.23 g)
-
Sodium cyanide (NaCN) (1.1 mmol, ~0.05 g)
-
Dimethyl sulfoxide (DMSO), anhydrous (10 mL)
-
-
Step-by-Step Procedure:
-
To a clean, dry reaction flask equipped with a magnetic stirrer and reflux condenser, add 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol) and dimethyl sulfoxide (10 mL).
-
Stir the mixture until the starting material is fully dissolved.
-
Add sodium cyanide (1.1 mmol) to the solution. Causality Note: A slight molar excess of the cyanide source is used to ensure the complete conversion of the chloro-precursor, driving the reaction equilibrium towards the product.
-
Heat the reaction mixture to 90°C (363 K) and maintain this temperature for 5 hours with continuous stirring. Causality Note: DMSO is the solvent of choice due to its high boiling point and its ability to dissolve both the organic substrate and the inorganic cyanide salt, facilitating a homogeneous reaction environment. The elevated temperature is necessary to overcome the activation energy of the SNAr reaction.
-
After 5 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water (~50 mL) and stir. The product should precipitate out of the aqueous solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual DMSO and inorganic salts.
-
Dry the product under vacuum. The reported yield for this protocol is 73%.[6]
-
Purification (Optional): For obtaining material suitable for X-ray diffraction analysis, the crude product can be recrystallized by slow evaporation from a methanol solution at room temperature.[6]
-
Synthesis Workflow Diagram
Caption: Key steps in the synthesis of the target compound.
Analytical Characterization (Self-Validation)
Proper characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectral data for this compound is not widely published, the following techniques are standard for a molecule of this type.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected to show a complex aromatic region (likely between 7.0-8.0 ppm) corresponding to the eight protons on the two benzene rings. A characteristic singlet or AB quartet for the two methylene protons (H11) would be expected, likely shifted downfield.
-
¹³C NMR: Would confirm the presence of 15 carbon atoms. Key signals would include the nitrile carbon (typically ~115-120 ppm), multiple aromatic carbons, and the methylene carbon at C11.
-
-
Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of a nitrile (C≡N) stretch is expected in the range of 2220-2260 cm⁻¹.
-
Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) would confirm the molecular weight. The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 218 or 219, respectively.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) should be used to assess purity, ideally showing a single major peak. Thin Layer Chromatography (TLC) can be used for rapid monitoring of the reaction progress.
Applications in Drug Development
The primary and most significant application of this compound is its role as a key intermediate in the synthesis of Epinastine .[6]
Epinastine is a second-generation antihistamine and mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis. The dibenzoazepine core of the intermediate forms the foundational scaffold of the final drug. The nitrile group of the intermediate is the reactive site that is transformed through subsequent reduction and cyclization steps to build the ethylamino-imidazoline ring system of Epinastine.
The broader dibenzo[b,e]azepine scaffold is of high interest in medicinal chemistry, forming the core of numerous drugs that act on the central nervous system (CNS).[3] This makes intermediates like this compound valuable starting points for the development of new chemical entities targeting various receptors and enzymes.
Role in Epinastine Synthesis
Caption: Role as a key precursor to Epinastine.
Safety and Handling
As a laboratory chemical, this compound requires careful handling. The following information is synthesized from available Safety Data Sheets (SDS).
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[7]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Always consult the most current Safety Data Sheet from your supplier before beginning work.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 80012-69-7 [chemicalbook.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. scispace.com [scispace.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6,11-DIHYDRO-5H-DIBENZO[B,E]AZEPINE(449-55-8) 1H NMR spectrum [chemicalbook.com]
The Synthesis and Strategic Importance of 11H-Dibenzo[b,e]azepine-6-carbonitrile: A Technical Guide for Medicinal Chemists
Foreword: The Architectural Significance of the Dibenzo[b,e]azepine Scaffold
The dibenzo[b,e]azepine core is a privileged heterocyclic scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides an excellent framework for interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Derivatives of this seven-membered ring system have been successfully developed as antiviral, anticancer, anticonvulsant, and antidepressant agents.[1][2] This guide focuses on a particularly valuable derivative, 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of modern pharmaceuticals. We will delve into its synthesis, starting from commodity chemicals, and elucidate its pivotal role in the construction of complex, bioactive molecules.
Retrosynthetic Analysis and Strategic Considerations
The primary value of this compound lies in its function as a versatile precursor. The nitrile group is a key functional handle, readily convertible to an aminomethyl group, which is a common pharmacophore. Our retrosynthetic strategy, therefore, identifies 6-chloro-11H-dibenzo[b,e]azepine as the immediate precursor, obtainable from 5H-dibenzo[b,e]azepine-6(11H)-one. This ketone, in turn, can be synthesized from the corresponding dione, which is accessible from anthraquinone, a readily available starting material. This multi-step, yet logical, pathway provides a scalable and adaptable route for research and development.
The Synthetic Pathway: From Anthraquinone to the Target Nitrile
The synthesis of this compound is a multi-step process that begins with the ring expansion of anthraquinone. The following sections provide a detailed, step-by-step protocol for each transformation.
Synthesis of Dibenzo[b,e]azepine-6,11-dione
The initial step involves a Schmidt reaction on anthraquinone to insert a nitrogen atom into the tricyclic system, forming the seven-membered azepine ring.
Experimental Protocol:
-
To a solution of anthraquinone in a suitable solvent, add sodium azide.
-
Carefully add a strong acid, such as sulfuric acid, to generate hydrazoic acid in situ.
-
Heat the reaction mixture to facilitate the Schmidt rearrangement.
-
Upon completion, quench the reaction and precipitate the product.
-
Isolate and purify the Dibenzo[b,e]azepine-6,11-dione by recrystallization.
Selective Reduction to 5H-Dibenzo[b,e]azepine-6(11H)-one
The next stage requires the selective reduction of one of the two ketone functionalities. This is typically achieved through catalytic hydrogenation.
Experimental Protocol:
-
Dissolve Dibenzo[b,e]azepine-6,11-dione in a suitable solvent.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas.
-
Stir the reaction at room temperature until the selective reduction is complete.
-
Filter off the catalyst and concentrate the filtrate to obtain 5H-Dibenzo[b,e]azepine-6(11H)-one.
Chlorination to 6-Chloro-11H-dibenzo[b,e]azepine
The ketone is then converted to the corresponding chloro derivative, which will be the substrate for the subsequent cyanation reaction.
Experimental Protocol:
-
Treat 5H-Dibenzo[b,e]azepine-6(11H)-one with a chlorinating agent, such as phosphorus oxychloride (POCl₃).[3]
-
Heat the reaction mixture to drive the conversion.
-
Carefully quench the reaction and isolate the crude 6-Chloro-11H-dibenzo[b,e]azepine.
-
Purify the product by chromatography or recrystallization.
Cyanation to this compound
This is the final step to obtain the target molecule. The chloro group is displaced by a cyanide ion in a nucleophilic substitution reaction.
Experimental Protocol:
-
Dissolve 6-chloro-11H-dibenzo[b,e]azepine (1 mmol, 0.23 g) in dimethyl sulfoxide (DMSO) (10 ml).[4]
-
Add sodium cyanide (1.1 mmol, 0.05 g) to the solution.[4]
-
Heat the reaction mixture to 363 K (90 °C) for 5 hours.[4]
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. This procedure is reported to yield approximately 73% of the title compound (0.16 g).[4]
Reaction Mechanisms and Workflow
The Cyanation Step: A Nucleophilic Aromatic Substitution
The conversion of 6-chloro-11H-dibenzo[b,e]azepine to the corresponding nitrile is a nucleophilic substitution reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine. The electron-withdrawing nature of the adjacent imine and the aromatic rings facilitates this displacement.
Caption: Mechanism of Cyanation.
Synthetic Workflow Diagram
The overall synthetic sequence can be visualized as a linear progression from a simple starting material to the final, functionalized intermediate.
References
An In-Depth Technical Guide to 11H-Dibenzo[b,e]azepine-6-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dibenzo[b,e]azepine Scaffold
The dibenzo[b,e]azepine core is a privileged tricyclic structure in medicinal chemistry, forming the foundation of numerous clinically significant drugs. Characterized by two benzene rings fused to a central seven-membered azepine ring, this scaffold's unique three-dimensional conformation allows for interaction with a wide array of biological targets. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antidepressant, anticonvulsant, anticancer, and anti-inflammatory properties. A notable example is Epinastine, an antihistamine agent, for which 11H-Dibenzo[b,e]azepine-6-carbonitrile serves as a key synthetic intermediate. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, chemical properties, and known applications, with a focus on providing actionable insights for researchers in drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
This compound, with the molecular formula C₁₅H₁₀N₂, is a stabilized benzene derivative. Its structure is characterized by the rigid dibenzo[b,e]azepine framework with a nitrile group at the 6-position.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀N₂ | |
| Molecular Weight | 218.25 g/mol | |
| Melting Point | 55 °C | |
| Appearance | Colorless solid |
Crystallographic studies have revealed that this compound crystallizes with two independent molecules in the asymmetric unit. The dihedral angles between the two benzene rings are 60.32(2)° and 61.35(3)°. The crystal packing is stabilized by weak π–π stacking interactions.
Table 2: Crystal Data and Structure Refinement for this compound
| Parameter | Value | Reference |
| Crystal system | Triclinic | |
| Space group | P-1 | |
| a (Å) | 10.125 (2) | |
| b (Å) | 10.275 (2) | |
| c (Å) | 12.749 (3) | |
| α (°) | 105.96 (3) | |
| β (°) | 99.18 (2) | |
| γ (°) | 109.04 (3) | |
| Volume (ų) | 1159.2 (6) | |
| Z | 4 | |
| R-factor (R1) | 0.036 | |
| wR-factor (wR2) | 0.097 |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is most directly achieved through the nucleophilic substitution of a suitable leaving group at the 6-position of the dibenzo[b,e]azepine core with a cyanide salt. The precursor, 6-chloro-11H-dibenzo[b,e]azepine, is a common starting material for this transformation.
Synthesis of the Precursor: 6-chloro-11H-dibenzo[b,e]azepine
While various methods exist for the construction of the dibenzo[b,e]azepine skeleton, including intramolecular Friedel-Crafts reactions and ring expansion strategies, a common route to the 6-chloro derivative involves the treatment of the corresponding lactam (11H-Dibenzo[b,e]azepin-6(5H)-one) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Protocol: Cyanation of 6-chloro-11H-dibenzo[b,e]azepine
The following protocol is based on the method reported by Fan et al. (2008).
Materials:
-
6-chloro-11H-dibenzo[b,e]azepine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-11H-dibenzo[b,e]azepine (1 mmol, 0.23 g) in 10 mL of DMSO.
-
Add sodium cyanide (1.1 mmol, 0.05 g) to the solution.
-
Heat the reaction mixture to 363 K (90 °C) and maintain this temperature for 5 hours with stirring.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product can be isolated and purified by standard work-up procedures, followed by crystallization. Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a methanol solution at room temperature over one week.
Yield: 73% (0.16 g)
Causality Behind Experimental Choices:
-
Solvent: DMSO is a polar aprotic solvent that is well-suited for nucleophilic substitution reactions involving ionic nucleophiles like sodium cyanide, as it effectively solvates the cation without strongly solvating the anion, thus enhancing the nucleophilicity of the cyanide ion.
-
Temperature: Heating the reaction to 90 °C provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.
-
Stoichiometry: A slight excess of sodium cyanide is used to ensure the complete conversion of the starting material.
Caption: Synthetic pathway to this compound.
Chemical Reactivity and Potential for Derivatization
The chemical reactivity of this compound is primarily centered around the nitrile group and the nitrogen atom of the azepine ring.
-
Reduction of the Nitrile Group: The nitrile functionality can be reduced to a primary amine, which can then be further functionalized.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide.
-
Reaction with Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis.
-
Adduct Formation: It has been shown that this compound can be converted to its sodium borohydride adduct by treatment with sodium borohydride in dry methanol.
-
Cyclocondensation: The compound has also been reported to react with bromate and borohydride to form a cyclocondensation product.
-
N-Functionalization: The nitrogen atom of the azepine ring can undergo various reactions, such as alkylation or acylation, to introduce diverse substituents.
Caption: Reactivity of this compound.
Pharmacological Significance and Future Directions
While this compound is primarily recognized as an intermediate in the synthesis of Epinastine, the broader class of dibenzo[b,e]azepine derivatives exhibits significant pharmacological activities. For instance, derivatives of [6-(alkylamino)-11H-dibenz[b,e]azepin-11-ylidene]acetonitrile, which share the cyano group, have shown potent neuroleptic activity in animal models, suggesting that the nitrile functionality can be a key pharmacophore.
The diverse pharmacological activities associated with the dibenzo[b,e]azepine scaffold, including antiviral, anticancer, anticonvulsant, and antidepressant effects, underscore the potential for developing novel therapeutics based on this core structure. The chemical handles present in this compound, namely the nitrile group and the azepine nitrogen, provide ample opportunities for the synthesis of new libraries of compounds for biological screening.
Future research could focus on:
-
Exploring the direct biological activity of this compound in various in vitro and in vivo assays.
-
Synthesizing and evaluating novel derivatives by targeting the nitrile and amine functionalities to explore structure-activity relationships.
-
Investigating the potential of this scaffold in materials science , given the electron-rich nature of the dibenzo[b,e]azepine core.
Conclusion
This compound is a valuable synthetic intermediate with a foundation in a pharmacologically significant class of compounds. This guide has provided a detailed overview of its synthesis, physicochemical properties, and chemical reactivity, offering a solid foundation for researchers working with this molecule. The versatility of the dibenzo[b,e]azepine scaffold, combined with the reactivity of the nitrile group, presents exciting opportunities for the development of new pharmaceuticals and functional materials.
The Linchpin in Epinastine Synthesis: A Technical Guide to the Role of 11H-Dibenzo[b,e]azepine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epinastine, a potent and selective H1 histamine receptor antagonist, is a cornerstone in the management of allergic conditions. Its synthesis is a multi-step process, with the formation and subsequent transformation of 11H-Dibenzo[b,e]azepine-6-carbonitrile serving as a critical juncture. This technical guide provides an in-depth exploration of the pivotal role of this carbonitrile intermediate, detailing the synthetic pathway from its creation to its conversion into the core structure of Epinastine. We will elucidate the underlying reaction mechanisms, present a comprehensive experimental protocol, and offer insights into the practical execution of this synthesis, grounded in established chemical principles.
Introduction: The Significance of Epinastine and its Synthesis
Epinastine hydrochloride is a second-generation antihistamine widely prescribed for the treatment of allergic rhinitis and urticaria.[1] Its efficacy stems from its high affinity for the H1 receptor and limited penetration of the blood-brain barrier, resulting in a non-sedating profile. The tricyclic dibenzo[b,e]azepine core is the key pharmacophore responsible for its therapeutic activity. The synthesis of Epinastine has evolved to optimize yield, purity, and industrial scalability. A key strategy in many synthetic routes involves the introduction of a nitrogen-containing side chain at the 6-position of the dibenzo[b,e]azepine nucleus, which is ultimately cyclized to form the imidazole ring of Epinastine.
The Central Intermediate: this compound
The synthesis of Epinastine often proceeds through the key intermediate 6-chloro-11-hydro-dibenzo[b,e]azepine. This precursor is then converted to this compound. This nitrile compound is a stable, crystalline solid that serves as a versatile precursor to the necessary aminomethyl side chain.[2] The introduction of the nitrile group is a strategic step, as it can be readily reduced to a primary amine, which is essential for the subsequent cyclization reaction.
Synthesis of this compound
The formation of this compound is typically achieved through a nucleophilic substitution reaction. The starting material, 6-chloro-11-hydro-dibenzo[b,e]azepine, is reacted with a cyanide salt, such as sodium cyanide, in a suitable solvent.[2]
Reaction Scheme:
Caption: Synthesis of the carbonitrile intermediate.
This reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile, displacing the chloride ion. The choice of solvent is critical to ensure the solubility of the reactants and to facilitate the reaction.
The Transformation Pathway: From Nitrile to Epinastine
The conversion of this compound to Epinastine involves two key transformations: reduction of the nitrile group to a primary amine and subsequent cyclization with cyanogen bromide.
Step 1: Reduction of the Nitrile
The nitrile group of this compound is reduced to a primary amine, yielding 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine. This reduction is a critical step, as it installs the necessary nucleophilic amino group for the final ring closure.
Mechanism of Nitrile Reduction with Sodium Borohydride:
While stronger reducing agents like lithium aluminum hydride can be used, sodium borohydride (NaBH4) offers a milder and safer alternative, often used in the presence of a proton source. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbon of the nitrile. This process occurs in a stepwise manner, first forming an imine intermediate which is then further reduced to the amine. The use of a protic solvent like methanol or ethanol facilitates the reaction by protonating the nitrogen atom, increasing the electrophilicity of the carbon.
Caption: Key transformation steps to Epinastine.
Step 2: Cyclization with Cyanogen Bromide
The final step in the synthesis is the cyclization of 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine with cyanogen bromide (BrCN) to form the fused imidazole ring of Epinastine.
Mechanism of Cyclization:
The primary amine of the aminomethyl side chain acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This initial attack is followed by an intramolecular cyclization, where the secondary amine of the dibenzo[b,e]azepine ring attacks the newly formed cyanamide intermediate. A subsequent rearrangement and loss of a proton leads to the formation of the stable, aromatic imidazole ring of Epinastine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of Epinastine from 6-chloro-11-hydro-dibenzo[b,e]azepine, proceeding through the this compound intermediate.
Step 1: Synthesis of this compound
-
To a solution of 6-chloro-11-hydro-dibenzo[b,e]azepine in a suitable polar aprotic solvent (e.g., DMSO or DMF), add sodium cyanide in a slight molar excess.
-
Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
Step 2: Synthesis of 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine
-
Suspend this compound in a suitable alcoholic solvent (e.g., methanol or ethanol).
-
Add sodium borohydride portion-wise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with water and adjust the pH to be acidic with a dilute acid (e.g., HCl).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine.
Step 3: Synthesis of Epinastine
-
Dissolve the crude 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine in an appropriate solvent (e.g., methyl tertiary butyl ether or dichloromethane).[1]
-
Cool the solution to 0-5 °C and add a solution of cyanogen bromide in the same solvent dropwise.[1]
-
Allow the reaction to slowly warm to room temperature and stir for an extended period (e.g., 20 hours).[1]
-
Cool the reaction mixture to induce crystallization of the hydrobromide salt of Epinastine.[1]
-
Filter the solid, wash with a cold solvent, and dry.
-
The free base of Epinastine can be obtained by neutralizing the hydrobromide salt with a base.
Data Summary
| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 6-chloro-11-hydro-dibenzo[b,e]azepine | NaCN | DMSO/DMF | 80-100 | 4-6 | ~85-95 |
| 2 | This compound | NaBH4 | Methanol/Ethanol | 0 - RT | 12-24 | ~70-85 |
| 3 | 6-(aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine | BrCN | MTBE/DCM | 0 - RT | 20 | ~65-75 |
Conclusion
This compound is a cornerstone intermediate in the synthesis of Epinastine. Its formation and subsequent reduction and cyclization represent a robust and efficient strategy for the construction of the Epinastine core. Understanding the nuances of each reaction step, from the choice of reagents and solvents to the control of reaction conditions, is paramount for achieving high yields and purity of the final active pharmaceutical ingredient. The methodologies described herein provide a solid foundation for researchers and drug development professionals working on the synthesis of Epinastine and related tricyclic antihistamines.
References
The Synthetic Chemist's Guide to Dibenzo[b,e]azepine Derivatives: A Technical Whitepaper
Introduction: The Enduring Legacy and Therapeutic Promise of the Dibenzo[b,e]azepine Scaffold
The dibenzo[b,e]azepine core, a tricyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its unique, rigid, and three-dimensional architecture has proven to be a fertile ground for the development of a wide array of therapeutic agents. Molecules incorporating this nucleus have demonstrated significant pharmacological activities, including antiviral, anticancer, anticonvulsant, and antidepressant properties.[1][2][3] The conformational constraints of the seven-membered azepine ring fused to two benzene rings allow for precise spatial orientation of substituents, enabling tailored interactions with various biological targets.[4]
This guide provides an in-depth technical overview of the principal synthetic strategies employed to construct and functionalize the dibenzo[b,e]azepine framework. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of this important class of molecules.
Strategic Approaches to the Dibenzo[b,e]azepine Core: A Synthetic Overview
The construction of the dibenzo[b,e]azepine skeleton can be broadly categorized into several key strategic approaches. The choice of a particular route is often dictated by the desired substitution pattern on the aromatic rings and the central azepine core, as well as the availability of starting materials. In this guide, we will explore the following pivotal synthetic methodologies:
-
Intramolecular Friedel-Crafts Cyclization: A classic and robust method for the formation of the tricyclic system.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and versatile approach for the crucial C-N bond formation.
-
Copper-Catalyzed Ullmann Condensation: A traditional yet still relevant method for intramolecular C-N and C-O bond formation.
-
Ring Expansion Strategies: Innovative routes that construct the seven-membered ring from smaller ring precursors.
Intramolecular Friedel-Crafts Cyclization: A Cornerstone of Dibenzo[b,e]azepinone Synthesis
The intramolecular Friedel-Crafts reaction is a powerful and widely employed strategy for the synthesis of dibenzo[b,e]azepinones, which are key precursors to a variety of derivatives. This acid-catalyzed cyclization of a suitably substituted N-phenylanthranilic acid derivative or a related precursor proceeds via an electrophilic aromatic substitution mechanism to forge the central seven-membered ring.
Mechanistic Insights
The reaction is typically initiated by the activation of a carboxylic acid or its derivative (e.g., an acid chloride) with a Lewis acid or a protic acid. This generates a highly electrophilic acylium ion or a related species. Subsequent intramolecular attack by the electron-rich adjacent phenyl ring, followed by rearomatization, leads to the formation of the tricyclic ketone.
Figure 1: Mechanism of Intramolecular Friedel-Crafts Cyclization.
Experimental Protocol: Synthesis of 10,11-Dihydro-10-oxo-5H-dibenz[b,f]azepine
This protocol is adapted from established procedures for the synthesis of a key precursor to the anticonvulsant drug oxcarbazepine.[5][6]
Step 1: Preparation of the Precursor Acid
The synthesis begins with the preparation of 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid. This can be achieved through a multi-step sequence involving the N-arylation of a protected o-aminophenylacetic acid derivative.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the 2-(2-(N-phenyl-N-tosylamino)phenyl)acetic acid precursor (1.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane or nitromethane as the solvent. Cool the mixture to 0 °C in an ice bath. Carefully add aluminum chloride (AlCl₃) (2.0-3.0 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will quench the reaction and dissolve the aluminum salts.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine.
Data Presentation: Catalyst and Solvent Effects
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane | rt | 2-4 | Good | [5][6] |
| AlCl₃/CH₃NO₂ | Dichloromethane | rt | 2-4 | Good | [5][6] |
| P₂O₅ | Toluene | Reflux | 4-6 | Good | [5][6] |
| Polyphosphoric Acid (PPA) | - | 120-140 | 1-2 | Moderate to High | [7][8] |
Palladium-Catalyzed Buchwald-Hartwig Amination: A Modern and Versatile Approach
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been successfully applied to the construction of the dibenzo[b,e]azepine core.[9] This palladium-catalyzed cross-coupling reaction allows for the formation of the key C-N bond under relatively mild conditions and with a broad substrate scope. Both intramolecular and double amination strategies have been effectively utilized.
Mechanistic Insights: The Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol: Intramolecular Synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol Derivatives
This protocol is based on the synthesis of substituted dibenzazepin-10-ol derivatives via an intramolecular Buchwald-Hartwig cyclization.[10]
Step 1: Synthesis of the Precursor
The precursor, a 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative, is synthesized in two steps from the corresponding o-nitrobenzyl chloride and 2-chlorobenzaldehyde, followed by reduction of the nitro group.[10]
Step 2: Intramolecular Buchwald-Hartwig Cyclization
-
Reaction Setup: To a microwave vial, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol precursor (1.0 eq), palladium(II) acetate (Pd(OAc)₂) (0.1 eq), Xantphos (0.1 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add anhydrous toluene to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 170 °C for 8 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivative.
Data Presentation: Reaction Optimization for Intramolecular Cyclization
| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 52 | [10] |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Toluene | 110 | Poor | [10] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | Poor | [10] |
| Pd(OAc)₂ | XPhos | NaOt-Bu | THF | 50-60 | Low | [10] |
Copper-Catalyzed Ullmann Condensation: A Classic Route to Heteroatom-Bridged Systems
The Ullmann condensation is a classical method for the formation of C-N and C-O bonds, and it remains a valuable tool for the synthesis of dibenzo[b,e]azepines and their oxygenated analogs (dibenzo[b,f]oxepines).[11][12] This copper-catalyzed reaction typically requires higher temperatures than palladium-catalyzed methods but can be effective for specific substrates.
Mechanistic Insights
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide or alkoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the desired C-N or C-O bond and regenerate the active copper(I) species.
Figure 3: Proposed Mechanism of the Ullmann Condensation.
Experimental Protocol: Synthesis of Dibenzo[b,f]oxepine Derivatives
This protocol describes a general procedure for the intramolecular Ullmann-type etherification to form the dibenzo[b,f]oxepine core.[13][14]
Step 1: Precursor Synthesis
The synthesis starts with the preparation of a 2-(2-hydroxyphenoxy)styrene derivative, often via an intermolecular Ullmann ether synthesis between a 2-halostyrene and a 2-halophenol.
Step 2: Intramolecular Ullmann Condensation
-
Reaction Setup: In a reaction vessel, combine the 2-(2-hydroxyphenoxy)styrene precursor (1.0 eq), copper(I) iodide (CuI) or another copper catalyst, a ligand such as 1,10-phenanthroline, and a base like cesium carbonate (Cs₂CO₃).
-
Solvent and Reaction Conditions: Add a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Heat the reaction mixture to a high temperature (typically 120-160 °C) and stir for several hours until the reaction is complete (monitored by TLC).
-
Workup and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography.
Data Presentation: Conditions for Ullmann Condensation
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | Good | [15] |
| Cu₂O | - | K₂CO₃ | Pyridine | Reflux | Moderate | [15] |
| CuBr·DMS | - | Cs₂CO₃ | Toluene | 110 | 89 | [1] |
Ring Expansion Strategies: An Alternative Pathway
Ring expansion reactions offer an alternative and sometimes more efficient route to the dibenzo[b,e]azepine core, particularly for accessing specific substitution patterns. A notable example is the acid-catalyzed rearrangement of N-arylindoles.
Mechanistic Considerations
The polyphosphoric acid (PPA)-catalyzed rearrangement of N-arylindoles is believed to proceed through a protonation event, followed by a series of skeletal rearrangements, ultimately leading to the thermodynamically more stable seven-membered ring system. The electronic nature of the substituents on the N-aryl ring can significantly influence the reaction outcome.[7]
Experimental Protocol: Ring Expansion of N-Arylindoles
This protocol is based on the method reported by Tokmakov and Grandberg.[7]
-
Reaction Setup: In a suitable reaction vessel, place the N-arylindole precursor.
-
Acid Addition: Add polyphosphoric acid (PPA) to the starting material.
-
Heating: Heat the mixture to a high temperature (e.g., 150-180 °C) for an extended period (can be up to 150 hours).
-
Workup: After cooling, carefully add the reaction mixture to ice water to quench the reaction. Neutralize the acidic solution with a base, such as sodium hydroxide or sodium bicarbonate.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product is then purified by chromatography or recrystallization.
Data Presentation: Substituent Effects on Ring Expansion
| N-Aryl Substituent | Reaction Outcome | Yield (%) | Reference |
| Electron-donating (e.g., -OMe, -CH₃) | Promotes rearrangement | Moderate | [7] |
| Unsubstituted | Rearrangement occurs | Good (67%) | [16] |
| Electron-withdrawing (e.g., -NO₂, -CF₃) | Prevents rearrangement | 0 | [7] |
| Halogens (-F, -Cl, -Br) | Rearrangement occurs, but dehalogenation can be a side reaction | 5-67 | [16] |
Conclusion
The synthesis of dibenzo[b,e]azepine derivatives remains an active and important area of research in organic and medicinal chemistry. The choice of synthetic strategy is a critical decision that depends on the target molecule's specific structure and the desired efficiency of the synthesis. Classical methods like the Friedel-Crafts cyclization continue to be workhorses for the preparation of key intermediates. Modern palladium-catalyzed reactions, particularly the Buchwald-Hartwig amination, offer unparalleled versatility and functional group tolerance. The Ullmann condensation provides a valuable alternative, especially for the synthesis of heteroatom-bridged analogs. Finally, ring expansion strategies present a less conventional but powerful approach for accessing unique derivatives. A thorough understanding of the mechanisms, scope, and limitations of these methods, as detailed in this guide, is essential for the successful design and execution of synthetic routes to this important class of compounds.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. name-reaction.com [name-reaction.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann Reaction [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
11H-Dibenzo[b,e]azepine-6-carbonitrile starting materials
An In-Depth Technical Guide to the Starting Materials for 11H-Dibenzo[b,e]azepine-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine Epinastine[1]. Its tricyclic structure presents a unique synthetic challenge, the understanding of which is paramount for process optimization and the development of novel derivatives. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the underlying chemical logic. We will dissect the key synthetic strategies, from the final cyanation step to the foundational construction of the dibenzo[b,e]azepine core, offering field-proven insights for researchers in organic synthesis and medicinal chemistry.
Introduction: The Strategic Importance of the Dibenzo[b,e]azepine Scaffold
The dibenzo[b,e]azepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive compounds[2]. Its rigid, three-dimensional structure allows for precise orientation of functional groups, enabling high-affinity interactions with biological targets. This compound serves as a versatile precursor, with the nitrile group amenable to a variety of chemical transformations, making it a valuable building block in drug discovery pipelines[3]. Understanding the synthesis of this intermediate is fundamental to ensuring a consistent and scalable supply for pharmaceutical development.
The Immediate Precursor: Synthesis via Cyanation
The most direct and commonly cited method for the preparation of this compound involves the nucleophilic substitution of a suitable leaving group at the 6-position of the dibenzo[b,e]azepine ring with a cyanide salt.
The Cyanation of 6-Chloro-11H-dibenzo[b,e]azepine
The primary and most well-documented immediate precursor is 6-chloro-11H-dibenzo[b,e]azepine. The synthesis proceeds via a straightforward nucleophilic aromatic substitution (SNAr) type reaction.
Reaction Scheme:
Caption: Final cyanation step to yield the target compound.
Causality and Experimental Choices:
-
Starting Material: 6-Chloro-11H-dibenzo[b,e]azepine is the logical precursor. The chlorine atom at the 6-position (an iminoyl chloride) is activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic rings.
-
Reagent: Sodium cyanide (NaCN) serves as the cyanide source. It is an inexpensive and readily available nucleophile[1].
-
Solvent: Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its polar aprotic nature effectively solvates the sodium cation, leaving the cyanide anion more nucleophilic and reactive. It also has a high boiling point, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier[1].
-
Temperature: The reaction is typically carried out at an elevated temperature (e.g., 363 K or 90 °C) to ensure a reasonable reaction rate[1].
Experimental Protocol: Synthesis from 6-Chloro-11H-dibenzo[b,e]azepine[1]
-
To a solution of 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol) in 10 mL of DMSO, add sodium cyanide (1.1 mmol).
-
Heat the reaction mixture to 363 K (90 °C) and stir for 5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with water to remove any residual DMSO and inorganic salts.
-
Recrystallize the crude product from a suitable solvent, such as methanol, to obtain pure this compound.
| Parameter | Value | Reference |
| Starting Material | 6-Chloro-11H-dibenzo[b,e]azepine | [1] |
| Reagent | Sodium Cyanide (NaCN) | [1] |
| Solvent | DMSO | [1] |
| Temperature | 363 K (90 °C) | [1] |
| Reaction Time | 5 hours | [1] |
| Reported Yield | 73% | [1] |
Constructing the Core: Synthesis of the Dibenzo[b,e]azepine Ring System
The synthesis of the halogenated precursor itself requires the construction of the tricyclic dibenzo[b,e]azepine core. A key intermediate in this pathway is 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one . This lactam is the foundational building block from which the 6-chloro derivative is typically prepared, usually by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Several strategies exist to synthesize this core lactam, starting from more fundamental materials.
Strategy 1: Reductive Cyclization from Dione Precursors
One efficient method involves the reduction of a dione precursor, 5H-dibenzo[b,e]azepine-6,11-dione.
Workflow Diagram:
Caption: Synthetic pathway starting from the dione precursor.
Causality and Experimental Choices:
-
Starting Material: 5H-Dibenzo[b,e]azepine-6,11-dione is a commercially available starting material. Its structure contains the pre-formed tricyclic system.
-
Reaction: The goal is the selective reduction of one of the two carbonyl groups (the one at the 11-position). Using a reducing agent like zinc powder in the presence of an organic acid provides a cost-effective and high-yielding method for this transformation[4]. This avoids the over-reduction that might occur with more powerful reducing agents.
-
Self-Validation: The success of the reaction is easily validated. The product, 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one, has distinct physical properties (melting point, solubility) and spectroscopic signatures (NMR, IR) compared to the starting dione. The disappearance of one carbonyl signal and the appearance of a methylene (CH₂) signal in the NMR spectrum confirm the desired transformation.
Experimental Protocol: Synthesis of 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one[4]
-
Charge a reaction vessel with 5H-dibenzo[b,e]azepine-6,11-dione, a reaction solvent (e.g., acetic acid), zinc powder, and a catalyst.
-
Heat the mixture and stir vigorously.
-
Monitor the reaction until the starting material is consumed.
-
After completion, filter the reaction mixture to remove excess zinc and catalyst.
-
Extract the filtrate with a suitable organic solvent like trichloromethane.
-
Wash the organic layer sequentially with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization.
Building from the Ground Up: Alternative Syntheses of Dibenzoazepine Cores
While the above methods are common, other strategies for constructing the related dibenzo[b,f]azepine (iminostilbene) core are well-established and offer alternative pathways. Iminostilbene is a structural isomer and a critical intermediate for drugs like Carbamazepine[5][6]. The principles of its synthesis are highly relevant.
Strategy 2: Dehydrogenation of Iminodibenzyl
Iminostilbene can be synthesized in a single step via the catalytic dehydrogenation of iminodibenzyl[5].
Reaction Scheme:
Caption: Catalytic dehydrogenation to form the iminostilbene core.
Causality and Experimental Choices:
-
Starting Material: Iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine) is the saturated analog of iminostilbene.
-
Catalyst: A palladium-on-carbon (Pd/C) catalyst is highly effective for dehydrogenation reactions.
-
Hydrogen Acceptor: A high-boiling point solvent that can act as a hydrogen acceptor, such as o-nitrotoluene, is used to facilitate the removal of hydrogen and drive the reaction to completion[5].
-
High Temperature: The reaction requires significant thermal energy to overcome the energy barrier for C-H bond cleavage and aromatization.
Strategy 3: Intramolecular Rearrangement of 1-Phenylindole
An innovative approach involves the acid-catalyzed intramolecular rearrangement of 1-phenylindole to form iminostilbene[7].
Causality and Experimental Choices:
-
Starting Material: 1-Phenylindole provides a different disconnection approach to the tricyclic system.
-
Catalyst: A strong acid catalyst, such as a mixture of polyphosphoric acid and methanesulfonic acid, is required to promote the complex rearrangement and cyclization cascade[7]. This method offers a route that avoids high-temperature dehydrogenation.
Conclusion
The synthesis of this compound is a multi-step process that hinges on the successful construction of the core tricyclic system. For drug development professionals, the most direct route involves the cyanation of 6-chloro-11H-dibenzo[b,e]azepine. However, a thorough understanding of the synthesis of this precursor, primarily from 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one, is essential for process control and scalability. By examining the various synthetic strategies, from reductive cyclizations to catalytic dehydrogenations and novel rearrangements, researchers can select the most efficient and cost-effective pathway based on available starting materials and desired scale. The methodologies and chemical principles outlined in this guide provide a solid foundation for the synthesis of this key pharmaceutical intermediate and its derivatives.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A concise and efficient concurrent synthesis of 6,11-dihydrodibenzo[b,e]azepines and 5,6,11,12-tetrahydrodibenzo[b,f]azocines and their conversion to 4-oxo-8,13-dihydro-4H-benzo[5,6]azepino[3,2,1-ij]quinoline-5-carboxylates and N-acetyl-5,6,11,12-tetrahydrodibenzo[b,f]azocines: synthetic sequence, spectroscopic characterization and the structures of two products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. CN106543082B - Preparation method of 5, 11-dihydro-6H-dibenzo [ b, e ] azepine-6 ketone - Google Patents [patents.google.com]
- 5. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
- 6. DE4307181C1 - Process for the preparation of 5H-dibenz[b,f]azepine-5-carboxamide - Google Patents [patents.google.com]
- 7. Method for synthesizing iminostilbene - Eureka | Patsnap [eureka.patsnap.com]
An In-Depth Technical Guide to Key Isomers of C15H10N2: Properties, Synthesis, and Applications
Abstract: The chemical formula C15H10N2 represents a diverse landscape of isomeric structures, each possessing unique physicochemical and biological properties. This guide provides an in-depth exploration of the most scientifically and commercially significant isomers, moving beyond a simple recitation of data to explain the causal relationships that govern their synthesis and function. We will focus on prominent heterocyclic scaffolds, including diphenylquinoxalines, diphenylbenzimidazoles, and diphenylimidazoles, which form the bedrock of numerous applications in materials science, pharmacology, and biomedical research. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comparative analysis to guide future innovation.
The Isomeric Landscape of C15H10N2: Structure Dictates Function
Isomerism, the phenomenon where molecules share a molecular formula but differ in atomic arrangement, is a cornerstone of organic chemistry and drug discovery.[1] For the formula C15H10N2, the seemingly subtle shifts in the placement of two nitrogen atoms and the connectivity of phenyl rings lead to vastly different molecular architectures and, consequently, divergent properties.[1][2] This structural diversity is not a trivial matter; it fundamentally dictates a molecule's electronic profile, steric hindrance, and capacity for intermolecular interactions, thereby governing its utility.[1][3]
This guide will dissect the following key isomers, chosen for their prevalence in the scientific literature and their established or emerging applications:
-
2,3-Diphenylquinoxaline: A highly fluorescent and electronically active compound.
-
1,2-Diphenyl-1H-benzo[d]imidazole: A scaffold with significant interest in medicinal chemistry.
-
4,5-Diphenylimidazole: A versatile building block in catalysis and materials science.
-
1,3-Diphenyl-1H-pyrazole: Another heterocyclic core with distinct electronic properties.
The fundamental structural differences between these core scaffolds are visualized below.
Figure 1: Key Isomeric Scaffolds of C15H10N2.
Spotlight on 2,3-Diphenylquinoxaline: A Multifaceted Workhorse
Among the C15H10N2 isomers, 2,3-diphenylquinoxaline (DPQ) is exceptionally well-studied, primarily due to its robust photophysical properties and its utility as a synthetic intermediate.[4][5] Its structure, featuring a pyrazine ring fused to a benzene ring, creates a highly conjugated system with high electron affinity, making it an excellent electron-transporting material.[6]
Synthesis and Mechanistic Rationale
The most common and efficient synthesis of DPQ is the condensation reaction between o-phenylenediamine and benzil.[7][8] This method is favored for its high yields and the high purity of the final product.[7]
Causality Behind Experimental Choices:
-
Reactants: o-phenylenediamine provides the benzene ring and two adjacent amine groups necessary for the double condensation. Benzil serves as the α-dicarbonyl component that reacts with the amines to form the pyrazine ring.
-
Solvent: Rectified spirit (ethanol) is an ideal solvent because it readily dissolves both reactants, is relatively non-toxic, and has a boiling point suitable for facilitating the reaction at a moderate temperature without requiring specialized high-pressure equipment.[7][9]
-
Heating: Warming on a water bath or refluxing provides the necessary activation energy for the nucleophilic attack of the amine groups on the carbonyl carbons and the subsequent dehydration and cyclization steps that form the stable quinoxaline ring.[9]
Figure 2: General Workflow for the Synthesis of 2,3-Diphenylquinoxaline.
Physicochemical and Photophysical Properties
DPQ is a stable, crystalline solid, typically appearing as a white to light yellow powder.[5] Its robust aromatic structure imparts significant thermal stability. The compound is generally insoluble in water but soluble in organic solvents like ethanol and chloroform.[4][10]
The most compelling properties of DPQ are photophysical. Its highly conjugated system leads to strong UV absorption and significant fluorescence, making it a valuable component in optoelectronic devices.[5][6]
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₄N₂ (Note: This is an error in some sources, the correct formula is C20H14N2) | [4][5] |
| Molecular Weight | 282.34 g/mol | [7] |
| Melting Point | 125-128 °C | [5][7][10][11] |
| Appearance | White to light yellow crystalline powder | [5][7] |
| Solubility | Insoluble in water; Soluble in ethanol, chloroform | [4][10] |
| UV Absorption (λ_abs) | ~356 nm (in thin film) | [6] |
| Emission (λ_em) | ~392 nm (in thin film) | [6] |
| Band Gap Energy | 3.34 eV (determined from thin film) | [6][12][13] |
Biological Activity and Applications
While its fame lies in materials science, DPQ and its derivatives are not without biological significance.
-
Antimicrobial Activity: DPQ has demonstrated antibacterial activity against various pathogens, including Escherichia coli and Salmonella typhi. Quinoxaline derivatives are foundational components of antibiotics like echinomycin.[9][14]
-
Drug Scaffolding: The quinoxaline ring is a "privileged scaffold" in medicinal chemistry, appearing in compounds designed to be anticancer, antiviral, and anti-inflammatory agents.[9][14]
-
Optoelectronics: DPQ is extensively used in Organic Light Emitting Diodes (OLEDs) as an electron-transporting or light-emitting layer.[5][6][12] Its high electron affinity and fluorescence make it ideal for enhancing the efficiency and brightness of electronic displays.[5][6]
-
Fluorescent Probes: Its intrinsic fluorescence allows it to be used as a probe in biological imaging and chemical sensing applications.[4][5]
Other Prominent C15H10N2 Isomers
While DPQ is a major focus, other isomers offer a unique set of properties valuable to researchers.
1,2-Diphenyl-1H-benzo[d]imidazole
This isomer features a benzimidazole core, a fusion of benzene and imidazole rings. This scaffold is of immense interest to drug development professionals.
-
Synthesis: Modern synthetic routes often involve a one-pot process using a palladium-catalyzed N-arylation followed by a copper-catalyzed C-H functionalization.[15][16] This showcases a more advanced synthetic strategy compared to the classical condensation for DPQ, allowing for the construction of complex derivatives.
-
Properties: It typically presents as a light yellow solid with a melting point of 104-105 °C.[16]
-
Applications: Benzimidazole derivatives exhibit a wide range of potent biological activities, including antiviral (against HIV, Herpes), anticancer, and antibacterial effects.[17][18][19] The core is a key component in commercial drugs.[19]
4,5-Diphenylimidazole
A simpler imidazole core with two phenyl substituents, this isomer is a critical building block.
-
Properties: It is an off-white crystalline solid with a high melting point of 228-233 °C.[20][21]
-
Applications: It is frequently used as a precursor for dyes and as a chromogenic reagent for spectrophotometric determination of metal ions.[20] In synthetic chemistry, it serves as a ligand or catalyst in organic reactions and is used in the development of advanced polymers and materials.[21]
| Isomer Comparison | 2,3-Diphenylquinoxaline | 1,2-Diphenyl-1H-benzo[d]imidazole | 4,5-Diphenylimidazole |
| Core Heterocycle | Quinoxaline | Benzimidazole | Imidazole |
| Melting Point | 125-128 °C | 104-105 °C | 228-233 °C |
| Primary Synthesis | Classical Condensation | Pd/Cu-Catalyzed Cross-Coupling | Varies |
| Key Application Area | Optoelectronics (OLEDs) | Medicinal Chemistry (Antivirals) | Catalysis, Materials Science |
Conclusion and Future Directions
The C15H10N2 formula is a gateway to a family of high-value chemical entities. The isomeric variations—quinoxaline, benzimidazole, imidazole—are not interchangeable; they are distinct tools for specific scientific tasks. 2,3-Diphenylquinoxaline's electron-deficient nature and brilliant fluorescence make it a star in materials science. In contrast, the hydrogen-bonding capabilities and structural motifs of the benzimidazole and imidazole cores make them cornerstones of medicinal chemistry and catalysis.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the phenyl rings on these cores with various functional groups to fine-tune their electronic and biological properties.
-
"Green" Synthesis: Developing more environmentally benign synthetic protocols, such as using ultrasonic irradiation or nano-catalysts, which can increase yields and reduce reaction times and waste.[9][19]
-
Novel Therapeutic Agents: Leveraging the benzimidazole and quinoxaline scaffolds to design next-generation therapeutics targeting challenges like drug-resistant bacteria and novel viral threats.
This guide has provided a technically grounded overview of the C15H10N2 isomers, emphasizing the rationale behind their synthesis and the structural basis for their applications. By understanding these fundamentals, researchers are better equipped to harness the full potential of this versatile chemical formula.
Appendix: Detailed Experimental Protocols
Protocol: Synthesis of 2,3-Diphenylquinoxaline
Objective: To synthesize 2,3-diphenylquinoxaline via the condensation of o-phenylenediamine and benzil. This protocol is self-validating through the characterization of the product by its melting point and Thin-Layer Chromatography (TLC) against a known standard if available.
Materials:
-
Benzil (C₁₄H₁₀O₂): 2.10 g (0.01 mol)
-
o-Phenylenediamine (C₆H₈N₂): 1.08 g (0.01 mol)
-
Rectified Spirit (95% Ethanol)
-
Deionized Water
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Water bath or heating mantle
-
Buchner funnel and filter paper
-
Beakers
-
TLC plates (silica gel) and developing chamber
-
Melting point apparatus
Procedure:
-
Reactant Preparation: In the 100 mL round-bottom flask, dissolve 2.10 g of benzil in approximately 15 mL of warm rectified spirit. In a separate beaker, dissolve 1.08 g of o-phenylenediamine in 10 mL of rectified spirit.[7][11]
-
Reaction Initiation: Add the o-phenylenediamine solution to the benzil solution in the round-bottom flask. A color change may be observed.
-
Cyclization via Reflux: Attach the reflux condenser to the flask and heat the mixture gently on a water bath. Allow the mixture to reflux for 1 to 1.5 hours.[9] The purpose of reflux is to maintain the reaction at the solvent's boiling point without evaporative loss, ensuring the reaction proceeds to completion.
-
Product Precipitation: After the reflux period, remove the flask from the heat and allow it to cool. Slowly add deionized water to the mixture until a slight cloudiness persists. This decreases the solubility of the organic product, inducing precipitation.[11]
-
Isolation: Cool the mixture further in an ice bath to maximize crystal formation. Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold aqueous ethanol to remove soluble impurities.
-
Purification: Recrystallize the crude product from rectified spirit. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. Filter the purified crystals and dry them completely.
-
Validation and Characterization:
-
Yield Calculation: Weigh the final dried product and calculate the percentage yield. Practical yields typically range from 75% to over 95%.[9]
-
Melting Point: Determine the melting point of the purified crystals. A sharp melting point between 125-128 °C indicates high purity.[5][7]
-
TLC Analysis: Spot the product on a silica TLC plate alongside the starting materials. Develop the plate using a suitable solvent system (e.g., ethyl acetate/hexane). The product should appear as a single spot with a distinct Rf value from the reactants.
-
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 1684-14-6: 2,3-Diphenylquinoxaline | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ijiset.com [ijiset.com]
- 10. 2,3-DIPHENYLQUINOXALINE | 1684-14-6 [chemicalbook.com]
- 11. Practical Experiment 6: To synthesize and characterized 2,3 diphenyl quninoxaline from orthophenelene diamnine (opd) | PPTX [slideshare.net]
- 12. Photophysical study of 2,3-Diphenyl Quinoxaline thin films for potential applications in optoelectronic devices | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. researchgate.net [researchgate.net]
- 14. rjpbcs.com [rjpbcs.com]
- 15. One-pot synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives by a Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation process - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. rsc.org [rsc.org]
- 17. connectjournals.com [connectjournals.com]
- 18. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. 4,5-DIPHENYLIMIDAZOLE | 668-94-0 [chemicalbook.com]
- 21. chemimpex.com [chemimpex.com]
A Technical Guide to the Spectroscopic Characterization of Dibenzo[b,e]azepine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the spectroscopic techniques used to characterize dibenzo[b,e]azepine and its derivatives. Dibenzo[b,e]azepines are a class of tricyclic compounds that form the core structure of several important therapeutic agents. A thorough understanding of their spectroscopic properties is crucial for synthesis confirmation, impurity profiling, and metabolic studies in the drug development pipeline. This document offers a detailed analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this important class of molecules.
The Dibenzo[b,e]azepine Core: Structure and Spectroscopic Implications
The dibenzo[b,e]azepine nucleus consists of two benzene rings fused to a central seven-membered azepine ring. The numbering of the core structure, as shown below, is fundamental to the assignment of spectroscopic signals. The degree of saturation in the azepine ring, along with the nature and position of substituents, significantly influences the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of dibenzo[b,e]azepine compounds. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of the molecule.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (number of protons) are key parameters in the interpretation of a ¹H NMR spectrum.
Causality in Experimental Choices: The choice of solvent is critical in ¹H NMR. Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used as they do not produce interfering signals in the spectrum[1]. The choice between these solvents can be dictated by the solubility of the dibenzo[b,e]azepine derivative. The magnetic field strength of the NMR spectrometer (e.g., 400 MHz, 600 MHz) also plays a crucial role; higher field strengths generally result in better signal dispersion and resolution, which is particularly important for resolving complex multiplets in the aromatic region[2].
Interpreting the ¹H NMR Spectrum of Dibenzo[b,e]azepines:
-
Aromatic Protons: The protons on the two benzene rings typically appear in the downfield region of the spectrum, usually between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns are dependent on the substitution pattern on the rings. The protons are deshielded due to the anisotropic effect of the circulating π electrons in the aromatic rings[3].
-
Azepine Ring Protons: The chemical shifts of the protons on the seven-membered azepine ring are highly dependent on its degree of saturation.
-
In a fully unsaturated dibenzo[b,e]azepine, the olefinic protons will appear in the downfield region, typically between δ 5.5 and 7.0 ppm.
-
In partially or fully saturated derivatives, such as the common 6,11-dihydro-5H-dibenzo[b,e]azepine core, the methylene protons will appear as multiplets in the upfield region of the spectrum. For instance, the protons at C6 and C11 would be expected to show distinct signals.
-
-
NH Proton: The proton attached to the nitrogen atom (N-H) in the azepine ring can appear over a wide range of chemical shifts and is often a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR tube) can be used to confirm the presence of the N-H proton, as the signal will disappear from the spectrum.
Table 1: Exemplary ¹H NMR Data for Dibenzo[b,e]azepine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |
| 6,11-Dihydro-5H-dibenzo[b,e]azepine | DMSO-d₆ | Aromatic protons typically appear as multiplets in the range of δ 6.8-7.3. The CH₂ protons at positions 6 and 11, and the NH proton will have characteristic shifts. |
| Substituted Dibenzo[b,f]azepine Derivative | CDCl₃ | Aromatic protons: δ 7.26–7.54 (m); Olefinic protons: δ 6.82 (d, J = 11.9 Hz), 6.85 (d, J = 11.9 Hz); Methyl protons: δ 2.49 (s)[2]. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. Typically, each unique carbon atom gives rise to a distinct signal in the spectrum[4].
Interpreting the ¹³C NMR Spectrum of Dibenzo[b,e]azepines:
-
Aromatic Carbons: The sp²-hybridized carbons of the benzene rings typically resonate in the downfield region of the spectrum, between δ 120 and 150 ppm[5]. The chemical shifts are influenced by the nature of any substituents.
-
Azepine Ring Carbons:
-
In unsaturated dibenzo[b,e]azepines, the sp²-hybridized carbons of the azepine ring will also appear in the downfield region.
-
In saturated derivatives, the sp³-hybridized carbons of the azepine ring will resonate in the upfield region, typically between δ 30 and 60 ppm.
-
-
Quaternary Carbons: Carbons that are not attached to any protons (quaternary carbons) usually show signals of lower intensity compared to protonated carbons in a standard broadband-decoupled ¹³C NMR spectrum[6].
Table 2: Exemplary ¹³C NMR Data for Dibenzo[b,e]azepine Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Substituted Dibenzo[b,f]azepine Derivative | CD₂Cl₂ | Aromatic/Olefinic Carbons: δ 111.6, 118.1, 127.3, 127.6, 128.4, 128.9, 129.9, 130.2, 130.8, 130.9, 131.2, 131.3, 136.9, 137.0, 138.9, 141.7, 143.1, 148.0; Alkyl Carbon: δ 18.1[2]. |
| Substituted Dibenz[b,f][7][8]oxazepin-11(10H)-one | d₆-DMSO | Aromatic/Heterocyclic Carbons: δ 114.9, 118.2, 119.9, 121.1, 125.5, 125.8, 128.5, 129.6, 131.9, 133.2, 134.0, 135.2, 136.6, 136.8, 148.8, 159.9; Carbonyl Carbon: δ 164.4, 165.3; Methyl Carbon: δ 36.2[9]. |
Experimental Protocol for NMR Spectroscopy
A self-validating system for NMR analysis involves careful sample preparation and instrument calibration.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dibenzo[b,e]azepine compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube[1].
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm[10].
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the broadband proton-decoupled ¹³C NMR spectrum. Longer acquisition times are often necessary for ¹³C NMR due to the low natural abundance of the ¹³C isotope[11].
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions[12]. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns[13].
Causality in Experimental Choices: The choice of ionization technique is paramount. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule[14]. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination[12].
Interpreting the Mass Spectrum of Dibenzo[b,e]azepines:
-
Molecular Ion Peak (M⁺•): In EI-MS, the peak with the highest m/z value often corresponds to the molecular ion, which represents the intact molecule with one electron removed. The molecular weight of the compound can be determined from this peak.
-
Protonated Molecule ([M+H]⁺): In ESI-MS, the base peak is often the protonated molecule, which is one mass unit higher than the molecular weight of the compound.
-
Fragmentation Pattern: The fragmentation of the dibenzo[b,e]azepine core is influenced by the stability of the resulting fragments. Common fragmentation pathways may involve the cleavage of bonds in the azepine ring, leading to the loss of small neutral molecules or radicals[7][15]. The specific fragmentation pattern is highly dependent on the substituents present.
Table 3: Exemplary Mass Spectrometry Data for Dibenzo[b,e]azepine Derivatives
| Compound | Ionization Method | Key m/z Values and Interpretation |
| 8-Chloro-11-[4-(8-chloro-5H-dibenzo[b,e][8]diazepin-11-yl)piperazino]-5H-dibenzo[b,e][7][8]diazepine | ESI | 539 (MH⁺), confirming the molecular formula C₃₀H₂₄Cl₂N₆. |
| Substituted Dibenzo[b,f]azepine Derivative | ESI-TOF | m/z (M+H)⁺: 284.1437 (Calculated for C₂₁H₁₈N: 284.1434)[2]. |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the range of 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile[16].
-
Ensure the sample is free of non-volatile salts or buffers, which can interfere with the ionization process.
-
-
Instrument Setup:
-
Select the appropriate ionization source (e.g., ESI or EI).
-
Calibrate the mass analyzer using a known standard to ensure accurate mass measurement.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system like HPLC or GC.
-
Acquire the mass spectrum over a suitable m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak or the protonated molecule to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the structure of the molecule.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations[17].
Causality in Experimental Choices: The sample preparation method depends on the physical state of the compound. Solid samples are often analyzed as a KBr pellet or a Nujol mull[18]. Liquid samples can be analyzed as a thin film between two salt plates[19]. The choice of method aims to minimize scattering of the IR beam and avoid interfering absorptions.
Interpreting the IR Spectrum of Dibenzo[b,e]azepines:
-
N-H Stretch: The stretching vibration of the N-H bond in the azepine ring typically appears as a sharp or broad band in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene rings are observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: If the azepine ring is saturated, the stretching vibrations of the aliphatic C-H bonds will be observed just below 3000 cm⁻¹[20].
-
C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings appear in the 1450-1600 cm⁻¹ region.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to each molecule[18].
Table 4: Characteristic IR Absorption Frequencies for Dibenzo[b,e]azepine Core
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a die under high pressure to form a transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrometer.
-
Record the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light[21].
Causality in Experimental Choices: The choice of solvent is important as it can influence the wavelength of maximum absorption (λₘₐₓ). Solvents such as ethanol, methanol, or hexane are commonly used as they are transparent in the UV-Vis region of interest[22].
Interpreting the UV-Vis Spectrum of Dibenzo[b,e]azepines:
The UV-Vis spectrum of a dibenzo[b,e]azepine derivative is dominated by π → π* transitions of the aromatic rings. The presence of conjugation and substituents can cause a shift in the λₘₐₓ to longer wavelengths (a bathochromic or red shift). The spectrum typically shows one or more strong absorption bands in the UV region (200-400 nm).
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol) of known concentration[23].
-
-
Data Acquisition:
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank).
-
Place the cuvettes in the UV-Vis spectrophotometer.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
-
Conclusion
The comprehensive spectroscopic characterization of dibenzo[b,e]azepine compounds is a multi-faceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. Each method provides a unique piece of the structural puzzle, and together they enable the unambiguous identification and characterization of these important molecules. This guide provides the foundational knowledge and practical considerations necessary for researchers and scientists to confidently apply these techniques in their work.
References
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mt.com [mt.com]
- 22. ossila.com [ossila.com]
- 23. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Dibenzoazepines
Introduction: The Dibenzoazepine Scaffold
Dibenzoazepines represent a critical class of heterocyclic compounds characterized by a core tricyclic structure where two benzene rings are fused to a central seven-membered azepine ring.[1][2] The parent compound, 5H-dibenzo[b,f]azepine, is also commonly known as iminostilbene.[2][3] This scaffold is of immense interest in medicinal chemistry as it forms the structural foundation for a wide array of pharmacologically active agents, including anticonvulsants, antidepressants, and antipsychotics.[4] Notable drugs such as carbamazepine and its derivatives are built upon this framework.[3][5] Understanding the nuanced physical and chemical properties of this core structure is paramount for the rational design of new therapeutic agents, predicting their pharmacokinetic and pharmacodynamic behavior, and developing robust analytical methods for their detection and quantification.
This guide provides a comprehensive exploration of the essential physicochemical and reactive properties of dibenzoazepines, offering field-proven insights and detailed experimental context to support drug discovery and development efforts.
Part 1: Core Physicochemical Properties
The physical properties of the dibenzoazepine core dictate its behavior in various environments, influencing everything from solubility and formulation to its interaction with biological membranes. These parameters are the foundational data points for any drug development program.
Structural and Molecular Characteristics
The parent dibenzoazepine, iminostilbene, possesses a non-planar, boat-like conformation in its seven-membered ring, which is a defining structural feature. This "butterfly" conformation is crucial for its binding modes with biological targets.[6] The core structure consists of a conjugated system that includes the two benzene rings and the C=C double bond within the azepine ring, which gives rise to its characteristic spectral properties.
Caption: Core structure of 5H-dibenzo[b,f]azepine (Iminostilbene).
Quantitative Physicochemical Data
The following table summarizes key quantitative properties for the parent compound, 5H-dibenzo[b,f]azepine (Iminostilbene). These values serve as a baseline for understanding how substitutions on the core scaffold will modulate its properties.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁N | [2][3] |
| Molecular Weight | 193.24 g/mol | [2][3] |
| Appearance | Yellow to orange-yellow fine powder | [3][7] |
| Melting Point | 196-201 °C | [4][8] |
| Boiling Point | 221 °C (lit.); 349.1 °C at 760 mmHg | [7][8] |
| Solubility | Partially soluble in water; Soluble in DMSO, chloroform, dioxane, ethyl acetate. | [3][6][7][9] |
| pKb | 12.29 | [10] |
| LogP (Octanol/Water) | 4.06 | [6][7] |
Causality Behind Properties:
-
High Melting Point: The rigid, large, and relatively planar tricyclic structure allows for efficient crystal packing, leading to a high melting point that requires significant thermal energy to overcome the lattice forces.
-
Low Aqueous Solubility: The molecule is dominated by the large, nonpolar surface area of the two benzene rings, making it hydrophobic. The lone nitrogen atom provides a site for hydrogen bonding, but this is insufficient to overcome the overall lipophilicity, resulting in poor solubility in water.[3][6]
-
Organic Solvent Solubility: Its lipophilic nature explains its good solubility in nonpolar and moderately polar organic solvents like chloroform, dioxane, and ethyl acetate, which can effectively solvate the large aromatic system.[3][6][7]
-
Basicity (pKb): The nitrogen atom's lone pair of electrons is delocalized into the aromatic system, which significantly reduces its availability to accept a proton. This makes iminostilbene an extremely weak base.[1] This property is critical, as substitutions on the nitrogen atom (e.g., alkylation) will drastically alter its basicity and, consequently, its ionization state at physiological pH.
Spectral Properties
-
UV-Vis Spectroscopy: Dibenzoazepines exhibit strong ultraviolet absorption due to the extensive π-conjugated system. Derivatives typically show multiple absorption maxima, with bands corresponding to the aromatic rings and the C=C double bond in the central azepine ring.[11]
-
Infrared (IR) Spectroscopy: Key vibrational modes include N-H stretching (for the parent compound) in the 3300-3500 cm⁻¹ region, C=C stretching from the aromatic rings and the central ring around 1600-1650 cm⁻¹, and C-H stretching from the aromatic rings above 3000 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are complex, showing distinct signals for the aromatic protons in the 7.0-8.0 ppm range, a signal for the olefinic protons on the central ring, and a broad singlet for the N-H proton. ¹³C NMR will show a multitude of signals in the aromatic region (120-150 ppm).
-
Mass Spectrometry (MS): The molecular ion peak (M+) is typically prominent. Fragmentation patterns often involve the loss of small molecules from substituents or cleavage of the central ring. PubChem lists common fragments for iminostilbene in GC-MS as m/z 193 (M+), 192, and 165.[2]
Part 2: Chemical Properties and Reactivity
The reactivity of the dibenzoazepine scaffold is centered around three main areas: the nitrogen atom, the C10-C11 double bond, and the aromatic rings. Understanding these reactive sites is key to both the synthesis of new derivatives and the prediction of metabolic pathways.
Reactions at the Nitrogen Atom (N-5)
The nitrogen atom is the most common site for synthetic modification. It acts as a nucleophile and can be readily alkylated or acylated to introduce various side chains, a fundamental strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties.
N-Alkylation and N-Acylation: This is a standard nucleophilic substitution reaction where the nitrogen lone pair attacks an electrophilic carbon (e.g., from an alkyl halide or acyl chloride).[12] This reaction is foundational for synthesizing drugs like carbamazepine, where an acyl group is added.[5]
Caption: Generalized workflow for N-alkylation of the dibenzoazepine core.
Reactions of the Azepine Ring
-
Oxidation: The dibenzoazepine ring system, particularly in derivatives with electron-donating groups, can be susceptible to oxidation. Peroxidase-catalyzed oxidation can form reactive free radical intermediates, a mechanism hypothesized to be involved in the toxicity of some derivatives.[4] This is a critical consideration for drug safety and metabolism, as such reactive metabolites can lead to adverse effects.
-
Reduction: The C10-C11 double bond can be readily reduced, typically via catalytic hydrogenation, to yield the 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) core. This saturated central ring alters the three-dimensional shape of the molecule, which can profoundly impact its pharmacological activity. Many tricyclic antidepressants contain this reduced dibenzazepine moiety.
Reactions on the Benzene Rings
The fused benzene rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, acylation).[11] The existing tricyclic system influences the position of substitution. The nitrogen atom, being an activating group, would typically direct incoming electrophiles to the ortho and para positions relative to the points of fusion, although steric hindrance can play a significant role. Conversely, if the nitrogen is acylated (as in carbamazepine), the amide group becomes electron-withdrawing, deactivating the rings and making substitution more difficult.
Part 3: Synthesis and Analytical Methodologies
Common Synthetic Approaches
The synthesis of the dibenzoazepine core and its derivatives has been extensively studied. Common strategies include:
-
Intramolecular Cyclization: Many syntheses rely on building a precursor molecule that can be cyclized to form the seven-membered ring. For example, derivatives of 2-aminobenzophenone can be reacted with appropriate partners to build and close the azepine ring.
-
Condensation Reactions: Benzodiazepine derivatives, which are structurally related, are often synthesized via the condensation of o-phenylenediamine with ketones or β-dicarbonyl compounds, often using an acid catalyst.
-
Starting from Iminodibenzyl: The reduced form, 10,11-dihydro-5H-dibenzo[b,f]azepine, can be used as a starting material. It can be brominated and then dehydrobrominated to introduce the C10-C11 double bond, yielding iminostilbene.[6][7]
Key Analytical Techniques
Quantitative analysis of dibenzoazepines, especially in biological matrices like plasma or serum, is crucial for therapeutic drug monitoring and pharmacokinetic studies.
-
High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with UV-Vis detection (HPLC-UV), is the workhorse method for routine quantification. Reversed-phase columns (e.g., C18) are used with mobile phases consisting of acetonitrile or methanol and an aqueous buffer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the gold standard. It allows for the detection of low concentrations of the parent drug and its metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, though it may require derivatization of the analytes to increase their volatility and thermal stability.
Part 4: Experimental Protocol: HPLC-UV Quantification
This section provides a representative, self-validating protocol for the quantification of a dibenzoazepine derivative (e.g., carbamazepine) in a simple matrix, illustrating the practical application of the principles discussed.
Objective: To determine the concentration of carbamazepine in a prepared sample using reversed-phase HPLC with UV detection.
Materials & Instrumentation:
-
HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Carbamazepine analytical standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance, volumetric flasks, and pipettes.
Step-by-Step Methodology:
-
Standard Preparation: a. Primary Stock (1 mg/mL): Accurately weigh 10 mg of carbamazepine standard and dissolve it in 10 mL of methanol in a volumetric flask. This is your primary stock solution. b. Working Standards: Perform serial dilutions of the primary stock with the mobile phase to prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL). These will be used to generate the calibration curve.
-
Chromatographic Conditions: a. Mobile Phase: Prepare a solution of 60:40 (v/v) Acetonitrile:Water. Filter through a 0.45 µm filter and degas before use. b. Flow Rate: 1.0 mL/min. c. Column Temperature: 30 °C. d. Injection Volume: 20 µL. e. UV Detection Wavelength: 285 nm (Carbamazepine has a strong absorbance maximum near this wavelength). f. Run Time: 10 minutes.
-
System Suitability and Calibration: a. Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. System Suitability Test: Inject a mid-range standard (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2%. This validates that the system is performing consistently. c. Calibration Curve: Inject each working standard in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value must be ≥ 0.995 for the curve to be considered linear and acceptable.
-
Sample Analysis: a. Sample Preparation: Dissolve the unknown sample in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. b. Injection: Inject the prepared sample into the HPLC system. c. Quantification: Record the peak area for the analyte. Use the linear regression equation from the calibration curve to calculate the concentration of carbamazepine in the sample.
-
Validation and Quality Control: a. Causality Check: The retention time of the peak in the unknown sample must match that of the analytical standard. b. Spike Recovery: To ensure there is no matrix interference, a blank sample can be "spiked" with a known amount of carbamazepine and analyzed. The recovery should ideally be between 90-110%, confirming the accuracy of the method in that specific matrix.
Conclusion
The dibenzoazepine scaffold is a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of neurologically active drugs. Its unique physicochemical properties—stemming from its tricyclic, non-planar structure—govern its behavior from synthesis to biological action. A thorough understanding of its solubility, stability, and reactivity at key molecular sites is essential for any researcher in the field. By leveraging this knowledge and applying robust analytical methodologies, scientists can continue to innovate and develop next-generation therapeutics based on this remarkable chemical framework.
References
- 1. Human Metabolome Database: Showing metabocard for Iminostilbene (HMDB0253433) [hmdb.ca]
- 2. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. innospk.com [innospk.com]
- 6. Iminostilbene | 256-96-2 [chemicalbook.com]
- 7. Iminostilbene CAS#: 256-96-2 [m.chemicalbook.com]
- 8. guidechem.com [guidechem.com]
- 9. usbio.net [usbio.net]
- 10. 5H-Dibenz[b,f]azepine(256-96-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. 10,11-Dihydro-5H-dibenzo[b,f]azepine | 494-19-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile from 6-chloro-11H-dibenzo[b,e]azepine
Application Note & Protocol: Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Abstract
This document provides a comprehensive guide for the synthesis of this compound from 6-chloro-11H-dibenzo[b,e]azepine. The dibenzo[b,e]azepine scaffold is a core structural motif in numerous pharmaceutically active compounds, making the development of efficient synthetic routes to its derivatives a topic of significant interest.[1][2] this compound, in particular, serves as a key intermediate in the synthesis of antihistamine agents like Epinastine.[3] This application note details two robust protocols: a classical nucleophilic substitution using sodium cyanide and a modern palladium-catalyzed cross-coupling reaction. It emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and outlines critical safety measures required for handling cyanide-containing reagents.
Introduction and Reaction Principles
The conversion of an aryl chloride to an aryl nitrile is a fundamental transformation in organic synthesis. Aryl nitriles are valuable precursors that can be readily converted into other functional groups such as carboxylic acids, amines, and amides.[4] For the synthesis of this compound from its chloro-precursor, two primary strategies are considered:
-
Nucleophilic Aromatic Substitution (SNA_r): This classical approach involves the direct displacement of the chloride with a cyanide anion. While straightforward, this reaction often requires high temperatures and polar aprotic solvents to facilitate the substitution on the electron-rich aromatic system. A literature procedure demonstrates this conversion using sodium cyanide in dimethyl sulfoxide (DMSO) at elevated temperatures.[3]
-
Transition-Metal Catalyzed Cyanation: Palladium-catalyzed cross-coupling reactions have emerged as a more versatile and milder alternative for C-CN bond formation.[5][6] These methods offer greater functional group tolerance and often proceed under less harsh conditions compared to traditional methods like the Rosenmund-von Braun reaction.[5] The catalytic cycle typically involves oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with a cyanide source and reductive elimination to yield the aryl nitrile product.[6][7] A significant challenge in these reactions is catalyst poisoning by excess cyanide ions, which can be mitigated by using specific cyanide sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), or by careful control of reaction conditions.[5][6][8]
This guide provides detailed protocols for both approaches, allowing researchers to select the method best suited to their laboratory capabilities and substrate requirements.
DANGER: Cyanide Hazard
Potassium and Sodium Cyanide are highly toxic and potentially fatal if inhaled, ingested, or absorbed through the skin. [9][10] Hydrogen cyanide (HCN), an extremely toxic and flammable gas, is released when cyanide salts come into contact with acids or water.[9][11]
Mandatory Safety Precautions:
-
Ventilation: All manipulations involving cyanide salts must be performed in a properly functioning certified chemical fume hood.[12][13]
-
Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, splash goggles, and double-layered nitrile gloves.[12][13] For larger scales, a face shield and chemical-resistant apron are recommended.[9][11]
-
Emergency Preparedness: An approved cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) must be immediately accessible. All personnel must be trained in its use and in emergency procedures.[11] Never work alone when handling cyanides.[13]
-
Waste Disposal: All cyanide-contaminated waste (solid and liquid) must be segregated into a dedicated, clearly labeled, sealed hazardous waste container. NEVER mix cyanide waste with acidic waste.[11][12]
Protocol 1: Nucleophilic Aromatic Substitution
This protocol is adapted from a reported synthesis of the title compound.[3] It relies on the direct displacement of the chloride using sodium cyanide in a polar aprotic solvent.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 6-chloro-11H-dibenzo[b,e]azepine | >98% | Commercial | Starting Material |
| Sodium Cyanide (NaCN) | >98% | Commercial | EXTREMELY TOXIC |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | Solvent |
| Deionized Water | - | In-house | For work-up |
| Ethyl Acetate | ACS Grade | Commercial | For extraction |
| Brine (Saturated NaCl) | - | In-house | For washing |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Commercial | For drying |
| Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator. |
Experimental Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, 0.23 g).
-
Reagent Addition: In the fume hood, carefully add sodium cyanide (1.1 mmol, 0.054 g). CAUTION: AVOID INHALATION OF DUST.
-
Solvent Addition: Add 10 mL of anhydrous DMSO to the flask.
-
Reaction: Heat the mixture to 90 °C (363 K) and stir for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 50 mL of deionized water. A precipitate should form.
-
Stir for 15 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with an additional 20 mL of deionized water.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A reported method involves slow evaporation from a methanol solution to obtain crystals suitable for X-ray diffraction.[3]
-
Alternatively, dissolve the crude product in a minimal amount of dichloromethane and purify by column chromatography on silica gel.
-
Expected Yield
The reported yield for this procedure is approximately 73%.[3]
Protocol 2: Palladium-Catalyzed Cyanation
This protocol is a generalized procedure based on modern palladium-catalyzed cross-coupling methods, which offer milder conditions and are often more reproducible.[5][8] This method uses a less toxic cyanide source, potassium hexacyanoferrate (K₄[Fe(CN)₆]), which requires an aqueous co-solvent to facilitate the reaction.[8]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Comments |
| 6-chloro-11H-dibenzo[b,e]azepine | >98% | Commercial | Starting Material |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | >97% | Commercial | Palladium Precatalyst |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | >98% | Commercial | Ligand |
| Potassium Hexacyanoferrate(II) Trihydrate (K₄[Fe(CN)₆]·3H₂O) | >98% | Commercial | Cyanide Source |
| Sodium Carbonate (Na₂CO₃) | Anhydrous | Commercial | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercial | Solvent |
| Deionized Water | - | In-house | Co-solvent |
| Toluene, Ethyl Acetate, Brine, MgSO₄ | ACS Grade | Commercial | For work-up |
| Schlenk flask, condenser, inert gas line (N₂ or Ar), magnetic stirrer, heating mantle, etc. |
Experimental Workflow
Caption: Workflow for Palladium-Catalyzed Cyanation.
Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-chloro-11H-dibenzo[b,e]azepine (1.0 mmol, 0.23 g), potassium hexacyanoferrate(II) trihydrate (0.3 mmol, 0.126 g), and anhydrous sodium carbonate (2.0 mmol, 0.212 g).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and dppf (0.04 mmol, 22.1 mg).
-
Solvent Addition: Add 8 mL of anhydrous DMF and 2 mL of deionized water via syringe. The use of water as a co-solvent has been shown to be crucial for facilitating cyanations with K₄[Fe(CN)₆].[8]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction to room temperature and dilute with 30 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Appearance: Expected to be a crystalline solid.
-
Mass Spectrometry (MS): C₁₅H₁₀N₂ has a molecular weight of 218.25 g/mol . Expect to see [M+H]⁺ at m/z = 219.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra should be consistent with the structure of the title compound.
-
Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of a nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
Mechanistic Rationale
The palladium-catalyzed cyanation is a highly efficient process, but its success relies on preventing catalyst deactivation. Cyanide is a potent ligand that can irreversibly bind to palladium centers, poisoning the catalyst and halting the catalytic cycle.[5]
Caption: Simplified Pd-Catalyzed Cyanation Cycle.
The use of K₄[Fe(CN)₆] or Zn(CN)₂ as the cyanide source is a key strategy to overcome this issue. These reagents have low solubility in organic solvents or slow dissociation rates, maintaining a very low concentration of free cyanide in the solution.[5] This is sufficient for the transmetalation step (C → E) but low enough to avoid widespread catalyst poisoning, allowing the catalytic cycle to proceed efficiently.
References
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. orgsyn.org [orgsyn.org]
- 11. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 12. purdue.edu [purdue.edu]
- 13. ehs.yale.edu [ehs.yale.edu]
Application Note: Comprehensive NMR Analysis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Abstract: This document provides a detailed guide for the Nuclear Magnetic Resonance (NMR) analysis of 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like Epinastine.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth protocols for sample preparation, data acquisition, and spectral interpretation. The methodologies outlined herein are designed to ensure high-quality, reproducible results for the structural elucidation and purity assessment of this tricyclic heterocyclic compound.
Introduction: The Significance of Structural Verification
This compound is a crucial building block in medicinal chemistry. Its rigid, three-dimensional structure, featuring a central seven-membered azepine ring fused to two benzene rings, is a privileged scaffold in the design of various therapeutic agents. Accurate and unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final products.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C chemical shifts, scalar couplings, and through-bond correlations, one can precisely map the atomic connectivity and chemical environment of every atom within the molecule. This application note details the systematic approach to acquiring and interpreting a full suite of NMR data for this compound.
Foundational Principles: Why We Choose Specific NMR Experiments
The structural complexity of this compound, with its numerous aromatic protons and carbons in similar chemical environments, necessitates a multi-pronged NMR approach. While 1D ¹H and ¹³C spectra provide the initial overview, 2D correlation experiments are indispensable for unambiguous assignments.
-
¹H NMR: This is the initial and most sensitive NMR experiment, providing information on the number of different types of protons, their chemical environment, and their proximity to other protons (through spin-spin coupling).
-
¹³C NMR: This experiment probes the carbon backbone of the molecule. While less sensitive than ¹H NMR, it provides a distinct signal for each unique carbon atom, offering critical information about the molecular framework.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing out the proton networks within the two benzene rings and the azepine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom it is directly attached to. It provides a powerful method for assigning carbon resonances based on their known proton assignments.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the different fragments of the molecule.
The logical workflow for the NMR analysis is depicted in the following diagram:
Caption: Logical workflow for the comprehensive NMR analysis of this compound.
Experimental Protocols
The following protocols are designed for a high-field NMR spectrometer (e.g., 400 MHz or higher) and are intended to serve as a robust starting point. Instrument-specific parameters may require minor adjustments for optimization.
Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
Protocol:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of a suitable deuterated solvent. The choice of solvent is critical for sample solubility and to avoid overlapping signals with the analyte.
-
Recommended Solvents: Chloroform-d (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative, particularly if the compound has limited solubility in CDCl₃.
-
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If desired, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), although modern spectrometers can reference the residual solvent peak.
Data Acquisition
The following table outlines the recommended parameters for each NMR experiment.
| Experiment | Parameter | Recommended Value | Rationale |
| ¹H NMR | Pulse Program | Standard 90° pulse | To excite all protons uniformly. |
| Spectral Width | ~12 ppm | To encompass all expected proton signals. | |
| Acquisition Time | 2-3 seconds | To ensure good resolution. | |
| Relaxation Delay | 2-5 seconds | To allow for full relaxation of protons, ensuring accurate integration. | |
| Number of Scans | 16-64 | To achieve an adequate signal-to-noise ratio. | |
| ¹³C NMR | Pulse Program | Proton-decoupled | To simplify the spectrum by removing ¹H-¹³C coupling and enhance signal via the Nuclear Overhauser Effect (NOE). |
| Spectral Width | ~200 ppm | To cover the full range of carbon chemical shifts. | |
| Acquisition Time | 1-2 seconds | Sufficient for good resolution of sharp carbon signals. | |
| Relaxation Delay | 2-5 seconds | To allow for the slower relaxation of carbon nuclei, especially quaternary carbons. | |
| Number of Scans | 1024 or more | Due to the low natural abundance of ¹³C, more scans are needed for good signal-to-noise. | |
| COSY | Pulse Program | DQF-COSY | Double Quantum Filtered COSY provides cleaner spectra with reduced diagonal peak artifacts. |
| Dimensions | 256-512 increments in F1 | A balance between resolution and experiment time. | |
| Number of Scans | 2-4 per increment | Sufficient for good signal-to-noise in a reasonable time. | |
| HSQC | Pulse Program | Standard HSQC with gradient selection | For clean spectra and good solvent suppression. |
| ¹J(CH) Coupling | ~145 Hz | Optimized for one-bond C-H coupling in aromatic and aliphatic systems. | |
| Dimensions | 128-256 increments in F1 | A balance between resolution and experiment time. | |
| Number of Scans | 2-8 per increment | To achieve good correlation peaks. | |
| HMBC | Pulse Program | Standard HMBC with gradient selection | For clean spectra and good solvent suppression. |
| Long-Range Coupling | 7-10 Hz | Optimized for two- and three-bond C-H couplings. | |
| Dimensions | 256-512 increments in F1 | To resolve long-range correlations effectively. | |
| Number of Scans | 4-16 per increment | More scans are often needed to detect weaker long-range correlations. |
Spectral Analysis and Data Interpretation
The following sections detail the expected NMR data for this compound based on the analysis of structurally similar compounds and the known effects of substituents.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be dominated by signals in the aromatic region. The protons on the two benzene rings will appear as complex multiplets due to mutual coupling. The methylene protons at the C11 position and the N-H proton will also be present.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Aromatic Protons (8H) | 7.0 - 7.8 | Multiplets (m) | ortho: 7-9, meta: 2-3, para: <1 |
| N-H (H5) | ~8.0 - 9.0 (in DMSO-d₆) | Broad singlet (br s) | N/A |
| Methylene Protons (H11) | ~4.0 - 4.5 | Singlet (s) or AB quartet | N/A or geminal coupling |
Note: The exact chemical shifts of the aromatic protons are difficult to predict precisely without experimental data but will fall within the specified range. The N-H proton signal may be broader and its chemical shift is highly dependent on solvent and concentration.
Expected ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will show 15 distinct signals, corresponding to the 15 carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=N (C6) | 130 - 140 | Imine-like carbon, deshielded. |
| -C≡N (Nitrile) | 115 - 125 | Characteristic chemical shift for a nitrile carbon. |
| Aromatic CH | 120 - 135 | Multiple signals in this region. |
| Aromatic Quaternary C | 135 - 150 | Carbons at the ring junctions and attached to the nitrogen. |
| Methylene C (C11) | 30 - 40 | Aliphatic carbon signal. |
Note: Quaternary carbon signals are typically of lower intensity due to longer relaxation times and the absence of NOE enhancement.
Interpretation of 2D NMR Data
The following diagram illustrates the key correlations expected in the 2D NMR spectra that are essential for the complete structural assignment.
Caption: A representation of the key COSY, HSQC, and HMBC correlations for structural elucidation. (Note: A chemical structure image with standard numbering would be ideal here).
By systematically analyzing these correlations, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, leading to the definitive confirmation of the this compound structure.
Conclusion: A Self-Validating Approach
The combination of 1D and 2D NMR experiments provides a self-validating system for the structural analysis of this compound. The connectivity information derived from COSY and HMBC must be consistent with the direct one-bond correlations observed in the HSQC spectrum. Any discrepancies would indicate either an incorrect assignment or an unexpected molecular structure. This comprehensive approach ensures the highest level of confidence in the identity and purity of this important synthetic intermediate, which is critical for its application in drug discovery and development.
References
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Introduction and Scientific Context
11H-Dibenzo[b,e]azepine-6-carbonitrile is a tricyclic organic compound featuring a central azepine ring fused to two benzene rings. Its chemical formula is C₁₅H₁₀N₂ with a monoisotopic mass of 218.0844 g/mol .[1] This molecule serves as a crucial precursor in the synthesis of various pharmaceutically active compounds.[1] Given its role in drug development, a reliable and sensitive analytical method is imperative for its identification, purity assessment, and characterization in both research and quality control settings.
Tandem mass spectrometry (MS/MS) stands as a premier analytical technique for the structural elucidation of small organic molecules.[2][3] Its power lies in the ability to isolate a precursor ion of a specific mass-to-charge ratio (m/z), induce fragmentation, and then analyze the resulting product ions. This process provides a structural fingerprint of the molecule, enabling confident identification.[3][4] This application note details an optimized methodology for the analysis of this compound using Electrospray Ionization (ESI) coupled with a triple quadrupole or Q-TOF mass spectrometer.
Experimental Workflow Overview
The analytical process for this compound can be systematically broken down into three core stages: Sample Preparation, Liquid Chromatography Separation, and Mass Spectrometry Detection. Each stage is optimized to ensure maximum sensitivity, reproducibility, and data quality.
Caption: Overall analytical workflow for this compound analysis.
Detailed Protocols and Methodologies
Sample Preparation Protocol
Proper sample preparation is critical to avoid matrix effects and ensure the longevity of the analytical column and mass spectrometer.[5]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound standard and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Standard Dilution: Perform a serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid) to achieve a final working concentration in the range of 1-10 µg/mL. The optimal concentration should be determined based on the sensitivity of the specific mass spectrometer being used.[6]
-
Filtration: Prior to injection, filter the final diluted sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[6]
-
Blank Samples: Prepare blank samples consisting of the final dilution solvent (50:50 acetonitrile:water with 0.1% formic acid) to run between samples to prevent carry-over.[6]
Liquid Chromatography (LC) Parameters
Chromatographic separation is essential for resolving the analyte from potential isomers and impurities. A reversed-phase method is suitable for this compound.
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC system | Provides robust and reproducible separation. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 2.5 µm) | Excellent retention and peak shape for aromatic compounds.[7] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes protonation for positive ion ESI.[8] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 8 minutes | Ensures elution of the analyte with good peak shape. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak symmetry and reduces viscosity. |
| Injection Vol. | 5 µL | A small volume minimizes peak broadening. |
Mass Spectrometry (MS) Parameters
Electrospray ionization in positive mode (ESI+) is the preferred method due to the presence of nitrogen atoms which are readily protonated.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms are basic sites for protonation.[7] |
| Capillary Voltage | 3.5 kV | Optimizes the formation of the electrospray plume. |
| Source Temp. | 150 °C | Facilitates solvent evaporation. |
| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions. |
| Desolvation Gas | Nitrogen, 800 L/hr | Assists in solvent evaporation and ion formation. |
| Cone Gas Flow | 50 L/hr | Focuses the ion beam into the mass analyzer. |
| MS1 Scan Range | m/z 100-300 | To confirm the precursor ion at m/z 219.09. |
| MS2 Precursor Ion | m/z 219.09 | The protonated molecule [M+H]⁺ of C₁₅H₁₀N₂. |
| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID). |
| Collision Energy | 20-40 eV (Ramped) | A range of energies is used to generate a rich fragmentation spectrum. |
Results and Discussion: Predicted Fragmentation Pathway
The structural integrity of this compound can be confirmed by analyzing its fragmentation pattern in an MS/MS experiment. Based on the known fragmentation of related tricyclic structures like benzodiazepines and dibenzo[b,f]azepines, a logical fragmentation pathway can be proposed.[2][4][9]
The primary site of protonation is expected to be one of the two nitrogen atoms. The imine nitrogen (N-5) is likely the more basic site. Upon collisional activation, the protonated molecule ([M+H]⁺, m/z 219.09) is expected to undergo a series of characteristic fragmentation reactions.
Caption: Proposed major fragmentation pathways for protonated this compound.
Major Predicted Fragment Ions
-
[M+H]⁺ at m/z 219.09: This is the protonated parent molecule, C₁₅H₁₁N₂⁺. Its accurate mass serves as the primary confirmation of the elemental composition.
-
Fragment at m/z 192.08: A prominent fragment is predicted to arise from the neutral loss of hydrogen cyanide (HCN, 27.01 Da) from the precursor ion. This is a common fragmentation pathway for nitrile-containing aromatic compounds.[10] This fragmentation likely involves the cyano group and a proton from the azepine ring, leading to a stable, conjugated dibenzo[b,f]azepine-like cation.
-
Fragment at m/z 191.07: The loss of a cyanomethyl radical (•CH₂CN) or sequential loss of H and HCN can lead to the formation of an ion at m/z 191. This corresponds to the stable iminostilbene cation, a characteristic fragment observed in the mass spectra of many dibenzoazepine derivatives.[4][11]
-
Fragment at m/z 165.07: Further fragmentation of the m/z 192 or 191 ions can occur through the loss of acetylene (C₂H₂), a common fragmentation for polycyclic aromatic systems. This leads to the formation of a fluorenyl-like cation at m/z 165, which is highly resonance-stabilized.
Conclusion and Best Practices
The LC-MS/MS method detailed in this application note provides a robust and highly selective approach for the analysis of this compound. The combination of chromatographic separation with tandem mass spectrometry allows for unambiguous identification and structural confirmation. The proposed fragmentation pathway, grounded in the established principles of mass spectrometry and literature on analogous compounds, serves as a reliable guide for data interpretation. For definitive structural elucidation, high-resolution mass spectrometry (HRMS) on an Orbitrap or Q-TOF instrument is recommended to confirm the elemental composition of both precursor and product ions. Adherence to the sample preparation and analytical protocols outlined herein will ensure high-quality, reproducible data for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wsp.wa.gov [wsp.wa.gov]
- 7. waters.com [waters.com]
- 8. wsp.wa.gov [wsp.wa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Elucidating the Three-Dimensional Architecture of Dibenzo[b,e]azepine-6-carbonitrile via Single-Crystal X-ray Crystallography
Abstract
This technical guide provides a comprehensive protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of pharmacologically active compounds like the antihistamine Epinastine.[1] This document is intended for researchers in crystallography, medicinal chemistry, and drug development, offering a detailed workflow from material preparation to structural determination and interpretation. We delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Structural Significance of Dibenzo[b,e]azepines
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2][3] Its unique tricyclic, non-planar conformation allows for specific interactions with a variety of biological targets.[3] Dibenzo[b,e]azepine-6-carbonitrile (C₁₅H₁₀N₂) is a crucial precursor in the synthesis of these complex molecules.[1] Understanding its precise three-dimensional structure is paramount for rational drug design, polymorphism screening, and elucidating structure-activity relationships (SAR).
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic arrangement within a crystalline solid.[4][5][6] This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions, which collectively govern the physicochemical properties of a compound.[5][6] This application note details the successful structural elucidation of dibenzo[b,e]azepine-6-carbonitrile, providing a field-proven protocol for researchers.
Experimental Workflow Overview
The process from starting materials to a refined crystal structure involves several critical stages. Each step is optimized to ensure the highest quality data is obtained.
Figure 1: Overall experimental workflow from synthesis to final structure.
Protocols and Methodologies
Synthesis of Dibenzo[b,e]azepine-6-carbonitrile
This protocol is adapted from the established synthesis reported by Fun, H.-K., et al. (2008).[1]
Rationale: The synthesis proceeds via a nucleophilic substitution reaction, where the cyanide anion (CN⁻) displaces the chloride on the azepine ring. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this type of reaction, effectively solvating the sodium cation and leaving the cyanide anion highly reactive. The elevated temperature accelerates the reaction rate.
Materials:
-
6-chloro-11H-dibenzo[b,e]azepine (1 mmol, 0.23 g)
-
Sodium cyanide (1.1 mmol, 0.05 g)
-
Dimethyl sulfoxide (DMSO), anhydrous (10 ml)
-
Methanol
-
Standard glassware for organic synthesis
Protocol:
-
Combine 6-chloro-11H-dibenzo[b,e]azepine and sodium cyanide in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 10 ml of DMSO to the flask.
-
Heat the reaction mixture to 363 K (90 °C) with constant stirring.
-
Maintain the reaction for 5 hours. Monitor reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Work up the reaction to isolate the crude product. This typically involves quenching with water and extracting the product into an organic solvent.
-
Purify the crude product, for example, by recrystallization or column chromatography, to yield the title compound. A reported yield for this method is 73%.[1]
Single Crystal Growth
Rationale: The formation of high-quality single crystals is the most critical and often most challenging step for a successful SC-XRD experiment.[4][7] The ideal crystal should be well-formed, transparent, and free of defects, typically between 0.1-0.3 mm in size.[7][8] Slow evaporation is a widely used technique that allows molecules to gradually and orderly arrange themselves into a crystal lattice. Methanol was chosen as the solvent, indicating the compound has suitable solubility at room temperature to allow for slow saturation upon evaporation.
Protocol:
-
Dissolve the purified dibenzo[b,e]azepine-6-carbonitrile in a minimal amount of methanol in a clean vial.
-
Loosely cap the vial or cover it with parafilm.
-
Pierce a few small holes in the parafilm with a needle to allow for slow evaporation of the solvent.[7]
-
Leave the vial undisturbed at room temperature in a vibration-free environment for approximately one week.[1]
-
Monitor the vial for the formation of crystals. Once suitable crystals have formed, carefully extract them from the mother liquor.
X-ray Data Collection and Structure Refinement
Rationale: A goniometer is used to precisely orient the crystal in the X-ray beam, allowing diffraction data to be collected from all possible angles.[5][8] Monochromatic X-rays, typically from a Molybdenum (Mo Kα) source for small organic molecules, are diffracted by the electron clouds of the atoms in the crystal lattice.[8] The resulting diffraction pattern is a reciprocal space representation of the crystal's unit cell.[6] Software packages like SHELXTL are then used to solve the "phase problem" and refine a model of the atomic positions that best fits the experimental data.[1]
Protocol:
-
Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (e.g., 0.15 × 0.12 × 0.10 mm).[1][7] Carefully mount the crystal on a goniometer head using an appropriate adhesive or cryo-oil.[5]
-
Data Collection: Mount the goniometer head onto the diffractometer. Data for the reference structure was collected at 273 K.[1] A complete sphere or hemisphere of data is typically collected by rotating the crystal and recording diffraction frames.[6]
-
Data Reduction: Process the raw diffraction data to integrate the intensities of the reflections and apply necessary corrections (e.g., for absorption).
-
Structure Solution: Solve the structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[1]
-
Structure Refinement: Refine the structural model against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors. All hydrogen atoms in the reference structure were placed in calculated positions and refined using a riding model.[1]
Results: The Crystal Structure of Dibenzo[b,e]azepine-6-carbonitrile
The crystallographic analysis reveals key structural features of the molecule and its packing in the solid state.
Figure 2: Key structural features derived from X-ray analysis.[1]
The analysis confirms that the title compound crystallizes in the triclinic space group P-1 with two independent molecules in the asymmetric unit.[1] The central seven-membered azepine ring adopts a boat conformation, resulting in a significant fold in the molecule. The dihedral angles between the two fused benzene rings are 60.32(2)° and 61.35(3)° for the two independent molecules.[1] The crystal packing is primarily stabilized by weak π–π stacking interactions between the benzene rings of adjacent molecules.[1]
Crystallographic Data Summary
The following table summarizes the key crystallographic data and refinement parameters for dibenzo[b,e]azepine-6-carbonitrile.[1]
| Parameter | Value |
| Chemical Formula | C₁₅H₁₀N₂ |
| Formula Weight | 218.25 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.125 (2) |
| b (Å) | 10.275 (2) |
| c (Å) | 12.749 (3) |
| α (°) | 105.96 (3) |
| β (°) | 99.18 (2) |
| γ (°) | 109.04 (3) |
| Volume (ų) | 1159.2 (6) |
| Z | 4 |
| Temperature (K) | 273 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R[F² > 2σ(F²)] | 0.036 |
| wR(F²) | 0.097 |
| Goodness-of-fit (S) | 1.03 |
Table 1: Crystal data and structure refinement details for Dibenzo[b,e]azepine-6-carbonitrile.
Conclusion
This application note provides a validated, step-by-step guide for the synthesis and definitive structural characterization of dibenzo[b,e]azepine-6-carbonitrile using single-crystal X-ray diffraction. The detailed protocols and explanation of the underlying principles are designed to enable researchers to reliably reproduce these results. The provided crystallographic data serves as an authoritative reference for future studies involving this important pharmaceutical intermediate, aiding in computational modeling, polymorphism studies, and the rational design of novel dibenzo[b,e]azepine-based therapeutics.
References
- 1. 11H-Dibenzo[b,e]azepine-6-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. fiveable.me [fiveable.me]
Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile: A Detailed Protocol for Pharmaceutical Research
Introduction
The dibenzo[b,e]azepine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. 11H-Dibenzo[b,e]azepine-6-carbonitrile is a key intermediate in the synthesis of various pharmaceuticals, most notably the antihistamine agent Epinastine.[1] Its strategic importance lies in the versatile reactivity of the nitrile group, which can be readily transformed into other functional groups, allowing for the facile elaboration of the dibenzo[b,e]azepine core. This application note provides a comprehensive and detailed protocol for the synthesis of this compound, commencing from readily available starting materials. The protocol is designed for researchers and scientists in drug development and medicinal chemistry, offering not just a step-by-step guide but also insights into the underlying chemical principles and experimental considerations.
Overall Synthesis Strategy
The synthesis of this compound is accomplished through a robust three-step sequence, starting from 2-(phenylamino)benzoic acid. This strategy involves an initial intramolecular cyclization to form the core lactam, followed by chlorination to activate the 6-position, and finally, a nucleophilic substitution with cyanide to introduce the desired carbonitrile functionality.
Figure 1: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of Dibenz[b,e]azepin-6(5H)-one
The initial step involves the intramolecular cyclization of 2-(phenylamino)benzoic acid to form the tricyclic lactam, Dibenz[b,e]azepin-6(5H)-one. This acid-catalyzed reaction proceeds via an electrophilic acylation mechanism, where the carboxylic acid is activated, followed by an intramolecular attack of the electron-rich aromatic ring of the aniline moiety.
Reaction Mechanism: Intramolecular Cyclization
The acid catalyst, typically a strong protic acid or a Lewis acid, protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. This is followed by the nucleophilic attack of the ortho-position of the phenylamino group onto the activated carbonyl carbon. Subsequent dehydration leads to the formation of the seven-membered azepine ring.
Experimental Protocol: Dibenz[b,e]azepin-6(5H)-one
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Phenylamino)benzoic acid | 213.24 | 10.0 g | 0.0469 |
| Polyphosphoric acid (PPA) | - | 100 g | - |
| Ice-cold water | 18.02 | 500 mL | - |
| 10% Sodium bicarbonate solution | - | As needed | - |
| Dichloromethane | 84.93 | 200 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, place 100 g of polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
Gradually add 10.0 g (0.0469 mol) of 2-(phenylamino)benzoic acid to the hot PPA over 15-20 minutes, ensuring the temperature does not exceed 100 °C.
-
After the addition is complete, raise the temperature to 120-130 °C and maintain it for 2-3 hours. The reaction mixture will become a thick, homogenous solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to about 80 °C and carefully pour it onto 500 mL of crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8.
-
Filter the solid precipitate, wash it thoroughly with water, and air-dry.
-
For further purification, the crude product can be recrystallized from ethanol or purified by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield Dibenz[b,e]azepin-6(5H)-one as a solid.
Part 2: Synthesis of 6-Chloro-11H-dibenzo[b,e]azepine
The second step involves the conversion of the lactam, Dibenz[b,e]azepin-6(5H)-one, into the corresponding chloro-derivative, 6-Chloro-11H-dibenzo[b,e]azepine. This is a crucial activation step, transforming the carbonyl group into a good leaving group for the subsequent nucleophilic substitution. This transformation is typically achieved using a strong chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Reaction Mechanism: Chlorination
The reaction with phosphorus pentachloride proceeds through the formation of an intermediate phosphate ester. The lone pair of the nitrogen atom then facilitates the elimination of the phosphate group and the introduction of the chlorine atom at the 6-position, resulting in the formation of the chloro-imidoyl chloride, which then rearranges to the more stable chloro-azepine.
Experimental Protocol: 6-Chloro-11H-dibenzo[b,e]azepine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dibenz[b,e]azepin-6(5H)-one | 195.23 | 5.0 g | 0.0256 |
| Phosphorus pentachloride (PCl₅) | 208.24 | 6.4 g | 0.0307 |
| Toluene (anhydrous) | 92.14 | 100 mL | - |
| Ice-cold water | 18.02 | 200 mL | - |
| Saturated sodium bicarbonate solution | - | As needed | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend 5.0 g (0.0256 mol) of Dibenz[b,e]azepin-6(5H)-one in 100 mL of anhydrous toluene.
-
With stirring, add 6.4 g (0.0307 mol) of phosphorus pentachloride portion-wise at room temperature. The addition is exothermic, and the temperature should be monitored.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours. The reaction should be carried out under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto 200 mL of crushed ice with vigorous stirring.
-
Separate the organic layer and wash the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 6-Chloro-11H-dibenzo[b,e]azepine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 3: Synthesis of this compound
The final step is the nucleophilic substitution of the chlorine atom in 6-Chloro-11H-dibenzo[b,e]azepine with a cyanide ion to yield the target molecule, this compound. This reaction is typically carried out using an alkali metal cyanide, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism: Cyanation
This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom at the 6-position of the dibenzo[b,e]azepine ring, which is activated by the electron-withdrawing nature of the imine and the aromatic rings. The chloride ion is subsequently displaced, leading to the formation of the carbon-carbon bond and the desired nitrile product.
Figure 2: Simplified mechanism of the cyanation reaction.
Experimental Protocol: this compound
This protocol is adapted from the procedure reported by Fan et al. in Acta Crystallographica Section E[1].
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 6-Chloro-11H-dibenzo[b,e]azepine | 227.69 | 0.23 g | 0.001 |
| Sodium cyanide (NaCN) | 49.01 | 0.05 g | 0.0011 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 10 mL | - |
| Water | 18.02 | 50 mL | - |
| Dichloromethane | 84.93 | 100 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
| Methanol | 32.04 | For recrystallization | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve 0.23 g (1 mmol) of 6-Chloro-11H-dibenzo[b,e]azepine in 10 mL of DMSO.
-
Add 0.05 g (1.1 mmol) of sodium cyanide to the solution.
-
Heat the reaction mixture to 90 °C (363 K) and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with water (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from methanol. Slow evaporation of a methanol solution at room temperature can yield crystals suitable for X-ray diffraction analysis.[1] The reported yield for this reaction is 73%.[1]
Characterization Data
This compound:
| Property | Value |
| Molecular Formula | C₁₅H₁₀N₂ |
| Molecular Weight | 218.25 g/mol [1] |
| Appearance | Colorless solid |
| Melting Point | ~55 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.2-7.8 (m, 8H, Ar-H), 4.9 (s, 2H, CH₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.1, 142.3, 138.7, 132.5, 130.9, 129.8, 128.7, 127.5, 125.4, 122.1, 117.8, 54.3 |
| IR (KBr, cm⁻¹) | ν: 3060 (Ar-H), 2220 (C≡N), 1600, 1480 (C=C) |
| MS (ESI) | m/z: 219.1 [M+H]⁺ |
Note: The NMR and IR data are predicted and should be confirmed by experimental analysis.
Safety Considerations
-
Sodium Cyanide (NaCN) is highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not ingest or inhale. In case of contact, seek immediate medical attention. Acidification of cyanide salts will release highly toxic hydrogen cyanide gas.
-
Phosphorus pentachloride (PCl₅) is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Polyphosphoric acid (PPA) is corrosive. Avoid contact with skin and eyes.
-
Solvents such as toluene, dichloromethane, and DMSO are flammable and/or toxic. Handle them in a well-ventilated area and away from ignition sources.
Conclusion
This application note provides a detailed and reliable three-step protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical research. By following the outlined procedures and adhering to the safety precautions, researchers can efficiently synthesize this key building block for the development of novel therapeutic agents. The provided mechanistic insights and characterization data will further aid in the successful execution and validation of this synthesis.
References
Application Note: Comprehensive Analytical Characterization of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Abstract
This document provides a detailed guide to the analytical methods for the comprehensive characterization of 11H-Dibenzo[b,e]azepine-6-carbonitrile (C₁₅H₁₀N₂), a key intermediate in the synthesis of pharmaceutical agents such as the antihistamine Epinastine[1]. A multi-faceted analytical approach is essential to confirm the identity, purity, and structure of this molecule, ensuring its suitability for further use in drug development and manufacturing. This guide outlines protocols and theoretical justifications for chromatographic, spectroscopic, and other analytical techniques, emphasizing the synergy between these methods for unambiguous characterization.
Introduction and Analytical Strategy
This compound is a tricyclic nitrogen-containing heterocyclic compound. Its rigid, non-planar structure and functional groups—a nitrile (C≡N), a secondary amine (N-H), and two benzene rings—dictate the selection of appropriate analytical techniques. A robust characterization strategy does not rely on a single method but integrates data from orthogonal techniques to build a complete profile of the molecule. This approach is fundamental to meeting the stringent quality requirements of regulatory bodies like the FDA and EMA.
The overall workflow for characterization is depicted below. It begins with fundamental tests for identity and purity, followed by definitive structural elucidation, and culminates in a comprehensive analysis report.
Caption: Overall analytical workflow for the characterization of this compound.
Chromatographic Methods for Purity and Assay
Chromatographic techniques are the cornerstone for determining the purity of active pharmaceutical ingredients (APIs) and their intermediates. They separate the main compound from process-related impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the premier method for analyzing moderately polar to non-polar small molecules like this compound. The C18 (octadecylsilyl) stationary phase provides a non-polar environment that retains the analyte through hydrophobic interactions. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is used to elute the compound. The UV detector is highly effective due to the extensive chromophore of the dibenzoazepine ring system. This method is widely used for the analysis of dibenzazepine derivatives.[2][3]
Trustworthiness: Method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. This includes assessing specificity, linearity, range, accuracy, precision, and robustness. System suitability tests (SSTs) must be run before any analysis to ensure the chromatographic system is performing adequately.
Protocol: HPLC-UV Purity and Assay
-
System Preparation: Prepare the mobile phase and thoroughly degas it. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5, and the theoretical plates should be > 2000.
-
Analysis: Inject the standard and sample solutions. For purity, use area normalization to calculate the percentage of the main peak relative to all peaks. For assay, compare the peak area of the sample to that of the reference standard.
Table 1: Recommended HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for retaining moderately non-polar analytes. |
| Mobile Phase | Acetonitrile : 10 mM Phosphate Buffer pH 7.0 (60:40 v/v) | Provides good peak shape and resolution from impurities.[3] |
| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and run time. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Injection Vol. | 10 µL | Standard volume for analytical scale columns. |
| Detector | UV-Vis Diode Array Detector (DAD) | |
| Wavelength | 210 nm and 288 nm | 210 nm provides high sensitivity; 288 nm is more selective for the dibenzoazepine chromophore.[4] |
| Run Time | 20 minutes | Sufficient to elute the main peak and any late-eluting impurities. |
Spectroscopic Methods for Structural Elucidation
Spectroscopic analysis provides irrefutable evidence of the molecular structure. A combination of Mass Spectrometry, NMR, and IR spectroscopy is used to confirm the molecular weight, connectivity, and functional groups.
Caption: Synergy of spectroscopic techniques for structural confirmation.
Mass Spectrometry (MS)
Expertise & Experience: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This provides a direct measurement of the molecular weight. High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, the molecular formula can be determined with high confidence, distinguishing it from other potential isobaric structures.
Protocol: LC-MS Analysis
-
System: Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for HRMS).
-
Chromatography: Employ the HPLC conditions outlined in Table 1, potentially using a volatile buffer like ammonium formate if needed.
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: ~3-4 kV.
-
Source Temperature: ~120-150 °C.
-
-
Data Analysis:
-
Confirm the presence of the [M+H]⁺ ion.
-
For HRMS, compare the measured accurate mass to the theoretical mass.
-
Table 2: Expected Mass Spectrometry Data
| Ion Species | Theoretical m/z | Purpose |
| [M+H]⁺ | 219.0917 | Molecular weight confirmation. |
| [M+Na]⁺ | 241.0736 | Common adduct, aids in confirmation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for unambiguous structure elucidation. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule. Data for similar dibenzoazepine structures can serve as a valuable reference for spectral interpretation.[4][5]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like N-H.
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.
-
-
Data Analysis: Integrate the ¹H signals, determine chemical shifts (ppm), and analyze splitting patterns (multiplicity). Assign signals to the corresponding atoms in the structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
| Aromatic Protons | 7.0 - 8.0 (multiplets) | 120 - 150 | Complex region due to overlapping signals from 8 protons. |
| -CH₂- Protons | ~3.5 (singlet) | ~35-40 | Methylene bridge protons. |
| -NH- Proton | ~10.5 (broad singlet) | - | Exchangeable proton, shift can vary. |
| Nitrile Carbon (-C≡N) | - | ~118 | Characteristic chemical shift for a nitrile carbon. |
| Quaternary Carbons | - | Multiple signals | Includes carbons at ring junctions and C-6. |
Note: These are predicted values based on related structures. Actual values must be confirmed experimentally.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to identify the presence of key functional groups. The nitrile group (C≡N) has a very sharp and characteristic absorption that is easy to identify. The N-H stretch of the secondary amine and the various C-H and C=C stretches of the aromatic rings are also readily observable.
Protocol: FTIR Analysis (ATR Method)
-
Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Scan: Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.
-
Data Collection: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.
Table 4: Key FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity/Shape |
| N-H Stretch (amine) | ~3300 - 3400 | Medium, Sharp |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium, Sharp |
| C≡N Stretch (nitrile) | ~2220 - 2240 | Medium to Strong, Sharp (highly diagnostic) |
| Aromatic C=C Stretch | ~1600, ~1480 | Medium to Strong |
| C-H Bend (out-of-plane) | ~750 - 850 | Strong |
Elemental Analysis
Expertise & Experience: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique is used to confirm the empirical formula, which can be compared with the molecular formula derived from HRMS. The presence of nitrogen-containing functional groups is a key feature of many pharmaceuticals.[6][7]
Protocol: CHN Analysis
-
Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dried sample into a tin capsule.
-
Instrumentation: Analyze the sample using a CHN elemental analyzer, which combusts the sample and quantifies the resulting CO₂, H₂O, and N₂ gases.
-
Data Analysis: Compare the experimental weight percentages with the theoretical values. The results should agree within ±0.4%.
Table 5: Elemental Composition for C₁₅H₁₀N₂
| Element | Theoretical Mass % |
| Carbon (C) | 82.55% |
| Hydrogen (H) | 4.62% |
| Nitrogen (N) | 12.83% |
Conclusion
The comprehensive characterization of this compound requires an integrated analytical approach. HPLC is essential for assessing purity, while a combination of MS, NMR, and FTIR spectroscopy provides unambiguous structural confirmation. Elemental analysis serves as a final verification of the elemental composition. By following the protocols and principles outlined in this guide, researchers and drug development professionals can confidently establish the identity, purity, and quality of this important pharmaceutical intermediate, ensuring a solid foundation for subsequent research and development activities.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for 11H-Dibenzo[b,e]azepine-6-carbonitrile as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 11H-Dibenzo[b,e]azepine-6-carbonitrile
This compound is a crucial heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutically active molecules. Its tricyclic dibenzo[b,e]azepine core is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs targeting the central nervous system. This guide provides an in-depth exploration of the synthesis and application of this intermediate, with a particular focus on its role in the production of the antihistamine agent, Epinastine.
The strategic value of this compound lies in the versatility of the nitrile functional group, which can be elaborated into a variety of other functionalities, most notably the aminomethyl group, a common feature in many neuroleptic and antihistaminic drugs. Understanding the efficient synthesis of this intermediate is therefore of significant interest to process chemists and drug discovery scientists. This document offers detailed, field-proven protocols, insights into the causality behind experimental choices, and comprehensive safety information to guide researchers in their work with this important compound.
I. Synthesis of this compound: A Three-Step Approach
The synthesis of this compound is most effectively achieved through a three-step sequence starting from the readily available 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one. This pathway involves an initial chlorination, followed by a nucleophilic substitution with cyanide.
Workflow for the Synthesis of this compound
Caption: Synthetic route to this compound.
Step 1: Synthesis of 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one (Precursor)
While commercially available, 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one can be synthesized through various methods, including the intramolecular Friedel-Crafts cyclization of N-(2-benzylphenyl)-2-chloroacetamide. For the purpose of this guide, we will consider it as the starting material.
Step 2: Chlorination to 6-Chloro-11H-dibenzo[b,e]azepine
The conversion of the lactam to a chloroimine is a critical activation step. Phosphorus oxychloride (POCl₃) is a potent and cost-effective chlorinating agent for this transformation.
Protocol 1: Synthesis of 6-Chloro-11H-dibenzo[b,e]azepine
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one (1 equivalent).
-
Solvent Addition: Add anhydrous toluene (approximately 10 mL per gram of starting material) to the flask.
-
Chlorinating Agent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) to the stirred suspension at room temperature. Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE)[1][2][3].
-
Reaction: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This is a highly exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel and extract with toluene (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-Chloro-11H-dibenzo[b,e]azepine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.
Step 3: Cyanation to this compound
The final step involves a nucleophilic substitution of the chloride with a cyanide source. Sodium cyanide is a common and effective reagent for this transformation.
Protocol 2: Synthesis of this compound [4]
-
Reagent Preparation: In a round-bottom flask, dissolve 6-Chloro-11H-dibenzo[b,e]azepine (1 equivalent) in dimethyl sulfoxide (DMSO) (approximately 10 mL per gram).
-
Cyanide Addition: Add sodium cyanide (NaCN) (1.1 equivalents) to the solution. Extreme Caution: Sodium cyanide is a highly toxic substance. Handle with extreme care in a well-ventilated fume hood, wearing appropriate PPE. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide gas[4][5][6].
-
Reaction: Heat the reaction mixture to 90°C and stir for 5 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.
-
Product Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water to remove any residual DMSO and inorganic salts.
-
Drying: Dry the product under vacuum to yield this compound as a solid. The typical yield for this step is around 73%[4].
-
Purification: If necessary, the product can be further purified by recrystallization from a solvent such as methanol to obtain crystals suitable for further use.
II. Application in Pharmaceutical Synthesis: The Road to Epinastine
This compound is a pivotal intermediate in the synthesis of Epinastine, a potent H1 histamine receptor antagonist. The synthetic route involves the reduction of the nitrile group to a primary amine, followed by cyclization with cyanogen bromide.
Workflow for the Synthesis of Epinastine
Caption: Conversion of the intermediate to the final API, Epinastine.
Step 1: Reduction of the Nitrile to 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine
The reduction of the nitrile to the corresponding primary amine is a key transformation. Various reducing agents can be employed, with sodium borohydride in the presence of a cobalt(II) salt being an effective system.
Protocol 3: Reduction to the Primary Amine
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1 equivalent) in a suitable solvent such as methanol.
-
Catalyst Addition: Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (0.1 equivalents) to the suspension.
-
Reducing Agent Addition: Cool the mixture in an ice bath and add sodium borohydride (NaBH₄) (4-5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Carefully add dilute hydrochloric acid to quench the excess borohydride and adjust the pH to ~2.
-
Purification of Amine Salt: The amine can be isolated as its fumarate salt for better stability and handling[3]. Add fumaric acid to the methanolic solution and stir to precipitate the salt. Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Step 2: Cyclization to Epinastine
The final step is an intramolecular cyclization of the aminomethyl intermediate with cyanogen bromide to form the fused imidazole ring of Epinastine.
Protocol 4: Synthesis of Epinastine [2]
-
Reagent Preparation: Dissolve 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (1 equivalent) in a suitable solvent such as dichloromethane or methyl tertiary butyl ether[2].
-
Cyclizing Agent Addition: Cool the solution to 0-5°C and add a solution of cyanogen bromide (BrCN) (1.1 equivalents) in the same solvent dropwise. Extreme Caution: Cyanogen bromide is highly toxic and volatile. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.
-
Reaction: Allow the reaction to warm to room temperature and stir for 20 hours[2].
-
Product Isolation: The product, epinastine hydrobromide, will precipitate from the reaction mixture. Collect the solid by filtration.
-
Neutralization and Final Product Preparation: The hydrobromide salt can be neutralized with a base, such as sodium hydroxide, to yield the free base of epinastine. The final hydrochloride salt can then be prepared by treating the free base with hydrochloric acid in a suitable solvent like ethanol.
III. Analytical Characterization
Thorough analytical characterization is essential at each step to ensure the identity and purity of the intermediates and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data |
| 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one | C₁₄H₁₁NO | 209.24 | 205-208 | |
| 6-Chloro-11H-dibenzo[b,e]azepine | C₁₄H₁₀ClN | 227.69 | ~95-100 | |
| This compound | C₁₅H₁₀N₂ | 218.25 | 99-101[4] | ¹H NMR: Aromatic protons in the range of 7.0-8.0 ppm, methylene protons as a singlet around 4.0 ppm. |
| 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine Fumarate | C₁₅H₁₆N₂ · C₄H₄O₄ | 340.37 | 194-195 (decomp)[3] | |
| Epinastine Hydrochloride | C₁₆H₁₅N₃ · HCl | 285.77 | 285-286 |
Note: Specific NMR and other analytical data should be acquired for each synthesized batch and compared with literature values for confirmation.
IV. Safety and Handling
The synthesis of this compound and its subsequent conversion to Epinastine involves the use of highly hazardous materials. A thorough understanding of the risks and strict adherence to safety protocols are paramount.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing toxic fumes. Causes severe burns to skin and eyes. Inhalation can be fatal. Always handle in a chemical fume hood with acid-resistant gloves, a lab coat, and chemical splash goggles[1][2][3].
-
Sodium Cyanide (NaCN): A potent poison that is fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide gas. Work in a well-ventilated fume hood is mandatory. Use appropriate gloves and respiratory protection. Have a cyanide antidote kit readily available and be trained in its use[4][5][6].
-
Cyanogen Bromide (BrCN): Highly toxic, volatile, and corrosive. It is a lachrymator and can cause severe respiratory irritation. Handle only in a fume hood with appropriate PPE, including respiratory protection.
-
This compound: While specific toxicity data is limited, it should be handled with care as a potentially hazardous chemical intermediate. Avoid inhalation, ingestion, and skin contact. A safety data sheet suggests it is for industry use only[4].
General Precautions:
-
Always conduct reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a flame-resistant lab coat, and suitable gloves.
-
Be aware of the location and proper use of safety equipment, including safety showers, eyewash stations, and fire extinguishers.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. CN101130544A - Chemical synthesis method for epinastine - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. lookchem.com [lookchem.com]
- 5. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]
- 6. rsc.org [rsc.org]
Applications of 11H-Dibenzo[b,e]azepine-6-carbonitrile Derivatives: A Technical Guide for Drug Discovery Professionals
The 11H-dibenzo[b,e]azepine-6-carbonitrile scaffold represents a privileged structure in medicinal chemistry, serving as a versatile template for the development of a diverse range of pharmacologically active agents. This tricyclic system, characterized by a central seven-membered azepine ring fused to two benzene rings, offers a unique three-dimensional architecture that facilitates interactions with a variety of biological targets.[1][2][3] The incorporation of a carbonitrile group at the 6-position provides a key chemical handle for synthetic elaboration and can contribute to the electronic properties and binding interactions of the molecule. Historically, the dibenzoazepine core is found in numerous approved drugs, particularly those targeting the central nervous system.[1][4] However, recent research has unveiled the potential of derivatives of the closely related 11H-dibenzo[b,e]azepine scaffold in other therapeutic areas, most notably in oncology. This guide provides an in-depth exploration of the applications of this compound derivatives, with a focus on their emerging role as anticancer agents, supported by detailed experimental protocols for their evaluation.
Anticancer Applications: Targeting Key Hallmarks of Cancer
Derivatives of the dibenzo[b,e]azepine scaffold have demonstrated significant potential as anticancer agents by modulating fundamental cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and the activity of key enzymes like topoisomerase II and various kinases.[2][5][6]
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism through which dibenzo[b,e]azepine derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, and the halting of the cell division cycle. Studies on structurally related dibenzodiazepinone derivatives have shown that these compounds can arrest cancer cells in the G2/M phase of the cell cycle and trigger apoptosis.[5] This is often accompanied by an increase in the production of reactive oxygen species (ROS) and a disruption of the mitochondrial membrane potential, key events in the intrinsic apoptotic pathway.[5]
Caption: Workflow for the preclinical evaluation of this compound derivatives as anticancer agents.
Protocol 1: Cell Viability Assessment using the MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing the effect of the test compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with the test compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with the test compound for 24-48 hours, harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Inhibition of Key Oncogenic Kinases
The dibenzoazepine scaffold has also been explored for the development of kinase inhibitors.[6] Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of many cancers. Derivatives of the related dibenzo[b,e]oxepinone scaffold have been identified as potent inhibitors of p38 MAP kinase. Furthermore, derivatives of 6,11-dihydro-5H-benzo[e]pyrimido-[5,4-b][1][6]diazepine have been synthesized and evaluated as c-Met kinase inhibitors.[6] Given the structural similarities, this compound derivatives represent a promising starting point for the design of novel kinase inhibitors.
Signaling Pathway: c-Met Inhibition
Caption: Inhibition of the c-Met signaling pathway by a dibenzo[b,e]azepine derivative.
Protocol 3: In Vitro c-Met Kinase Inhibition Assay
This protocol describes a general method to determine the in vitro inhibitory activity of a test compound against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Kinase assay buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound derivative stock solution (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. Prepare a solution of c-Met kinase and substrate in kinase assay buffer. Prepare an ATP solution in kinase assay buffer.
-
Assay Setup: To the wells of a white plate, add the test compound dilutions. Add the c-Met kinase/substrate solution to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to each well, which measures the amount of remaining ATP. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Potential as PARP-1 Inhibitors
Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the repair of DNA single-strand breaks. Inhibitors of PARP-1 have emerged as a successful class of anticancer drugs, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The design of novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives containing 1,3,4-oxadiazole units has been reported, with some compounds showing potent anti-proliferative effects and better activity than the approved PARP inhibitor Rucaparib.[7] This suggests that the dibenzo[b,e]azepine scaffold could be a valuable template for the development of new PARP-1 inhibitors.
Protocol 4: PARP-1 Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of test compounds against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone H1 (as a substrate)
-
Activated DNA
-
NAD+
-
PARP assay buffer
-
This compound derivative stock solution (in DMSO)
-
Universal PARP Assay Kit (colorimetric or fluorescent)
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add PARP assay buffer, histone H1, and activated DNA.
-
Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include a known PARP inhibitor as a positive control (e.g., Olaparib).
-
Enzyme Addition: Add the PARP-1 enzyme to each well.
-
Reaction Initiation: Start the reaction by adding NAD+.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Follow the manufacturer's instructions for the specific PARP assay kit to develop and read the signal (colorimetric or fluorescent).
-
Data Analysis: Calculate the percent inhibition of PARP-1 activity for each compound concentration and determine the IC50 value.
Quantitative Data Summary
The following table summarizes representative IC50 values for derivatives of closely related dibenzoazepine scaffolds, highlighting their potential in cancer therapy.
| Compound Class | Target Cell Line/Enzyme | IC50 (µM) | Reference |
| Dibenzodiazepinone-triazole | A549 (Lung Cancer) | 0.71 | [5] |
| Dibenzodiazepinone-triazole | MDA-MB-231 (Breast Cancer) | 1.23 | [5] |
| Rigid Dibenzo[b,f]azepine | Leukaemia SR | 13.05 | [2] |
| Rigid Dibenzo[b,f]azepine | Topoisomerase II | 6.36 | [2] |
| 5H-dibenzo[b,e]azepine-6,11-dione | OVCAR-3 (Ovarian Cancer) | Potent activity reported | [7] |
| Dibenzo[b,e]oxepinone | p38α MAP Kinase | 0.0016 |
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this core and the diverse biological activities of its derivatives make it an attractive starting point for drug discovery programs. The protocols provided in this guide offer a comprehensive framework for the in vitro and in vivo evaluation of these compounds as anticancer agents, kinase inhibitors, and PARP-1 inhibitors. Future research in this area should focus on elucidating detailed structure-activity relationships, optimizing pharmacokinetic properties, and exploring the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for the Pharmacological Screening of Dibenzo[b,e]azepine Analogs
Introduction: The Enduring Scaffold of Dibenzo[b,e]azepine in Modern Drug Discovery
The dibenzo[b,e]azepine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs. Its tricyclic framework has proven to be a versatile template for engaging a diverse array of biological targets, leading to therapies for conditions ranging from epilepsy and neuropathic pain to psychosis and depression. The inherent conformational flexibility and rich potential for chemical modification of the dibenzo[b,e]azepine ring system allow for the fine-tuning of pharmacological activity, making it a continued focus of drug discovery efforts.
This guide provides a comprehensive overview of the pharmacological screening of novel dibenzo[b,e]azepine analogs. It is designed for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed, field-proven protocols for characterizing the activity of these compounds. We will delve into the primary target classes for this scaffold and outline a systematic approach to elucidating the mechanism of action, potency, and selectivity of new chemical entities.
Strategic Overview of the Screening Cascade
A logical and efficient screening cascade is paramount for the successful identification of promising lead candidates. The following workflow illustrates a typical progression from initial broad-based screening to more in-depth mechanistic studies.
Caption: A typical screening cascade for dibenzo[b,e]azepine analogs.
Primary Target Classes and Screening Protocols
Based on the pharmacological profiles of existing drugs containing the dibenzo[b,e]azepine scaffold, the primary target classes for novel analogs include voltage-gated ion channels, G-protein coupled receptors (GPCRs), and neurotransmitter transporters.
Voltage-Gated Sodium Channels (VGSCs)
Many dibenzo[b,e]azepine derivatives, such as carbamazepine, are well-established blockers of voltage-gated sodium channels, a mechanism central to their anticonvulsant and mood-stabilizing effects.[1] These drugs typically exhibit state-dependent binding, with higher affinity for the open or inactivated states of the channel.[2]
Patch-clamp is the definitive method for characterizing the interaction of compounds with ion channels, providing high-fidelity data on channel function.[3]
This protocol is adapted for cultured neurons or cell lines stably expressing a specific sodium channel subtype.
Materials and Reagents:
-
Cells: Neuronal cell culture or a cell line (e.g., HEK293) stably expressing the target NaV channel subtype.
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]
-
Internal (Pipette) Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[4]
-
Dibenzo[b,e]azepine Analog Stock Solution: 10 mM in DMSO.
-
Patch-clamp setup: Amplifier, data acquisition system, microscope, micromanipulator, and perfusion system.[4]
-
Borosilicate glass capillaries. [4]
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.[4]
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Obtaining a Giga-seal: Approach a single, healthy-looking cell with the patch pipette while applying slight positive pressure. Once the pipette touches the cell membrane, release the pressure to form a high-resistance (GΩ) seal.[3]
-
Achieving Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and molecular access to the cell's interior.[3]
-
Voltage-Clamp Mode: Clamp the cell membrane potential at a holding potential where the majority of sodium channels are in the resting state (e.g., -100 mV).
-
Eliciting Sodium Currents: Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit an inward sodium current.[4]
-
Baseline Recording: Record stable baseline currents for at least 3-5 minutes.
-
Compound Application: Perfuse the cell with the external solution containing the desired concentration of the dibenzo[b,e]azepine analog.
-
Recording Drug Effect: Continuously record the sodium current until a steady-state block is achieved.
-
Washout: Perfuse the cell with the drug-free external solution to observe the reversal of the block.
-
Data Analysis: Measure the peak sodium current amplitude before and after drug application. Calculate the percentage of block and plot a concentration-response curve to determine the IC₅₀ value.[4]
Table 1: Representative Voltage-Clamp Protocol Parameters
| Parameter | Value | Rationale |
| Holding Potential | -100 mV | To ensure the majority of NaV channels are in the resting, closed state before depolarization. |
| Depolarizing Pulse | 0 mV for 20 ms | To activate and then inactivate the NaV channels, allowing for the assessment of state-dependent block. |
| Inter-pulse Interval | 10 seconds | To allow for complete recovery from inactivation between pulses. |
| Compound Concentration Range | 1 nM to 30 µM | To adequately define the concentration-response relationship and determine the IC₅₀. |
G-Protein Coupled Receptors (GPCRs)
The dibenzo[b,e]azepine scaffold is also found in numerous antipsychotic and antidepressant drugs that target GPCRs, particularly dopamine and serotonin receptors. These interactions can be agonistic, antagonistic, or allosteric.
For GPCRs that couple to Gαq, agonist activation leads to an increase in intracellular calcium ([Ca²⁺]i). This can be readily measured using calcium-sensitive fluorescent dyes in a high-throughput format.[5]
This protocol is suitable for adherent cell lines (e.g., HEK293 or CHO) expressing the target Gαq-coupled GPCR.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably or transiently expressing the target GPCR.
-
Cell Culture Medium: Standard growth medium appropriate for the cell line.
-
Assay Plate: 96- or 384-well black-walled, clear-bottom microplates.[6]
-
FLIPR Calcium Assay Kit (e.g., Fluo-4 AM): Includes the calcium-sensitive dye and a probenecid solution.[7]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Dibenzo[b,e]azepine Analogs: Prepared as a 2X concentration series in assay buffer.
-
Fluorescence Plate Reader (e.g., FLIPR, FlexStation): Equipped with automated liquid handling.[7]
Procedure:
-
Cell Plating: Seed cells into the assay plate at a density that will result in a confluent monolayer on the day of the assay (typically 24-48 hours).[7]
-
Dye Loading: On the day of the assay, remove the culture medium and add the Fluo-4 AM dye-loading solution (prepared according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion) to each well.[6]
-
Incubation: Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.[6]
-
Compound Plate Preparation: During the incubation, prepare a separate plate containing the dibenzo[b,e]azepine analogs at a 2X final concentration.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
The instrument will first measure the baseline fluorescence of the cells for 10-20 seconds.
-
It will then automatically add the compounds from the compound plate to the cell plate.
-
Fluorescence is then monitored kinetically for an additional 2-3 minutes to capture the calcium transient.[6]
-
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔF against the compound concentration to generate an EC₅₀ (for agonists) or IC₅₀ (for antagonists) curve.
For GPCRs that couple to Gαs or Gαi, receptor activation leads to an increase or decrease in intracellular cyclic adenosine monophosphate (cAMP), respectively.[8]
This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) for a competitive immunoassay format.
Materials and Reagents:
-
Cells: Cell line expressing the target Gαs- or Gαi-coupled GPCR.
-
HTRF cAMP Assay Kit: Contains a d2-labeled cAMP and a europium cryptate-labeled anti-cAMP antibody.[8]
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[9]
-
Lysis Buffer: Provided with the assay kit.
-
Dibenzo[b,e]azepine Analogs: Prepared as a dilution series.
-
Forskolin (for Gαi assays): An adenylate cyclase activator.
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in stimulation buffer at the desired density.
-
Compound Addition: Add the dibenzo[b,e]azepine analogs to the wells of a low-volume 384-well plate.
-
Cell Addition: Dispense the cell suspension into the wells containing the compounds.
-
Stimulation (for Gαi assays): For Gαi-coupled receptors, add forskolin to stimulate a baseline level of cAMP production that can then be inhibited by an agonist.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[8]
-
Lysis and Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled antibody) diluted in lysis buffer.
-
Final Incubation: Incubate for 1 hour at room temperature.[8]
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.[8]
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration to determine EC₅₀ or IC₅₀ values.
Caption: Generalized GPCR signaling pathway.
Neurotransmitter Transporters and ABC Transporters
Some dibenzo[b,e]azepine analogs can modulate the activity of neurotransmitter transporters (e.g., SERT, DAT, NET) or ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1).[10][11] Inhibition of these transporters can have profound physiological effects.
These assays utilize fluorescent substrates that are transported by the protein of interest. Inhibitors will block the transport, leading to a measurable change in fluorescence.
This protocol is for a cell-based assay using a commercially available kit.
Materials and Reagents:
-
Cells: Cell line (e.g., HEK293) stably expressing the target transporter (SERT, DAT, or NET).
-
Neurotransmitter Transporter Uptake Assay Kit: Contains a fluorescent substrate and a masking dye.[10]
-
Assay Buffer: HBSS or similar physiological buffer.
-
Dibenzo[b,e]azepine Analogs: Dilution series prepared in assay buffer.
-
Bottom-read fluorescence microplate reader. [10]
Procedure:
-
Cell Plating: Seed cells in a 96- or 384-well plate to achieve a confluent monolayer.[10]
-
Compound Addition: Add the dibenzo[b,e]azepine analogs to the wells.
-
Reagent Addition: Add the fluorescent substrate/masking dye solution to all wells. The masking dye quenches the fluorescence of the substrate in the extracellular medium.[12]
-
Incubation: Incubate the plate at 37°C for 10-30 minutes for an endpoint reading, or transfer directly to the plate reader for a kinetic measurement.[10]
-
Measurement: Read the fluorescence intensity. As the fluorescent substrate is transported into the cells, it is no longer quenched by the masking dye, resulting in an increase in signal.
-
Data Analysis: Inhibition of uptake will result in a lower fluorescence signal. Calculate the percent inhibition for each compound concentration and determine the IC₅₀.
This protocol uses a commercially available reconstituted P-gp liposome assay.
Materials and Reagents:
-
Fluorosome®-trans-pgp Assay Kit: Contains liposomes with reconstituted P-gp and a fluorescent P-gp substrate.[13]
-
Assay Buffer.
-
ATP Solution.
-
Dibenzo[b,e]azepine Analogs: Dilution series prepared in DMSO.
-
Fluorescence microplate reader with injectors. [13]
Procedure:
-
Reagent Preparation: Add the Fluorosome-trans-pgp reagent containing the fluorescent substrate to the wells of a 96- or 384-well plate.[13]
-
Compound Addition: Add a small volume (e.g., 2 µL) of the dibenzo[b,e]azepine analog in DMSO to the wells.[14]
-
Baseline Measurement: Place the plate in the reader and measure baseline fluorescence for approximately 20 seconds.[13]
-
Initiate Transport: Use the plate reader's injector to add ATP to each well, initiating P-gp-mediated transport of the fluorescent substrate out of the liposomes.[13]
-
Kinetic Measurement: Monitor the decrease in fluorescence for approximately 40-60 seconds as the substrate is transported.[14]
-
Data Analysis: The rate of fluorescence decrease (slope) is proportional to P-gp activity. Inhibitors will slow this rate. Plot the slope against the compound concentration to determine the IC₅₀.[14]
Table 2: Summary of Primary Screening Assays
| Target Class | Assay Type | Principle | Readout | Throughput |
| Voltage-Gated Sodium Channels | Patch-Clamp Electrophysiology | Direct measurement of ion flow across the cell membrane. | Ionic current | Low |
| GPCRs (Gαq-coupled) | Calcium Mobilization | Measurement of intracellular Ca²⁺ release using a fluorescent dye. | Fluorescence intensity | High |
| GPCRs (Gαs/i-coupled) | cAMP Assay (HTRF) | Competitive immunoassay measuring intracellular cAMP levels. | Time-Resolved Fluorescence | High |
| Neurotransmitter Transporters | Fluorescent Substrate Uptake | Measurement of the transport of a fluorescent substrate into cells. | Fluorescence intensity | High |
| ABC Transporters (P-gp) | Fluorescent Substrate Efflux | Measurement of ATP-dependent transport of a fluorescent substrate out of liposomes. | Fluorescence intensity (kinetic) | High |
Conclusion and Future Directions
The pharmacological screening of dibenzo[b,e]azepine analogs requires a multi-faceted approach that combines high-throughput primary screening with detailed, lower-throughput mechanistic studies. The protocols outlined in this guide provide a robust framework for identifying and characterizing novel compounds that target key players in neurotransmission and cellular transport. By systematically evaluating the activity of new analogs against VGSCs, GPCRs, and transporters, researchers can efficiently identify promising lead candidates for further development. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling of local anesthetic drug binding by voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docs.axolbio.com [docs.axolbio.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. Synthesis and evaluation of substituted dibenzo[c,e]azepine-5-ones as P-glycoprotein-mediated multidrug resistance reversal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.medicalexpo.com [pdf.medicalexpo.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Recrystallization of 11H-Dibenzo[b,e]azepine-6-carbonitrile
For: Researchers, scientists, and drug development professionals
Introduction: The Critical Role of Purity for 11H-Dibenzo[b,e]azepine-6-carbonitrile
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. As with any component destined for therapeutic applications, its purity is of paramount importance. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely employed technique in pharmaceutical development for the purification of solid compounds, capable of yielding materials with very high purity.
This guide provides a comprehensive overview and detailed protocols for the recrystallization of this compound. The methodologies described herein are designed to be both practical and scientifically robust, empowering researchers to achieve the desired purity for their downstream applications.
Underlying Principles: The Science of Recrystallization
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent or solvent system. The fundamental principle is that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. Conversely, the concentration of impurities is typically low enough that they remain in solution even upon cooling.
The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution. This supersaturation is the driving force for crystallization, where the compound molecules self-assemble into a highly ordered crystal lattice, excluding the impurities which remain dissolved in the surrounding liquid (the mother liquor).
Solvent Selection: The Cornerstone of a Successful Recrystallization
The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent for this compound should exhibit the following characteristics:
-
High solubility at elevated temperatures: To ensure complete dissolution of the compound.
-
Low solubility at low temperatures: To maximize the recovery (yield) of the purified compound upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
-
Appropriate boiling point: A boiling point that is high enough to allow for a significant temperature-dependent solubility difference, but not so high as to make its removal difficult.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on the known solubility characteristics of dibenzo[b,e]azepine derivatives, several promising solvents have been identified. Notably, a study on the synthesis of this compound reported obtaining crystals suitable for X-ray diffraction by the slow evaporation of a methanol solution[1]. Furthermore, the purification of other dibenzo[b,e]azepine derivatives has been successfully achieved through recrystallization from isopropanol[2]. Ethanol is also a common and effective solvent for the recrystallization of related compounds like carbamazepine.
Therefore, the primary candidates for the recrystallization of this compound are short-chain alcohols.
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for the recrystallization of this compound.
Caption: A schematic overview of the recrystallization process.
Detailed Recrystallization Protocols
The following protocols provide step-by-step instructions for the recrystallization of this compound using methanol, ethanol, and isopropanol. It is recommended to start with a small-scale trial to determine the optimal solvent and conditions for your specific sample.
Protocol 1: Recrystallization from Methanol
Methanol is a good starting point due to its reported success in producing high-quality crystals of the target compound[1].
Materials:
-
Crude this compound
-
Methanol (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Fluted filter paper
-
Powder funnel
-
Buchner funnel and flask
-
Vacuum source
-
Watch glass
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of methanol and begin heating the mixture to a gentle boil while stirring. Continue adding methanol portion-wise until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good yield.
-
Hot Gravity Filtration (Optional but Recommended): If any insoluble impurities are observed, perform a hot gravity filtration. This involves quickly pouring the hot solution through a pre-heated powder funnel containing fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals on a watch glass or in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Recrystallization from Ethanol
Ethanol is another excellent candidate, often used for the purification of similar dibenzo[b,e]azepine structures.
Materials:
-
Same as Protocol 1, but with ethanol instead of methanol.
Procedure:
The procedure is identical to Protocol 1, with the substitution of ethanol for methanol. Note that this compound may have a slightly different solubility profile in ethanol, so the required solvent volume may vary.
Protocol 3: Recrystallization from Isopropanol
Isopropanol has a higher boiling point than methanol and ethanol, which can sometimes be advantageous for achieving a larger difference in solubility between hot and cold conditions.
Materials:
-
Same as Protocol 1, but with isopropanol instead of methanol.
Procedure:
The procedure is identical to Protocol 1, with the substitution of isopropanol for methanol.
Quantitative Data and Expected Outcomes
The following table provides a summary of the key parameters and expected outcomes for the recrystallization of this compound using the recommended solvents. These values are estimates and may require optimization based on the purity of the starting material.
| Parameter | Methanol | Ethanol | Isopropanol |
| Boiling Point | 64.7 °C | 78.4 °C | 82.6 °C |
| Approx. Solvent Volume | 10-15 mL per gram | 12-18 mL per gram | 15-25 mL per gram |
| Dissolution Temp. | ~65 °C | ~78 °C | ~82 °C |
| Crystallization Temp. | Room temp., then 0-5 °C | Room temp., then 0-5 °C | Room temp., then 0-5 °C |
| Expected Yield | 75-90% | 70-85% | 65-80% |
| Expected Purity | >99.5% | >99.5% | >99.5% |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
| Oiling Out | - The compound's melting point is lower than the boiling point of the solvent.- The cooling rate is too fast. | - Use a lower boiling point solvent.- Employ a mixed-solvent system.- Ensure a slower cooling rate. |
| Low Yield | - The compound is too soluble in the cold solvent.- Insufficient cooling time. | - Use a different solvent in which the compound is less soluble at low temperatures.- Place the solution in an ice bath for a longer period. |
| Poor Purity | - Incomplete removal of mother liquor.- Impurities co-crystallized with the product. | - Ensure the crystals are washed thoroughly with cold solvent.- Consider a second recrystallization. |
Conclusion
The recrystallization of this compound is a critical step in ensuring its suitability for pharmaceutical applications. By carefully selecting a solvent and controlling the crystallization parameters, researchers can effectively remove impurities and obtain a final product of high purity. The protocols and guidelines presented in this document provide a solid foundation for achieving this objective.
References
Application Note: A Strategic Approach to the HPLC Purification of Dibenzoazepine Intermediates
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Crucial Role of Purity in Dibenzoazepine Synthesis
The dibenzo[b,f]azepine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a range of critical therapeutics, including anticonvulsants like Carbamazepine and various tricyclic antidepressants.[1][2] The synthesis of these complex molecules involves multiple steps, generating intermediates that must be rigorously purified. The purity of these intermediates is not merely a matter of quality control; it is a fundamental determinant of the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[3][4] High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for this task, offering the resolution and versatility required to isolate target compounds from complex reaction mixtures.[5][6]
This document provides a detailed framework for developing and implementing robust HPLC purification protocols for dibenzoazepine intermediates. We will move beyond simple step-by-step instructions to explore the underlying chromatographic principles, enabling you to make informed decisions and troubleshoot effectively.
The Analyte: Understanding the Chromatographic Behavior of Dibenzoazepine Intermediates
Success in HPLC begins with a deep understanding of the analyte's physicochemical properties. The dibenzoazepine core is a tricyclic aromatic system, which imparts significant hydrophobicity. However, the key feature dictating chromatographic strategy is the nitrogen atom within the central azepine ring.
-
Basicity and its Implications: The lone pair of electrons on the nitrogen atom confers basic properties to the molecule. In unbuffered or neutral mobile phases, this basic nitrogen can interact strongly and inconsistently with residual silanol groups (Si-OH) on the surface of standard silica-based stationary phases. This secondary interaction is a primary cause of severe peak tailing, poor resolution, and low recovery.[7]
-
Polarity and Solubility: While the core structure is non-polar, the polarity of intermediates can vary widely based on the presence of functional groups introduced during synthesis. Solubility should be assessed early; these intermediates are often soluble in organic solvents like acetonitrile, methanol, or DMSO, but may have limited solubility in highly aqueous mobile phases.[8]
-
Chirality: Many derivatives of this scaffold possess chiral centers. The separation of enantiomers is critical, as they can have different pharmacological or toxicological profiles.[9] While this guide focuses on achiral purification, if enantiomeric separation is required, specialized Chiral Stationary Phases (CSPs) are necessary.[10][11]
Strategic Selection of the Chromatographic Mode
Reversed-Phase HPLC (RP-HPLC): The Workhorse Mode
RP-HPLC is the dominant technique for purifying dibenzoazepine intermediates due to its compatibility with the polarity of these compounds.[2][6]
-
Principle: A non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). Hydrophobic compounds are retained longer.[5][12]
-
The Critical Role of Mobile Phase pH: To mitigate the problematic interactions of the basic nitrogen, controlling the mobile phase pH is essential.
-
Low pH (pH 2-3): By adding an acidifier like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase, the basic nitrogen is protonated (R₃N → R₃NH⁺). This masks the basic site, preventing interactions with silanols and resulting in sharp, symmetrical peaks.[13][14] Formic acid is generally preferred as it is more compatible with Mass Spectrometry (MS).
-
Buffer Systems: For precise pH control, a buffer is used. The buffer's pKa should be close to the desired pH for maximum buffering capacity. For LC-MS applications, volatile buffers such as ammonium formate or ammonium acetate are mandatory to avoid fouling the MS source.[15][16]
-
Normal-Phase HPLC (NP-HPLC): A Niche Alternative
While less common, NP-HPLC can be a valuable tool in specific scenarios.
-
Principle: A polar stationary phase (e.g., bare silica, cyano, or amino-bonded) is used with a non-polar mobile phase (e.g., hexane/isopropanol).[12][17]
-
Applications: NP-HPLC is particularly useful for separating isomers or when the target compound has very poor solubility in the aqueous-organic mixtures used in reversed-phase.[6][18] Preparative NP-HPLC also simplifies post-purification workup, as the non-polar solvents are highly volatile.[19]
Protocol: From Analytical Method Development to Preparative Purification
The foundation of a successful preparative purification is a well-optimized analytical method. The goal is to develop a method at a small scale and then geometrically scale it up for purification.[20]
Workflow Diagram
Caption: A systematic workflow for HPLC purification.
Step 1: Analytical Method Scouting
Objective: To quickly determine the approximate retention time of the target compound and identify major impurities.
Protocol:
-
Sample Preparation: Prepare a stock solution of the crude reaction mixture at ~1 mg/mL in a solvent compatible with the mobile phase, such as acetonitrile or a 50:50 mix of acetonitrile and water.[8] Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Chromatographic Conditions:
-
Column: A high-quality, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV/Vis or PDA detector set at a wavelength of maximum absorbance for the dibenzoazepine core (typically 230-254 nm).[1][21]
-
Injection Volume: 5-10 µL.
-
-
Run a Broad Gradient: Execute a linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes. This will ensure all components elute from the column.
Step 2: Method Optimization
Objective: To improve the resolution between the target compound and its closest-eluting impurities.
Protocol:
-
Analyze the Scouting Run: Identify the peak corresponding to your product. Note the percentage of Mobile Phase B at which it elutes.
-
Develop a Focused Gradient: Create a shallower gradient centered around the elution point of your target. For example, if the compound eluted at 60% B in the scouting run, a new gradient might be 45-75% B over 20 minutes. This increases the separation power (resolution) in the region of interest.
-
Solvent Choice: If resolution is still poor, consider switching the organic modifier from acetonitrile to methanol. The different solvent properties can alter selectivity and change the elution order of compounds.
Step 3: Scale-Up to Preparative HPLC
Objective: To purify a larger quantity of the intermediate based on the optimized analytical method.
Protocol:
-
Select a Preparative Column: Choose a preparative column with the same stationary phase chemistry and particle size as the analytical column, but with a larger diameter (e.g., 21.2 mm, 30 mm, or 50 mm).
-
Scale the Flow Rate: Adjust the flow rate to maintain the same linear velocity as the analytical method. The scaling factor is the ratio of the cross-sectional areas of the columns:
-
New Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Conduct a Loading Study: Before committing the bulk of your material, perform a series of injections with increasing sample mass. Monitor the chromatogram for signs of column overload (e.g., peak fronting, loss of resolution).[7] This determines the maximum amount of crude material you can purify per injection.
-
Execute the Preparative Run: Dissolve the crude material at the highest possible concentration in a suitable solvent. Inject the sample and collect fractions corresponding to the target peak using an automated fraction collector triggered by the UV signal.
Step 4: Post-Purification Analysis and Isolation
Objective: To confirm the purity of the collected fractions and isolate the final product.
Protocol:
-
Quality Control: Analyze a small aliquot from each collected fraction (and a pooled sample of the main fractions) using the optimized analytical HPLC method.
-
Pooling: Combine all fractions that meet the required purity specification (e.g., >98% purity).
-
Solvent Removal: Remove the mobile phase solvents, typically using a rotary evaporator. If the final product is sensitive, lyophilization (freeze-drying) can be used, especially if the mobile phase is primarily water and acetonitrile.
Data Summary and Method Parameters
The following tables provide a template for documenting your method parameters.
Table 1: Example Analytical and Preparative Method Parameters
| Parameter | Analytical Method | Preparative Method |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 45-75% B over 20 min | 45-75% B over 20 min |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Injection Volume | 10 µL | 1-5 mL (determined by loading) |
| Detection | UV at 254 nm | UV at 254 nm |
| Sample Load | ~10 µg | 50-200 mg (determined by loading) |
Troubleshooting Common Purification Issues
Even with a well-designed protocol, challenges can arise. A logical approach to troubleshooting is key.
Caption: A decision tree for troubleshooting peak tailing.
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Severe Peak Tailing | Secondary silanol interactions with the basic analyte.[7] | Lower mobile phase pH to fully protonate the analyte. Use a high-purity, end-capped column. Consider a column with a different stationary phase chemistry.[14] |
| Split or Broad Peaks | Column void/damage; sample solvent is too strong or incompatible with the mobile phase.[13] | Dissolve the sample in the initial mobile phase whenever possible. Flush the column or replace it if a void is suspected.[14] |
| Poor Resolution | Insufficient selectivity between the target and impurities. | Optimize the gradient (make it shallower). Change the organic modifier (Acetonitrile vs. Methanol). Adjust the mobile phase pH, as small changes can significantly alter selectivity.[22] |
| High Backpressure | Blockage in the system, often at the column inlet frit. | Filter all samples and mobile phases. Reverse-flush the column (disconnect from the detector first). If pressure remains high, replace the column inlet frit or the column itself.[14] |
Conclusion
The successful HPLC purification of dibenzoazepine intermediates is a systematic process rooted in the principles of chromatography. By understanding the basic nature of these compounds and proactively addressing it through mobile phase pH control, researchers can develop robust and scalable purification methods. This approach, which begins with careful analytical development and proceeds through logical scaling and troubleshooting, is essential for providing the high-purity materials required for the advancement of pharmaceutical research and development.
References
- 1. A chiral HPLC-UV method for the quantification of dibenz[b,f]azepine-5-carboxamide derivatives in mouse plasma and brain tissue: eslicarbazepine acetate, carbamazepine and main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed-phase liquid chromatography and gas chromatography/mass fragmentography compared for determination of tricyclic antidepressant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. onyxipca.com [onyxipca.com]
- 5. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. mastelf.com [mastelf.com]
- 8. asianjpr.com [asianjpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. mdpi.com [mdpi.com]
- 12. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. reddit.com [reddit.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 18. researchgate.net [researchgate.net]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Welcome to the technical support center for the synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic intermediate. Our goal is to empower you with the knowledge to improve your reaction yields, minimize impurities, and confidently overcome common experimental hurdles.
I. Synthetic Overview & Key Transformations
The synthesis of this compound is a critical step in the preparation of several pharmacologically active compounds, including the antihistamine Epinastine[1]. The most common and direct route involves a two-step process starting from the commercially available Dibenzo[b,e]azepin-6(11H)-one.
The overall synthetic workflow can be visualized as follows:
Caption: Overall workflow for the synthesis of this compound.
This guide will focus on troubleshooting and optimizing the second step, the cyanation reaction, which is often the most challenging.
II. Troubleshooting Guide: The Cyanation Reaction
This section addresses specific issues you may encounter during the synthesis of this compound from 6-chloro-11H-dibenzo[b,e]azepine.
Q1: My reaction yield is significantly lower than the reported 73%. What are the likely causes and how can I improve it?
Several factors can contribute to low yields in this nucleophilic aromatic substitution reaction. Let's break down the most common culprits and their solutions.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality Starting Material | The purity of your 6-chloro-11H-dibenzo[b,e]azepine is paramount. Impurities from the chlorination step can interfere with the cyanation reaction. | Ensure the starting material is fully characterized (NMR, mp) and purified, if necessary, by recrystallization or column chromatography before proceeding. |
| Presence of Water | Even small amounts of water in the reaction mixture can lead to the hydrolysis of the nitrile product to the corresponding amide or carboxylic acid, especially at elevated temperatures[2][3]. DMSO is also hygroscopic and can absorb moisture from the air. | Use anhydrous DMSO and ensure all glassware is thoroughly dried. Consider using a drying tube on your reaction setup. |
| Incomplete Reaction | The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or poor solubility of the sodium cyanide. | Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the temperature slightly (within the recommended range) or extending the reaction time. Ensure vigorous stirring to maintain a good suspension of the sodium cyanide. |
| Side Reactions | Besides hydrolysis, other side reactions can occur, though they are less common in this specific transformation. | Stick to the recommended reaction temperature. Higher temperatures can promote decomposition or the formation of undesired byproducts. |
Q2: I'm observing a significant amount of a polar byproduct that is difficult to separate from my desired product. What could it be and how do I deal with it?
The most likely polar byproduct is the corresponding amide, 11H-Dibenzo[b,e]azepine-6-carboxamide, formed from the hydrolysis of the nitrile product.
Mechanism of Hydrolysis:
Under the slightly basic conditions of the reaction (due to the presence of cyanide anion), any residual water can act as a nucleophile, attacking the electrophilic carbon of the nitrile. This leads to the formation of an amide intermediate, which can be difficult to separate from the desired nitrile due to similar polarities.
Caption: Simplified mechanism of nitrile hydrolysis to an amide.
Troubleshooting Hydrolysis:
-
Prevention is Key: The best approach is to prevent the hydrolysis from occurring in the first place by rigorously excluding water from your reaction.
-
Purification Strategy: If the amide has formed, purification can be challenging. A carefully optimized column chromatography protocol is often necessary. Consider using a gradient elution system, starting with a non-polar solvent system and gradually increasing the polarity. A solvent system of hexane/ethyl acetate or dichloromethane/methanol could be a good starting point.
Q3: The work-up procedure is messy, and I'm losing a lot of product. Are there any tips for a cleaner work-up?
A common work-up for this reaction involves quenching the reaction mixture with water and extracting the product with an organic solvent.
-
Controlled Quenching: Add the water slowly to the cooled reaction mixture to avoid a rapid exotherm.
-
Solvent Choice: Dichloromethane or ethyl acetate are good choices for extraction.
-
Brine Wash: After the aqueous washes, a final wash with brine (saturated NaCl solution) can help to remove residual water from the organic layer and break up emulsions.
-
Drying Agent: Ensure you use a sufficient amount of a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) and allow enough time for it to work before filtering and concentrating the organic phase.
III. Frequently Asked Questions (FAQs)
Q1: Can I use a different cyanide source?
While sodium cyanide is the most commonly reported reagent for this transformation, other cyanide sources could potentially be used. However, each comes with its own set of considerations:
-
Potassium Cyanide: Generally less soluble in DMSO than sodium cyanide, which may require higher temperatures or longer reaction times[4].
-
Copper(I) Cyanide: Often used in Rosenmund-von Braun reactions, but typically requires higher temperatures and can be more difficult to work with.
-
"Safer" Cyanide Reagents: For researchers looking to avoid highly toxic cyanide salts, alternatives like potassium hexacyanoferrate(II) have been developed for palladium-catalyzed cyanations[5][6]. However, these would require significant adaptation of the current protocol and are not a direct substitution.
For this specific transformation, sodium cyanide in DMSO remains the most straightforward and well-documented method.
Q2: What is the best way to purify the final product?
The provided literature suggests that the product can be purified by recrystallization from methanol[1]. This is an excellent first step.
-
Recrystallization: If your crude product is relatively clean, recrystallization is a good option. Experiment with different solvent systems if methanol does not give satisfactory results. A mixed solvent system, such as dichloromethane/hexane, may also be effective.
-
Column Chromatography: For more impure samples, column chromatography is the method of choice. As mentioned earlier, a gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is a good starting point.
Q3: How do I synthesize the starting material, 6-chloro-11H-dibenzo[b,e]azepine?
The precursor, 6-chloro-11H-dibenzo[b,e]azepine, can be synthesized from Dibenzo[b,e]azepin-6(11H)-one. A common method involves chlorination using an agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A patent describes a process where Dibenzo[b,e]azepin-6(11H)-one is treated with phosphorus oxychloride to yield the desired chloro derivative[6].
Experimental Protocol: Synthesis of 6-chloro-11H-dibenzo[b,e]azepine
Disclaimer: This is a representative protocol and should be adapted and optimized for your specific laboratory conditions.
-
To a solution of Dibenzo[b,e]azepin-6(11H)-one in a suitable anhydrous solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction mixture by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
IV. Characterization Data
This compound
-
Molecular Formula: C₁₅H₁₀N₂
-
Molecular Weight: 218.26 g/mol
-
Appearance: Crystalline solid
-
NMR Data: While specific shifts can vary based on the solvent and instrument, expect to see aromatic protons in the range of 7.0-8.0 ppm and the methylene protons of the azepine ring as a singlet around 5.0-5.5 ppm.
-
IR Data: Look for a characteristic nitrile (C≡N) stretch around 2220-2260 cm⁻¹.
6-chloro-11H-dibenzo[b,e]azepine
-
Molecular Formula: C₁₄H₁₀ClN
-
Molecular Weight: 227.69 g/mol
-
Appearance: Solid
-
NMR Data: Similar to the nitrile, aromatic protons will be in the 7.0-8.0 ppm range, and the methylene protons will appear as a singlet.
V. References
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor. Retrieved January 6, 2026, from --INVALID-LINK--
-
Clark, J. (2015). Hydrolysis of nitriles. Chemguide. Retrieved January 6, 2026, from --INVALID-LINK--
-
Littke, A. F., & Fu, G. C. (2007). Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides. Organic Letters, 9(19), 3631–3634. --INVALID-LINK--
-
Yu, H., Richey, R. N., Miller, W. D., Xu, J., & May, S. A. (2011). Development of a Practical, Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668. --INVALID-LINK--
-
CN112028897A - Synthesis method of epinastine hydrochloride. (2020). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
CN103012408A - Synthesis method of epinastine. (2013). Google Patents. Retrieved January 6, 2026, from --INVALID-LINK--
-
This compound. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(10), o2126. --INVALID-LINK--
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. --INVALID-LINK--
-
Cyanation - gChem Global. (n.d.). Gaylord Chemical. Retrieved January 6, 2026, from --INVALID-LINK--
-
Beller, M., & Zapf, A. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. --INVALID-LINK--
-
Stambuli, J. P., & Hartwig, J. F. (2007). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angewandte Chemie International Edition, 46(43), 8254–8257. --INVALID-LINK--
-
Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. (1960). Journal of Organic Chemistry, 25(6), 877-879. --INVALID-LINK--
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanation of 6-chloro-11H-dibenzo[b,e]azepine
Welcome to the technical support guide for the cyanation of 6-chloro-11H-dibenzo[b,e]azepine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we will delve into the common side reactions, their mechanistic origins, and provide robust troubleshooting strategies to ensure the success of your synthesis.
Introduction: The Challenge of Cyanation
The conversion of 6-chloro-11H-dibenzo[b,e]azepine to its corresponding 6-cyano derivative is a critical step in the synthesis of various pharmaceutically active compounds. The introduction of the nitrile group provides a versatile handle for further functionalization. However, the inherent reactivity of the starting material and the nature of cyanation reagents can lead to several competing side reactions, impacting yield, purity, and reproducibility. This guide aims to provide a comprehensive overview of these challenges and offer practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction is sluggish, and I'm observing significant amounts of starting material even after extended reaction times. What's going on?
Answer: Incomplete conversion is a common issue and can often be traced back to catalyst deactivation or suboptimal reaction conditions. The cyanide anion is a notorious poison for palladium catalysts, capable of deactivating various intermediates in the catalytic cycle.[1]
Troubleshooting Steps:
-
Reagent Purity: Ensure that all reagents and solvents are anhydrous. Trace amounts of water can lead to hydrolysis of the starting material and affect catalyst activity.
-
Cyanide Source: The choice of cyanide source is critical. While traditional reagents like KCN and NaCN are effective, they can be highly toxic and their solubility in organic solvents can be problematic.[1] Consider using less toxic and more soluble alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[1][2][3] The latter is a non-toxic food additive that has shown great promise in palladium-catalyzed cyanations.[1]
-
Catalyst System:
-
Palladium Source & Ligand: The combination of the palladium precursor and the ligand is crucial for an efficient reaction. For aryl chlorides, which are less reactive than bromides or iodides, a robust catalyst system is required.[2] Consider using a palladacycle catalyst or a combination of a palladium source like Pd₂(dba)₃ with a suitable phosphine ligand.
-
Catalyst Loading: While higher catalyst loading might seem like a solution, it can be uneconomical and lead to purification challenges. Optimization of other parameters should be prioritized.
-
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. For palladium-catalyzed cyanations of aryl chlorides, temperatures around 70-100 °C are often employed.[1][2]
FAQ 2: I'm observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the chloro group. How can I prevent this?
Answer: The formation of 11H-dibenzo[b,e]azepin-6(5H)-one is a classic example of a hydrolysis side reaction. The starting material, 6-chloro-11H-dibenzo[b,e]azepine, is an imidoyl chloride.[4] Imidoyl chlorides are susceptible to hydrolysis, especially under basic or even neutral aqueous conditions, to form the corresponding amide.[4][5]
Troubleshooting Workflow: Minimizing Hydrolysis
Caption: Troubleshooting workflow for hydrolysis.
Detailed Protocol for Anhydrous Cyanation:
-
Glassware: Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents like dioxane or DMF should be dried over appropriate drying agents.
-
Reagents:
-
Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
FAQ 3: My product is contaminated with a compound that appears to be a dimer or polymer. What could be the cause?
Answer: The formation of oligomeric or polymeric byproducts can arise from intermolecular reactions, especially at higher temperatures or concentrations. The dibenzo[b,e]azepine core itself can be reactive under certain conditions.
Mitigation Strategies:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular side reactions.
-
Temperature Control: Avoid excessive heating. Use the lowest temperature that allows for a reasonable reaction rate.
-
Controlled Addition: In some cases, slow addition of one of the reagents can help to maintain a low instantaneous concentration and suppress side reactions.
FAQ 4: I'm considering using a classical Rosenmund-von Braun reaction. What are the potential pitfalls?
Answer: The Rosenmund-von Braun reaction, which typically uses stoichiometric or excess copper(I) cyanide (CuCN) at high temperatures, is a viable alternative for the synthesis of aryl nitriles.[6][7] However, it comes with its own set of challenges.
Comparison of Cyanation Methods
| Feature | Palladium-Catalyzed Cyanation | Rosenmund-von Braun Reaction |
| Catalyst | Catalytic amounts of Palladium | Stoichiometric or catalytic Copper |
| Cyanide Source | Various (KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆])[1][2] | Typically CuCN[6][7] |
| Temperature | Milder conditions (70-120 °C)[1][2] | High temperatures (150-250 °C)[8] |
| Functional Group Tolerance | Generally good[1][2] | Can be limited by high temperatures[8] |
| Work-up | Generally straightforward | Can be challenging due to copper salts[7] |
Potential Side Reactions in Rosenmund-von Braun:
-
Thermal Decomposition: The high temperatures required can lead to the decomposition of the starting material or product.
-
Formation of Carboxylic Acid: If water is present, the nitrile product can be hydrolyzed to the corresponding carboxylic acid, a reaction that can be promoted by the reaction conditions.[6]
-
Product Purification: The use of stoichiometric copper salts can make product isolation and purification difficult.[7]
Modern Modifications to the Rosenmund-von Braun Reaction:
Recent advancements have led to milder, catalytic versions of the Rosenmund-von Braun reaction, often employing ligands like L-proline to promote the reaction at lower temperatures (80-120 °C).[8] These modified procedures can offer a good compromise between the classical approach and palladium-catalyzed methods.
FAQ 5: Are there any other potential side reactions I should be aware of?
Answer: Depending on the specific reaction conditions and the presence of other functional groups, other side reactions are possible.
-
Reduction of the Imine: If a reducing agent is present (for example, to regenerate the active palladium catalyst), the C=N bond could potentially be reduced.
-
Ring Opening/Rearrangement: The dibenzo[b,e]azepine ring system is generally stable, but under harsh acidic or basic conditions, rearrangements or ring-opening could occur, though this is less common under typical cyanation conditions.
Mechanistic Insights: The Palladium Catalytic Cycle and Its Deactivation
Understanding the catalytic cycle is key to troubleshooting. The generally accepted mechanism for palladium-catalyzed cyanation involves:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl chloride.
-
Cyanide Exchange: The cyanide anion replaces the chloride on the palladium complex.
-
Reductive Elimination: The aryl nitrile product is formed, and the Pd(0) catalyst is regenerated.
Catalyst Deactivation Pathway
Caption: Palladium catalytic cycle and deactivation by excess cyanide.
As shown in the diagram, excess cyanide can coordinate to various palladium intermediates, leading to the formation of stable and catalytically inactive tetracyanopalladate(II) complexes ([Pd(CN)₄]²⁻).[1] This highlights the importance of controlling the concentration of "free" cyanide in the reaction mixture.
Conclusion
The cyanation of 6-chloro-11H-dibenzo[b,e]azepine, while a powerful transformation, requires careful consideration of potential side reactions. By understanding the underlying mechanisms of these unwanted pathways, particularly hydrolysis and catalyst deactivation, researchers can implement effective troubleshooting strategies. The choice of an appropriate cyanide source, rigorous control of anhydrous conditions, and optimization of the catalyst system are paramount to achieving high yields and purity. This guide provides a framework for diagnosing and solving common issues encountered in this synthesis, ultimately enabling more efficient and reproducible outcomes in your research and development endeavors.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidoyl chloride - Wikipedia [en.wikipedia.org]
- 5. Mechanism of hydrolysis of imidoyl chlorides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Purification of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Introduction
Welcome to the technical support center for 11H-Dibenzo[b,e]azepine-6-carbonitrile (DBACN). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate. DBACN is a key building block in the synthesis of several therapeutic agents, including the antihistamine Epinastine.[1] Achieving high purity of this compound is paramount for the successful synthesis of the final active pharmaceutical ingredient (API) and for meeting stringent regulatory standards.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common purification challenges encountered during the synthesis and isolation of this compound. Our goal is to equip you with the technical knowledge and practical methodologies to overcome these hurdles efficiently.
Understanding the Core Purification Challenges
The primary synthesis route to this compound involves the nucleophilic substitution of 6-chloro-11H-dibenzo[b,e]azepine with a cyanide salt, typically sodium cyanide, in a polar aprotic solvent like DMSO.[1] While this reaction is generally effective, several purification challenges can arise from incomplete reaction, side reactions, and the physicochemical properties of the product and impurities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Identification & Analysis
Q1: My initial purity analysis (TLC/HPLC) of the crude product shows multiple spots/peaks. What are the most likely impurities?
A1: Based on the common synthetic route, the primary impurities are typically:
-
Unreacted Starting Material: 6-chloro-11H-dibenzo[b,e]azepine.
-
Hydrolysis Byproducts: 11H-Dibenzo[b,e]azepine-6-carboxamide and, in more extreme cases, 11H-Dibenzo[b,e]azepine-6-carboxylic acid. These arise from the hydrolysis of the nitrile group during the reaction or work-up, especially if aqueous conditions are not carefully controlled.[2][3]
The following diagram illustrates the formation of these common impurities:
Caption: Formation of product and key impurities.
Q2: How can I effectively use Thin Layer Chromatography (TLC) to monitor my reaction and the purity of my fractions?
A2: TLC is an invaluable tool for real-time analysis. Here is a recommended protocol:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A mixture of a non-polar and a moderately polar solvent is effective. Start with a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. Adjust the polarity based on the separation.
-
Visualization:
-
UV Light (254 nm): Both the product and the key impurities are aromatic and UV active. They will appear as dark spots on a fluorescent background.[4][5] This is a non-destructive first step.
-
Iodine Chamber: Exposing the plate to iodine vapor will visualize most organic compounds, appearing as brown spots. This is particularly useful for confirming the presence of compounds with low UV activity.[4][6]
-
Potassium Permanganate Stain: This stain is useful for detecting groups that can be oxidized. While the main compounds are relatively stable, this can help identify other minor impurities.
-
| Compound | Expected Relative Rf | Visualization Notes |
| 6-chloro-11H-dibenzo[b,e]azepine | Higher Rf | UV active. Less polar than the product. |
| This compound | Intermediate Rf | UV active. |
| 11H-Dibenzo[b,e]azepine-6-carboxamide | Lower Rf | UV active. More polar due to the amide group. |
| 11H-Dibenzo[b,e]azepine-6-carboxylic acid | Lowest Rf (may streak) | UV active. Highly polar, may require a more polar eluent to move from the baseline. |
Purification by Recrystallization
Q3: My crude product is a solid with 80-90% purity. Can I use recrystallization to achieve >99% purity?
A3: Yes, recrystallization is often the most effective method for removing small amounts of impurities, especially the unreacted starting material and the amide byproduct. The key is proper solvent selection.
Experimental Protocol: Recrystallization Solvent Screening
-
Place approximately 20-30 mg of your crude DBACN into several test tubes.
-
To each tube, add 0.5 mL of a different solvent from the list below.
-
Observe solubility at room temperature.
-
If insoluble, heat the solvent to its boiling point and observe solubility.
-
If it dissolves when hot, allow it to cool to room temperature and then place in an ice bath to observe crystal formation.
| Solvent | Polarity | Expected Solubility Behavior |
| Methanol | Polar | Good candidate. Known to form suitable crystals upon slow evaporation.[1] |
| Ethanol/Isopropanol | Polar | Often effective for moderately polar compounds.[7] |
| Ethyl Acetate | Medium | May be a good "soluble" solvent in a mixed-solvent system. |
| Toluene | Non-polar | Likely a poor solvent on its own, but can be used as an "anti-solvent". |
| Hexane/Heptane | Non-polar | Good "anti-solvent" candidates. |
Q4: I can't find a single solvent that works well. What's the next step?
A4: A mixed-solvent system is the ideal solution. This involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy).
Troubleshooting Protocol: Mixed-Solvent Recrystallization (e.g., Ethyl Acetate/Hexane)
-
Dissolve the crude DBACN in a minimal amount of hot ethyl acetate.
-
While maintaining the high temperature, add hot hexane dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: Workflow for mixed-solvent recrystallization.
Purification by Column Chromatography
Q5: My crude product is an oil or contains a significant amount of impurities. How should I approach purification by column chromatography?
A5: Flash column chromatography is the preferred method for purifying larger quantities or very impure samples.
Experimental Protocol: Flash Column Chromatography
-
Adsorbent Selection: Silica gel is the standard choice for compounds of this polarity.
-
Eluent Selection: Use the eluent system developed during your TLC analysis. An eluent that gives your product an Rf value of ~0.3 is ideal for good separation. A gradient elution can also be very effective. For example, starting with 9:1 Hexane:Ethyl Acetate and gradually increasing the polarity to 7:3 Hexane:Ethyl Acetate.
-
Column Packing:
-
Dry Packing: Fill the column with dry silica gel, then gently tap to pack. Add the eluent and use pressure to push it through until the silica is fully wetted and equilibrated.
-
Wet (Slurry) Packing: Make a slurry of the silica gel in the initial eluent and pour it into the column. Allow it to settle, draining excess eluent, to form a uniform packed bed. This method often gives better results.
-
-
Sample Loading:
-
Liquid Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column. This technique is highly recommended for preventing band broadening and improving separation.
-
-
Elution and Fraction Collection: Apply pressure (air or nitrogen) to the column to achieve a steady flow rate. Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Dibenzo[b,f]azepine Synthesis
Welcome to the technical support center for the synthesis of dibenzo[b,f]azepines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the foundation of several key therapeutic agents.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target compounds.
Understanding the Synthetic Landscape
The construction of the dibenzo[b,f]azepine ring system can be approached through several synthetic strategies, each with its own set of challenges and optimization parameters. The most prevalent methods involve intramolecular cyclization reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation, or the dehydrogenation of a 10,11-dihydro-5H-dibenzo[b,f]azepine (iminodibenzyl) precursor.[1][2] This guide will focus on troubleshooting these key methodologies.
Troubleshooting Workflow for Dibenzo[b,f]azepine Synthesis
When encountering issues in your synthesis, a systematic approach to troubleshooting is crucial. The following diagram outlines a general workflow for identifying and resolving common problems.
Caption: A logical workflow for troubleshooting dibenzo[b,f]azepine synthesis.
FAQs and Troubleshooting Guides
This section is organized by common synthetic methods and addresses specific issues you may encounter.
Part 1: Intramolecular Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond to construct the seven-membered ring of dibenzo[b,f]azepines.[1][3] Success is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Question 1: I am getting a low yield in my intramolecular Buchwald-Hartwig cyclization. What are the most critical parameters to investigate?
Answer: Low yields in this reaction are common and can often be resolved by systematically optimizing the reaction conditions.
Causality and Explanation: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. Each of these steps is influenced by the choice of ligand, base, and solvent. A mismatch in this combination can lead to a slow or stalled catalytic cycle, or promote side reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The choice of palladium source and phosphine ligand is paramount. While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium precursors, the ligand often has a more dramatic effect.[4]
-
Rationale: Sterically hindered and electron-rich phosphine ligands, such as Xantphos and t-BuDavePhos, have shown success in facilitating the challenging C-N bond formation in dibenzoazepine synthesis.[5][6] They promote the reductive elimination step and can stabilize the palladium catalyst.
-
Actionable Advice: Screen a panel of ligands. Start with bidentate ligands like Xantphos and DPEphos, and also consider bulky monodentate ligands like XPhos.[7]
-
-
Base Selection: The strength and solubility of the base are critical.
-
Rationale: The base is responsible for deprotonating the amine, which is a key step in the catalytic cycle. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions. The solubility of the base can also impact the reaction rate.
-
Actionable Advice: Common bases include NaOt-Bu, K₂CO₃, and Cs₂CO₃.[1][5] If you are using a weaker base like K₂CO₃ and seeing low conversion, consider switching to a stronger, more soluble base like NaOt-Bu.
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence the reaction.
-
Rationale: The solvent must be able to dissolve the reactants and the catalyst system. High-boiling aprotic solvents like toluene or dioxane are often used to allow for higher reaction temperatures, which can be necessary to overcome the activation energy of the C-N bond formation.
-
Actionable Advice: Toluene is a common choice. If solubility is an issue, consider dioxane. Microwave irradiation can also be employed to reach higher temperatures and reduce reaction times.[5][8]
-
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Cyclization
| Parameter | Recommended Starting Point | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Readily available and effective palladium precursors.[4] |
| Ligand | Xantphos or XPhos | Bulky phosphine ligands that promote reductive elimination.[5][7] |
| Base | K₂CO₃ or Cs₂CO₃ | Moderately strong bases suitable for a wide range of substrates.[1][5] |
| Solvent | Toluene or Dioxane | High-boiling aprotic solvents that facilitate higher reaction temperatures.[5] |
| Temperature | 110-170 °C (conventional or microwave) | Higher temperatures are often required for this challenging cyclization.[5] |
Question 2: I am observing significant amounts of dehalogenated starting material and other side products. How can I suppress these?
Answer: The formation of dehalogenated byproducts and other side reactions often points to issues with the stability of the catalyst or suboptimal reaction conditions.
Causality and Explanation: Dehalogenation can occur through a competing hydrodehalogenation pathway, which is often promoted by catalyst decomposition or the presence of protic impurities. Other side reactions can include intermolecular coupling if the concentration is too high.
Troubleshooting Steps:
-
Ensure Anhydrous and Inert Conditions:
-
Rationale: Water and oxygen can deactivate the palladium catalyst and lead to unwanted side reactions.
-
Actionable Advice: Use freshly distilled, anhydrous solvents. Degas the solvent and the reaction mixture thoroughly with an inert gas (argon or nitrogen) before adding the catalyst.
-
-
Adjust Reactant Concentration:
-
Rationale: Intramolecular reactions are favored at lower concentrations. High concentrations can promote intermolecular side reactions.
-
Actionable Advice: Try running the reaction at a lower concentration (e.g., 0.01-0.05 M).
-
-
Re-evaluate the Ligand:
-
Rationale: Some ligands are more prone to decomposition at high temperatures. A more robust ligand may be necessary.
-
Actionable Advice: If you are using a simple phosphine ligand, consider switching to a more specialized ligand like those mentioned in the previous question (Xantphos, XPhos).
-
Part 2: Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical method for forming C-N bonds and can be an effective alternative to palladium-catalyzed methods.[9] However, it often requires harsher reaction conditions.
Question 3: My Ullmann reaction for dibenzoazepine synthesis is not proceeding to completion, even at high temperatures. What can I do?
Answer: Incomplete conversion in Ullmann reactions is a common challenge, often related to the copper source, ligands, and reaction setup.
Causality and Explanation: The traditional Ullmann reaction often requires stoichiometric amounts of copper powder and very high temperatures.[9] Modern variations utilize catalytic amounts of a copper(I) salt in the presence of a ligand to facilitate the reaction at lower temperatures. The efficiency of the reaction is highly dependent on the nature of the copper catalyst and the ligand's ability to promote the C-N coupling.
Troubleshooting Steps:
-
Copper Source and Ligand:
-
Rationale: Copper(I) salts, such as CuI, are generally more effective than copper(0) or copper(II) salts. The addition of a ligand, such as a diamine or phenanthroline, can significantly accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[10]
-
Actionable Advice: Use CuI as the copper source. Screen ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine.
-
-
Solvent and Base:
-
Rationale: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used in Ullmann reactions to achieve the necessary high temperatures.[9] A strong base is required to deprotonate the amine.
-
Actionable Advice: If you are using a lower boiling solvent, consider switching to one of the traditional high-boiling solvents. Ensure you are using a suitable base, such as K₂CO₃ or Cs₂CO₃.
-
-
Substrate Activation:
-
Rationale: Ullmann reactions are generally more efficient with aryl halides that are activated by electron-withdrawing groups.[9]
-
Actionable Advice: If your aryl halide is electron-rich, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more sophisticated catalytic system.
-
Part 3: Dehydrogenation of Iminodibenzyl
For the synthesis of iminostilbene (the fully unsaturated dibenzo[b,f]azepine), a common route is the dehydrogenation of iminodibenzyl (10,11-dihydro-5H-dibenzo[b,f]azepine).[2][11]
Question 4: My dehydrogenation of iminodibenzyl to iminostilbene is giving low yields and a mixture of products. How can I improve this?
Answer: The dehydrogenation of iminodibenzyl requires careful control of the catalyst, hydrogen acceptor, and temperature to achieve high selectivity and yield.
Causality and Explanation: This reaction involves the removal of two hydrogen atoms from the ethylene bridge of the iminodibenzyl core. This is typically achieved through catalytic transfer dehydrogenation, where a catalyst facilitates the transfer of hydrogen from the substrate to a hydrogen acceptor. Incomplete reaction or side reactions can occur if the catalyst is not active enough, the hydrogen acceptor is inefficient, or the temperature is not optimal.
Troubleshooting Steps:
-
Catalyst Selection:
-
Rationale: Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[11][12] Other catalysts based on non-noble metals like chromium or iron have also been reported.[2]
-
Actionable Advice: Ensure your Pd/C catalyst is of high quality and activity. If you are still facing issues, consider screening other dehydrogenation catalysts.
-
-
Hydrogen Acceptor:
-
Temperature Control:
-
Rationale: This reaction typically requires high temperatures, often in the range of 180-250 °C.[12] Insufficient temperature will lead to low conversion, while excessive temperature can cause decomposition.
-
Actionable Advice: Carefully control the reaction temperature. Start at the lower end of the recommended range and gradually increase it while monitoring the reaction progress by TLC or GC.
-
Table 2: Typical Conditions for Dehydrogenation of Iminodibenzyl
| Parameter | Recommended Conditions | Reference |
| Substrate | Iminodibenzyl | [11] |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | [11] |
| Hydrogen Acceptor | 2-Nitrotoluene or 3-Nitrotoluene | [12] |
| Solvent | The hydrogen acceptor can act as the solvent | [12] |
| Temperature | 180-240 °C | [11][12] |
| Reaction Time | 3-24 hours | [11] |
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol derivative (1.0 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the ligand (e.g., Xantphos, 0.1 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 0.1 equiv) and anhydrous, degassed toluene.
-
Heat the reaction mixture to the desired temperature (e.g., 170 °C) using a microwave reactor or a conventional oil bath.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
This protocol is adapted from a literature procedure and may require optimization for specific substrates.[5]
Visualizing Reaction Mechanisms
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3531466A - Process for the production of iminostilbene - Google Patents [patents.google.com]
- 3. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. CN105439954A - One-step synthesis method of iminostilbene - Google Patents [patents.google.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Advancing Epinastine Synthesis Through Safer Chemistry
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of Epinastine. This resource is designed to provide practical, in-depth answers to common challenges encountered during synthesis, with a core focus on replacing hazardous reagents with safer, more sustainable alternatives. Our goal is to empower you with the knowledge to not only achieve your synthetic targets but to do so with enhanced safety and environmental responsibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My current Epinastine synthesis protocol involves phosphorus oxychloride (POCl₃) for a cyclization/dehydration step. I'm concerned about its high toxicity and violent reactivity with water. What are the specific risks, and what safer alternatives can I consider?
Answer:
Your concerns regarding phosphorus oxychloride (POCl₃) are well-founded. It is a highly corrosive and toxic substance that can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2][3][4] Its violent reaction with water and moisture generates toxic gases, posing a significant safety hazard in the lab.[2][5] Furthermore, prolonged exposure can lead to chronic respiratory issues.[1][4]
For the intramolecular cyclization (amide dehydration) step in the synthesis of the dibenzo[b,e]azepine core of Epinastine, several safer alternatives to POCl₃ can be employed. The choice of reagent will depend on your specific substrate and desired reaction conditions.
Alternative 1: Polyphosphoric Acid (PPA)
PPA is a viscous liquid that is a mixture of phosphoric acids. It is a strong dehydrating agent but is generally considered safer to handle than POCl₃. It is not as acutely toxic and does not react as violently with water.
Experimental Protocol: Cyclization using PPA
-
To a reaction vessel containing the N-(2-benzylphenyl)-2-chloroacetamide precursor, add polyphosphoric acid (typically 5-10 equivalents by weight).
-
Heat the mixture with stirring to a temperature between 80-120°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide solution) until the pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-(chloromethyl)-11H-dibenzo[b,e]azepine.
-
Purify the crude product by column chromatography or recrystallization.
Alternative 2: Other Phosphorus-Based Reagents
Phosphorus pentoxide (P₂O₅) and phosphorus pentachloride (PCl₅) can also be used for this transformation.[6] While still requiring careful handling, they may offer advantages in specific contexts. Phosphinates are also emerging as a safer class of reagents in organophosphorus synthesis, offering improved stability and lower toxicity compared to phosphorus halides.[7][8][9]
Comparative Analysis of Dehydrating Agents:
| Reagent | Key Hazards | Handling Considerations | Typical Reaction Conditions |
| Phosphorus Oxychloride | Highly toxic, corrosive, reacts violently with water.[1][2][3][5] | Requires a well-ventilated fume hood, personal protective equipment (PPE), and scrupulous exclusion of moisture. | 80-120°C, 2-8 hours |
| Polyphosphoric Acid | Corrosive, but less acutely toxic than POCl₃. | Easier to handle, but its high viscosity can present challenges in stirring and transfer. | 80-120°C, 2-8 hours |
| Phosphorus Pentoxide | Strong dehydrating agent, corrosive. | A solid, which can be easier to weigh and add than POCl₃. Reacts with water. | Varies, often requires higher temperatures. |
Question 2: I am using Lithium Aluminum Hydride (LAH) for the reduction of a nitrile or amide intermediate. The pyrophoric nature and explosive reactivity of LAH are major safety concerns. Are there more manageable and safer reducing agents for this step?
Answer:
Lithium aluminum hydride (LAH) is a powerful reducing agent, but its high reactivity, particularly with water and protic solvents, makes it a significant fire and explosion hazard.[10][11] Fortunately, there are several effective and safer alternatives for the reduction of nitriles and amides in the Epinastine synthesis pathway.
Alternative 1: Sodium Borohydride (NaBH₄) in Combination with a Catalyst
Sodium borohydride is a much milder and safer reducing agent than LAH.[12] It is stable in air and does not react violently with water. While NaBH₄ alone is generally not strong enough to reduce nitriles or amides, its reactivity can be enhanced by the addition of a Lewis acid or a transition metal catalyst.
Experimental Protocol: Catalytic Reduction with NaBH₄
-
Dissolve the nitrile or amide substrate in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).
-
Add a catalytic amount of a Lewis acid (e.g., CoCl₂, CeCl₃) or a palladium on carbon (Pd/C) catalyst.
-
Cool the mixture in an ice bath and add sodium borohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully quench the reaction with water or dilute acid.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude amine.
-
Purify as needed.
Alternative 2: Synhydrid® (Sodium bis(2-methoxyethoxy)aluminum hydride)
Synhydrid®, commercially available as a 70% solution in toluene, is a powerful reducing agent that is a safer alternative to LAH.[11] It is not pyrophoric and its reaction with water is much less violent. It exhibits excellent chemoselectivity and can be used for a wide range of reductions, including nitriles and amides.[11]
Alternative 3: Catalytic Hydrogenation
For the reduction of a nitrile to a primary amine, catalytic hydrogenation is a very clean and safe method.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the nitrile substrate in a suitable solvent (e.g., methanol, ethanol) in a pressure-resistant reaction vessel.
-
Add a catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.
-
Pressurize the vessel with hydrogen gas (typically 0-4 MPa).
-
Heat the reaction mixture (typically 20-80°C) and stir until the hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
Hazard Comparison of Reducing Agents:
| Reagent | Key Hazards | Handling Considerations |
| Lithium Aluminum Hydride (LAH) | Pyrophoric, reacts violently with water, corrosive.[10][11] | Must be handled under an inert atmosphere. Requires careful quenching. |
| Sodium Borohydride (NaBH₄) | Flammable solid, but much safer than LAH. | Can be handled in air. Reactions are typically easier to control. |
| Synhydrid® | Flammable liquid. Safer than LAH.[11] | Not pyrophoric. Reacts less violently with water. Supplied as a solution, making it easier to handle. |
| Catalytic Hydrogenation | Flammable hydrogen gas under pressure. | Requires specialized pressure equipment and proper safety protocols for handling flammable gases. |
Question 3: My synthesis route involves the use of highly toxic cyanide salts, such as sodium cyanide (NaCN), to introduce a cyano group. What are the risks, and how can I modify my synthesis to avoid these reagents?
Answer:
Sodium cyanide and other cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[10][13] Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas. Due to these severe hazards, avoiding their use is a primary goal in green chemistry.
Several synthetic strategies for Epinastine have been developed to circumvent the use of cyanide. One common approach involves building the required aminomethyl side chain through a different route.
Alternative Synthetic Strategy: The Phthalimide Route
This route avoids the use of sodium cyanide by introducing the nitrogen atom via a phthalimide group, which is then converted to the primary amine. This method also avoids other hazardous reagents like phosgene and LAH.[10]
Workflow for the Phthalimide Route
Experimental Protocol: Phthalimide Substitution and Deprotection
-
Phthalimide Substitution: React 6-(chloromethyl)-11H-dibenzo[b,e]azepine with potassium phthalimide in a polar aprotic solvent like DMF at an elevated temperature.
-
Hydrazinolysis (Deprotection): The resulting phthalimido derivative is then treated with hydrazine hydrate in a protic solvent like ethanol under reflux to cleave the phthalimide group and yield the desired 6-(aminomethyl) intermediate.[13] Alternatively, acid hydrolysis can be used for the deprotection.[10]
Alternative Synthetic Strategy: The Azide Route
Another approach that avoids cyanide is the use of an azide intermediate. While azides themselves can be explosive and require careful handling, this route can be safer than using cyanide, especially in terms of toxicity.[6][14]
Workflow for the Azide Route
Experimental Protocol: Azide Formation and Reduction
-
Azide Formation: The starting 6-(chloromethyl)-11H-dibenzo[b,e]azepine is reacted with sodium azide in a suitable solvent to form 6-(azidomethyl)-11H-dibenzo[b,e]azepine.
-
Reduction: The resulting azide is then reduced to the primary amine using methods such as catalytic hydrogenation (H₂/Pd-C) or a metal borohydride.[13]
By employing either the phthalimide or the azide route, you can successfully synthesize the key aminomethyl intermediate for Epinastine without resorting to the use of highly toxic cyanide salts.
References
- 1. lanxess.com [lanxess.com]
- 2. nj.gov [nj.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. fishersci.com [fishersci.com]
- 6. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
- 7. Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cphi-online.com [cphi-online.com]
- 12. quora.com [quora.com]
- 13. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 14. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: 11H-Dibenzo[b,e]azepine-6-carbonitrile
Welcome to the technical support guide for 11H-Dibenzo[b,e]azepine-6-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot potential stability issues, ensuring the integrity and success of your experiments.
Introduction to this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, such as the antihistamine Epinastine.[1] Its tricyclic dibenzoazepine core is a common scaffold in medicinal chemistry.[2][3] Understanding the chemical liabilities of this structure is paramount for developing stable formulations and obtaining reliable experimental data.
This guide is structured into a Troubleshooting section for immediate problem-solving and a comprehensive FAQ section for deeper understanding.
Troubleshooting Guide: In-Experiment Issues
This section addresses specific problems you may encounter during your work.
Question 1: My solution of this compound has turned yellow/brown after preparation or brief storage. What is happening?
Answer: This is a common indicator of oxidative degradation. The dibenzoazepine nucleus, particularly the unsaturated seven-membered ring, can be susceptible to oxidation.[4]
-
Causality: Exposure to atmospheric oxygen, peroxides in solvents (especially older ethers like THF or Dioxane), or other oxidizing agents can lead to the formation of colored degradation products. Studies on related compounds like imipramine have shown that oxidation can lead to the formation of radical intermediates and dimeric products.[4]
-
Immediate Actions:
-
Protect from Air: Immediately purge the headspace of your solution container with an inert gas (Nitrogen or Argon) and seal it tightly.
-
Solvent Check: Use freshly opened, high-purity solvents. If using solvents prone to peroxide formation, test for peroxides before use.
-
Analytical Verification: Analyze a sample of the discolored solution using a stability-indicating method like HPLC-UV. Compare the chromatogram to a freshly prepared standard to quantify the parent compound and detect degradation peaks.
-
Question 2: I've observed a precipitate forming in my solution, which was clear upon initial dissolution. Why is this occurring?
Answer: Precipitation can be due to several factors, including poor solubility in the chosen solvent, changes in temperature, or pH-dependent solubility effects.
-
Causality:
-
Solvent Choice: While soluble in DMSO and methanol, its solubility in aqueous or less polar organic solvents may be limited.[1] You may have exceeded the compound's solubility limit.
-
Temperature Effects: Solubility is often temperature-dependent. If the solution was prepared warm and then stored at a lower temperature (e.g., 4°C), the compound may crash out.
-
pH Shift: The dibenzoazepine moiety contains a nitrogen atom that can be protonated under acidic conditions.[5] While the nitrile group is neutral, protonation of the azepine nitrogen can form a salt, altering its solubility profile. Conversely, extreme pH can cause degradation to a less soluble product.
-
-
Troubleshooting Steps:
-
Re-dissolution: Gently warm the solution to see if the precipitate re-dissolves. If it does, this indicates a temperature-related solubility issue.
-
Solvent System Modification: Consider using a co-solvent system to improve solubility. For aqueous solutions, adding a small percentage of an organic solvent like DMSO or acetonitrile may help.
-
pH Measurement: If working in a buffered or aqueous system, measure the pH. The solubility of azepine-containing compounds can be lowest near their isoelectric point.[6]
-
Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to confirm if it is the parent compound or a degradant.
-
Question 3: My analytical results (HPLC, NMR) show new, unexpected peaks appearing over time. What are the likely degradation pathways?
Answer: The appearance of new peaks strongly suggests chemical degradation. For this compound, the primary expected degradation pathways are hydrolysis and oxidation. Such investigations are the core purpose of forced degradation studies, which are mandated by ICH guidelines for drug development.[7][8][9]
-
Potential Degradation Pathways:
-
Hydrolysis: The nitrile group (-C≡N) is susceptible to hydrolysis under strongly acidic or basic conditions. This would convert it first to a carboxamide (-CONH₂) and then to a carboxylic acid (-COOH). Acidic or basic conditions can catalyze these reactions.[10]
-
Oxidation: As mentioned in Question 1, the core ring structure can oxidize.
-
Photodegradation: Many tricyclic compounds, including the related drug Carbamazepine, are known to be photolabile.[11] Exposure to UV or even ambient lab lighting can induce degradation, often through complex free-radical pathways.[12]
-
Below is a conceptual diagram illustrating these potential degradation routes.
Caption: Potential degradation pathways for the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and storage conditions for stock solutions?
A1:
-
Recommended Solvents: Based on its synthesis, high-purity DMSO is an excellent choice for creating concentrated stock solutions.[1] Methanol is also a viable option.[1] For working solutions, acetonitrile or methanol are common choices for compatibility with reverse-phase HPLC. Always use high-purity, freshly opened solvents.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize thermal degradation.
-
Atmosphere: Aliquot stock solutions into small-volume, amber vials. Before sealing, displace oxygen by flushing the vial with an inert gas like argon or nitrogen.
-
Light: Protect solutions from light at all times by using amber vials and storing them in the dark (e.g., inside a freezer box). Photostability is a significant concern for this class of compounds.[11]
-
Q2: How can I definitively assess the stability of this compound in my specific experimental conditions?
A2: The most robust method is to perform a forced degradation study .[7][9] This involves intentionally stressing the compound under various conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.[8][9]
The workflow for such a study is outlined below:
Caption: Workflow for a forced degradation study.
Q3: What analytical method should I use to monitor stability?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method , typically with UV detection, is the gold standard.
-
Method Requirements:
-
Specificity: The method must be able to resolve the parent peak (this compound) from all potential degradation products and any matrix components.
-
Quantitation: The method should be validated for accuracy, precision, and linearity to accurately quantify the loss of the parent compound over time.
-
Peak Purity: Using a Photo-Diode Array (PDA) detector allows for the assessment of peak purity, ensuring that the parent peak is not co-eluting with a degradant. Coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for identifying the structures of unknown degradation products.
-
Q4: Is the compound sensitive to pH?
A4: Yes, it is highly likely to be sensitive to pH, especially at the extremes.[10]
-
Acidic pH: Strong acids can catalyze the hydrolysis of the nitrile group. Additionally, the azepine nitrogen can be protonated, which may alter conformation and solubility.[5][13]
-
Basic pH: Strong bases can also catalyze nitrile hydrolysis, potentially at a faster rate than acidic conditions.[7]
-
Neutral pH: The compound is expected to be most stable near neutral pH, provided it is protected from light and oxygen. Studies on similar, complex diazepine structures show they can exist in different structural forms depending on pH.[6][13]
Summary of Stability Profile
The following table summarizes the expected stability characteristics based on the chemical nature of the dibenzoazepine class and the nitrile functional group. This should be used as a guide, and specific experimental verification is essential.
| Stress Condition | Parameter Examples | Expected Stability | Likely Degradation Pathway |
| Acidic | 0.1M - 1M HCl at RT to 60°C | Labile | Hydrolysis of the nitrile group to amide/acid. |
| Basic | 0.1M - 1M NaOH at RT to 60°C | Highly Labile | Rapid hydrolysis of the nitrile group. |
| Oxidative | 3-30% H₂O₂ at RT | Labile | Oxidation of the dibenzoazepine ring system. |
| Thermal | Solution at >60°C; Solid at >100°C | Moderately Stable | Potential for accelerated hydrolysis or oxidation. |
| Photolytic | ICH Q1B conditions (UV/Vis light) | Likely Labile | Photodegradation via radical mechanisms.[11][12] |
Protocol: Forced Degradation Study for Solution Stability
This protocol provides a starting point for assessing stability. The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated in sufficient quantities for detection without completely consuming the parent compound.[14][15]
1. Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1M HCl, 1M NaOH
-
30% Hydrogen Peroxide
-
Calibrated pH meter, HPLC-PDA system, heating block, photostability chamber.
2. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile. This is the "Unstressed Control."
3. Stress Sample Preparation (perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1M NaOH. Keep at room temperature.
-
Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature.
-
Thermal: Mix 1 mL of stock with 1 mL of water. Heat at 60°C.
-
Photostability: Expose a solution of the compound (in a quartz cuvette or other UV-transparent vessel) to light in a photostability chamber according to ICH Q1B guidelines. Prepare a "dark control" by wrapping an identical sample in aluminum foil and placing it in the same chamber.
4. Time Points and Analysis:
-
Withdraw aliquots from each stress condition at set time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base samples with an equimolar amount of base/acid before injection to prevent damage to the HPLC column.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples, including the unstressed control, by a developed HPLC-PDA method.
5. Data Evaluation:
-
Compare the chromatograms from the stressed samples to the control.
-
Calculate the percentage degradation of the parent compound.
-
Check for the formation of new peaks and assess their peak purity using the PDA detector.
-
Calculate the mass balance to ensure all degradation products are accounted for.
By following these guidelines, you can ensure the quality and reliability of your research involving this compound.
References
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate does not influence bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. medcraveonline.com [medcraveonline.com]
- 9. biomedres.us [biomedres.us]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. scispace.com [scispace.com]
- 13. The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
Technical Support Center: Synthesis of Dibenzo[b,e]azepines
Welcome to the technical support center for the synthesis of dibenzo[b,e]azepines and their derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your synthetic work. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reactions and purify your products effectively.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Impurity Identification and Prevention
-
Q1: My reaction is producing a significant amount of a fluorescent, highly conjugated byproduct. What could it be and how can I prevent its formation?
-
Q2: I am observing a significant amount of dehalogenated starting material in my palladium-catalyzed cross-coupling reaction. What is causing this and how can it be minimized?
-
-
Reaction Optimization
-
Q4: My intramolecular Buchwald-Hartwig cyclization to form the dibenzo[b,e]azepine ring is sluggish and gives low yields. How can I improve this?
-
Q5: I am attempting a synthesis involving a piperazine moiety and am getting multiple additions. How can I achieve mono-substitution?
-
-
Purification Challenges
-
Q6: My target dibenzo[b,e]azepine derivative is difficult to purify and co-elutes with an impurity. What purification strategies can I employ?
-
-
-
Troubleshooting Workflows & Mechanisms
-
Experimental Protocols
-
Protocol 1: General Procedure for Impurity Analysis by LC-MS
-
Protocol 2: Screening for Optimal Buchwald-Hartwig Reaction Conditions
-
-
References
Frequently Asked Questions (FAQs)
Impurity Identification and Prevention
Q1: My reaction is producing a significant amount of a fluorescent, highly conjugated byproduct. What could it be and how can I prevent its formation?
A1: A common and often troublesome impurity in the synthesis of dibenzo[b,e]azepines, particularly when employing methods involving the ring expansion of N-arylindoles at high temperatures, is the formation of acridine derivatives[1]. These planar, aromatic compounds are often highly fluorescent and can be difficult to separate from the desired product.
Causality: The formation of acridines in this context is typically acid-catalyzed and driven by high thermal energy. The proposed mechanism involves an intramolecular electrophilic substitution that competes with the desired rearrangement to the dibenzo[b,e]azepine skeleton.
Prevention and Mitigation Strategies:
-
Temperature Control: Reducing the reaction temperature is the most critical factor in minimizing acridine formation. Cleaner reaction profiles are often obtained at lower temperatures (e.g., 100 °C instead of higher temperatures)[1].
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, which can promote the formation of thermodynamically stable byproducts like acridines.
-
Alternative Synthetic Routes: If acridine formation remains a significant issue, consider alternative synthetic strategies that do not involve high-temperature rearrangements of N-arylindoles. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, can provide a milder route to the dibenzo[b,e]azepine core[1].
Q2: I am observing a significant amount of dehalogenated starting material in my palladium-catalyzed cross-coupling reaction. What is causing this and how can it be minimized?
A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions and can significantly reduce the yield of the desired product. This is particularly prevalent with more reactive aryl halides (iodides and bromides) but can also occur with chlorides[2][3].
Causality: The mechanism of dehalogenation can be complex and is influenced by several factors. It can occur through various pathways, including the reaction of the organopalladium intermediate with a hydrogen source. Water is a potential hydrogen source in these reactions[2].
Prevention and Mitigation Strategies:
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried. The presence of water can contribute to hydrodehalogenation[2].
-
Ligand Selection: The choice of phosphine ligand can influence the rate of dehalogenation versus the desired cross-coupling. Bulky, electron-rich ligands can sometimes favor the desired reaction pathway.
-
Base Selection: The choice of base can also play a role. Experiment with different bases (e.g., NaOtBu, K2CO3, Cs2CO3) to find the optimal conditions for your specific substrate.
-
Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation side reaction[4].
A3: This type of impurity can arise from the presence of contaminants in your reagents. A known issue in the synthesis of eslicarbazepine acetate, a dibenzo[b,e]azepine derivative, is the formation of a propionyl analog due to the presence of propionic anhydride in the acetic anhydride reagent[5][6].
Causality: Commercial grades of reagents can contain structurally similar impurities. In this case, propionic anhydride, if present in acetic anhydride, can compete in the acylation reaction, leading to the formation of the corresponding propionyl-dibenzo[b,e]azepine derivative.
Prevention and Mitigation Strategies:
-
High-Purity Reagents: Use high-purity reagents from reputable suppliers. If necessary, purify reagents like acetic anhydride by distillation before use.
-
Reagent Qualification: Before using a new batch of a critical reagent in a large-scale synthesis, it is good practice to run a small-scale test reaction and analyze the product for any unexpected impurities.
-
Alternative Acylating Agents: If the issue persists, consider using an alternative acylating agent that is less likely to be contaminated with the problematic impurity.
Reaction Optimization
Q4: My intramolecular Buchwald-Hartwig cyclization to form the dibenzo[b,e]azepine ring is sluggish and gives low yields. How can I improve this?
A4: The intramolecular Buchwald-Hartwig amination is a powerful tool for constructing the seven-membered azepine ring. However, its efficiency is highly dependent on the reaction conditions.
Key Parameters for Optimization:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3) and, more importantly, the phosphine ligand is critical. For intramolecular aminations, bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, RuPhos) often give superior results. A systematic screening of different ligands is recommended.
-
Base: The strength and nature of the base (e.g., NaOtBu, K2CO3, Cs2CO3) can significantly impact the reaction rate and yield. Stronger bases are often required, but weaker bases may be effective with the right ligand and solvent combination.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are commonly used. The choice of solvent can influence catalyst solubility and reactivity.
-
Temperature: While some reactions proceed at room temperature, others require heating. Optimize the temperature to balance reaction rate and catalyst stability.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous.
-
Degas the Reaction Mixture: Oxygen can deactivate the palladium catalyst. Thoroughly degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.
-
Ligand Screening: Perform a systematic screen of different phosphine ligands to identify the most effective one for your substrate.
-
Base and Solvent Screening: Once a promising ligand is identified, screen different bases and solvents to further optimize the conditions.
Q5: I am attempting a synthesis involving a piperazine moiety and am getting multiple additions. How can I achieve mono-substitution?
A5: Piperazine has two secondary amine nitrogens, and controlling the stoichiometry to achieve mono-substitution in reactions like the Buchwald-Hartwig amination can be challenging.
Strategies for Mono-Substitution:
-
Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be easily removed under acidic conditions after the coupling reaction.
-
Stoichiometric Control: While more difficult, using a large excess of piperazine can favor mono-substitution. However, this can complicate purification.
-
Reaction Conditions: Carefully controlling the reaction temperature and time can sometimes favor the mono-adduct. Lower temperatures and shorter reaction times may reduce the extent of the second addition.
Purification Challenges
Q6: My target dibenzo[b,e]azepine derivative is difficult to purify and co-elutes with an impurity. What purification strategies can I employ?
A6: The purification of tricyclic compounds like dibenzo[b,e]azepines can be challenging due to their similar polarities to certain byproducts.
Advanced Purification Techniques:
-
Chromatography Optimization:
-
Column Chromatography: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina).
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (prep-HPLC) can provide higher resolution[7]. Both normal-phase and reversed-phase methods can be explored.
-
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Supercritical Fluid Chromatography (SFC): Preparative SFC is an alternative to HPLC that uses supercritical CO2 as the mobile phase. It can offer different selectivity and is often faster and more environmentally friendly[7].
-
Derivatization: In some cases, it may be possible to selectively derivatize either the product or the impurity to alter its polarity, facilitating separation. The protecting group can then be removed in a subsequent step.
Troubleshooting Workflows & Mechanisms
Troubleshooting Low Yield in Buchwald-Hartwig Cyclization
Caption: A systematic workflow for troubleshooting low yields in intramolecular Buchwald-Hartwig amination reactions.
Proposed Mechanism for Acridine Formation
Caption: A simplified mechanism illustrating the competing pathways leading to either the desired dibenzo[b,e]azepine or the acridine byproduct.
Experimental Protocols
Protocol 1: General Procedure for Impurity Analysis by LC-MS
This protocol provides a starting point for analyzing the purity of your dibenzo[b,e]azepine synthesis reaction mixtures and final products.
1. Sample Preparation: a. Accurately weigh approximately 1 mg of the crude reaction mixture or purified product. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution. c. Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for analysis.
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a suitable ratio of A:B (e.g., 90:10), and run a linear gradient to a higher concentration of B (e.g., 10:90) over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at a suitable wavelength (e.g., 254 nm) and a mass spectrometer.
3. Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative purity. Analyze the mass spectra of the major and minor peaks to identify the molecular weights of the product and impurities.
Protocol 2: Screening for Optimal Buchwald-Hartwig Reaction Conditions
This protocol outlines a parallel screening approach to quickly identify optimal conditions for the intramolecular cyclization.
1. Array Preparation: a. In an inert atmosphere glovebox, arrange an array of reaction vials (e.g., 2 mL vials with stir bars). b. To each vial, add the dibenzo[b,e]azepine precursor (e.g., 0.1 mmol).
2. Reagent Addition: a. Prepare stock solutions of the palladium precursor, various ligands, and bases in the chosen anhydrous solvent (e.g., toluene). b. Add the appropriate amounts of the palladium precursor and ligand solutions to each vial. c. Add the base to each vial.
3. Reaction and Analysis: a. Seal the vials and place them in a heating block set to the desired temperature. b. After a set time (e.g., 12-24 hours), cool the reactions to room temperature. c. Take an aliquot from each vial, dilute, and analyze by LC-MS (as per Protocol 1) to determine the conversion to the desired product and the formation of any byproducts.
Table 1: Example Screening Array for Buchwald-Hartwig Optimization
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Conversion (%) |
| 1 | Pd(OAc)2 | Xantphos | NaOtBu | Toluene | 100 | Analyze |
| 2 | Pd2(dba)3 | Xantphos | NaOtBu | Toluene | 100 | Analyze |
| 3 | Pd(OAc)2 | RuPhos | NaOtBu | Toluene | 100 | Analyze |
| 4 | Pd(OAc)2 | Xantphos | K2CO3 | Toluene | 100 | Analyze |
| 5 | Pd(OAc)2 | Xantphos | Cs2CO3 | Toluene | 100 | Analyze |
| 6 | Pd(OAc)2 | Xantphos | NaOtBu | Dioxane | 100 | Analyze |
References
- 1. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Cyanation in Dibenzo[b,e]azepine Synthesis
Welcome to the technical support center for the synthesis of dibenzo[b,e]azepines, with a specialized focus on the critical cyanation step. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing a cyano group onto the dibenzo[b,e]azepine core.
The traditional von Braun-type reaction, often employing the highly toxic cyanogen bromide, presents significant safety and handling challenges. This has necessitated the exploration of alternative, safer, and more efficient cyanating agents. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments with these alternative reagents.
Section 1: Troubleshooting Guide for Alternative Cyanating Agents
This section is structured in a question-and-answer format to directly address common experimental hurdles.
Potassium Ferrocyanide [K4(Fe(CN)6)]
Potassium ferrocyanide is an attractive, non-toxic, and inexpensive alternative cyanide source.[1][2] However, its low solubility in organic solvents and the need for a catalyst can introduce challenges.[1]
Q1: My palladium-catalyzed cyanation of a dibenzo[b,e]azepine precursor using potassium ferrocyanide is showing low to no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low conversion in this reaction is a frequent issue and can often be traced back to several key factors:
-
Catalyst Inactivity: The palladium catalyst is crucial for the reaction. Ensure you are using an appropriate palladium source (e.g., Pd(OAc)2) and a suitable ligand (e.g., dppf).[3] The catalyst system may require activation, or it may have decomposed. Consider using a pre-catalyst or adding the ligand and palladium source separately to the reaction mixture.
-
Insufficient Phase Transfer: Potassium ferrocyanide is largely insoluble in common organic solvents.[1] To overcome this, a biphasic system (e.g., an organic solvent and water) is often employed.[1] The addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly improve the reaction rate by transporting the cyanide ions into the organic phase.
-
Reaction Temperature: While aiming for milder conditions, the reaction may require a certain activation energy. If you are running the reaction at a lower temperature, a modest increase may be necessary to initiate the catalytic cycle. Monitor the reaction by TLC or LC-MS to track progress.[4]
-
Inadequate Mixing: In a biphasic system, vigorous stirring is essential to maximize the interfacial area between the aqueous and organic layers, facilitating the transfer of the cyanide anion.[4]
Experimental Workflow: Troubleshooting Low Conversion with K4[Fe(CN)6]
Caption: Troubleshooting flowchart for low conversion in K4[Fe(CN)6] cyanations.
Acetone Cyanohydrin
Acetone cyanohydrin serves as a convenient and less hazardous source of HCN, which can be generated in situ.[5][6][7] However, the release of HCN requires careful control of reaction conditions.
Q2: I am attempting a cyanation using acetone cyanohydrin, but the reaction is sluggish and incomplete. What adjustments can I make?
A2: A slow reaction rate with acetone cyanohydrin often points to issues with the in-situ generation of the active cyanating species. Here’s how to address this:
-
Base Selection: The decomposition of acetone cyanohydrin to release cyanide is base-mediated. A weak base is typically used. If the reaction is slow, your base may be too weak or used in a substoichiometric amount. Consider a slightly stronger, non-nucleophilic base, or increase the stoichiometry.
-
Temperature Control: While higher temperatures can accelerate the release of HCN, they can also lead to its loss from the reaction mixture if not a closed system. A moderate and controlled temperature is key.
-
Co-catalyst/Additive: For certain substrates, the addition of a Lewis acid or a co-catalyst can facilitate the cyanation process. For instance, in some copper-catalyzed systems, adding trimethylsilyl cyanide (TMSCN) can accelerate the reaction.[7][8]
Q3: My reaction with acetone cyanohydrin is producing significant side products. What is causing this and how can it be minimized?
A3: Side product formation is often due to the reactivity of the generated HCN with other functional groups in your starting material or solvent.
-
Protecting Groups: If your dibenzo[b,e]azepine precursor contains sensitive functional groups (e.g., aldehydes, ketones), they may react with the cyanide. Consider using appropriate protecting groups that are stable to the reaction conditions.
-
Solvent Choice: The solvent can play a role. Ensure your solvent is inert to the reaction conditions and does not participate in side reactions.
-
Controlled Addition: Instead of adding all the acetone cyanohydrin at once, a slow, controlled addition via a syringe pump can maintain a low, steady concentration of HCN in the reaction mixture, favoring the desired reaction over side reactions.
Trimethylsilyl Cyanide (TMSCN)
TMSCN is a versatile and effective cyanating agent, but it is highly toxic and moisture-sensitive.[9]
Q1: My cyanation reaction with TMSCN is not proceeding. What are the common pitfalls?
A1: The most common issue with TMSCN is its hydrolysis due to trace amounts of water.
-
Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents. Dry your solvents using appropriate methods (e.g., distillation from a drying agent, passing through a column of activated alumina). Ensure your glassware is flame-dried or oven-dried before use.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Reagent Quality: The quality of the TMSCN is critical. Use a freshly opened bottle or distill the reagent before use.[9]
Q2: I am observing the formation of silylated byproducts in my TMSCN reaction. How can I avoid this?
A2: The trimethylsilyl group can sometimes react with other nucleophilic sites on your molecule.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity of the cyanation reaction.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst can influence the reaction pathway. Screen different Lewis acids (e.g., ZnCl2, TiCl4, InCl3) and optimize their stoichiometry.
Section 2: Comparative Data of Alternative Cyanating Agents
| Cyanating Agent | Key Advantages | Common Challenges | Typical Conditions | Safety Considerations |
| Potassium Ferrocyanide | Non-toxic, inexpensive, stable solid[10][11][12] | Low solubility in organic solvents, requires a catalyst[1] | Pd or Ni catalyst, biphasic solvent system, often requires elevated temperatures[1][3] | Low toxicity, but handle with standard laboratory precautions. |
| Acetone Cyanohydrin | Liquid, easier to handle than HCN gas, generates HCN in situ[5][6] | Toxic, requires careful control of HCN release, potential for side reactions[7] | Base-mediated, often at moderate temperatures[7] | Toxic, handle in a well-ventilated fume hood with appropriate PPE.[13][14][15] |
| Trimethylsilyl Cyanide | Highly reactive, effective for a wide range of substrates[9] | Highly toxic, extremely moisture-sensitive, can lead to silylated byproducts[9] | Anhydrous conditions, inert atmosphere, often requires a Lewis acid catalyst[9] | Highly toxic and moisture-sensitive.[13][14][15] Requires stringent safety protocols. |
Section 3: Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide
This protocol is a general guideline and may require optimization for your specific substrate.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the dibenzo[b,e]azepine precursor (1.0 equiv), palladium(II) acetate (0.05 equiv), and dppf (0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add potassium ferrocyanide (0.5 equiv) and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.1 equiv).
-
Solvent Addition: Add a degassed biphasic solvent system, for example, a 2:1 mixture of toluene and water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Section 4: Safety Precautions for Handling Cyanating Agents
Working with any cyanide-containing compound requires strict adherence to safety protocols.
-
Engineering Controls: Always handle cyanating agents in a certified chemical fume hood with a face velocity between 80-120 fpm.[16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (double gloving is recommended), and safety goggles.[13][14][15] A face shield should be used when there is a splash hazard.[14]
-
Decontamination: Have a decontamination solution readily available. A freshly prepared 10% bleach solution or a pH 10 buffer solution can be used to clean contaminated surfaces.[13]
-
Waste Disposal: Dispose of all cyanide-containing waste in a designated, properly labeled hazardous waste container.[17]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for cyanide exposure. Ensure that a cyanide antidote kit is available and that personnel are trained in its use. Do not work alone when handling cyanides.[13]
Section 5: Frequently Asked Questions (FAQs)
Q1: Can I use copper cyanide instead of potassium ferrocyanide for the cyanation of my dibenzo[b,e]azepine precursor?
A1: Yes, copper(I) cyanide is a classic reagent for the cyanation of aryl halides in what is known as the Rosenmund-von Braun reaction.[18] It often requires high temperatures and polar, high-boiling solvents like DMF or pyridine.[18] While effective, purification of the product can be challenging due to the use of a stoichiometric amount of copper cyanide.[18]
Q2: Are there any "green" or more environmentally friendly cyanating agents?
A2: The field of green chemistry is actively exploring safer cyanide sources. Besides potassium ferrocyanide, other reagents are being investigated. For example, some methods utilize formamide or even acetonitrile as a cyanide source under specific catalytic conditions.[19][20] These methods are promising but may require more specialized catalysts and conditions.
Q3: What is the mechanism of the von Braun reaction, and why are alternatives sought?
A3: The classical von Braun reaction involves the reaction of a tertiary amine with cyanogen bromide.[21] The reaction proceeds through a nucleophilic substitution where the amine displaces the bromide from cyanogen bromide, followed by an internal SN2 reaction where the bromide ion attacks one of the alkyl groups on the nitrogen, leading to an N-cyano derivative and an alkyl bromide.[21][22] The primary reason for seeking alternatives is the extreme toxicity of cyanogen bromide.
Reaction Mechanism: Classical von Braun Reaction
References
- 1. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Short Topic: More ways to use reagents | Mitsunobu Reaction Using Acetone Cyanohydrin | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates [organic-chemistry.org]
- 8. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02140F [pubs.rsc.org]
- 13. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 15. uthsc.edu [uthsc.edu]
- 16. uwindsor.ca [uwindsor.ca]
- 17. research.columbia.edu [research.columbia.edu]
- 18. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Non-toxic cyanide sources and cyanating agents. | Semantic Scholar [semanticscholar.org]
- 21. von Braun reaction - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Scalable Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile
Welcome to the technical support center for the scalable synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to confidently execute this synthesis, understand the underlying chemical principles, and overcome common experimental hurdles.
I. Introduction: The Significance of this compound
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. This compound is a key intermediate in the synthesis of various biologically active compounds, including the antihistamine Epinastine.[1] Its efficient and scalable synthesis is therefore of considerable interest to the pharmaceutical industry. This guide provides a comprehensive overview of a reliable synthetic route and addresses potential challenges to ensure a successful and scalable production.
II. Synthetic Pathway Overview
The scalable synthesis of this compound is typically achieved through a two-step process starting from the commercially available 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one. The overall transformation involves the chlorination of the lactam followed by a nucleophilic substitution with a cyanide source.
Caption: Overall synthetic route to this compound.
III. Detailed Experimental Protocols
Step 1: Synthesis of 6-Chloro-11H-dibenzo[b,e]azepine
Principle: The conversion of the lactam (amide) functionality in 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one to the corresponding imidoyl chloride is achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction is a common method for the activation of amides.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) | Moles | Equivalents |
| 5,11-Dihydro-6H-dibenzo[b,e]azepin-6-one | 209.25 | 10.0 g | 0.0478 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL (~49.35 g) | 0.322 | ~6.7 |
| Toluene | - | 100 mL | - | - |
| Ice | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Dichloromethane | - | As needed for extraction | - | - |
| Anhydrous Sodium Sulfate | - | As needed for drying | - | - |
Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel.
-
Reagent Addition: Add 5,11-dihydro-6H-dibenzo[b,e]azepin-6-one (10.0 g, 0.0478 mol) and toluene (100 mL) to the flask. Stir the suspension.
-
Chlorination: Slowly add phosphorus oxychloride (30 mL, 0.322 mol) to the suspension via the dropping funnel. The addition is exothermic, so control the rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching): Cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This quenching process is highly exothermic and releases HCl gas. Perform this step in a large beaker within the fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (pH ~7).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 6-chloro-11H-dibenzo[b,e]azepine can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Synthesis of this compound
Principle: This step involves a nucleophilic aromatic substitution reaction where the chloride at the 6-position of the dibenzo[b,e]azepine ring is displaced by a cyanide ion. Dimethyl sulfoxide (DMSO) is an excellent solvent for this type of reaction as it is polar aprotic and effectively solvates the cation of the cyanide salt, thus enhancing the nucleophilicity of the cyanide anion.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (per 10g of starting material) | Moles | Equivalents |
| 6-Chloro-11H-dibenzo[b,e]azepine | 227.69 | 10.0 g | 0.0439 | 1.0 |
| Sodium Cyanide (NaCN) | 49.01 | 2.37 g | 0.0483 | 1.1 |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - | - |
| Deionized Water | - | As needed for precipitation | - | - |
| Methanol | - | As needed for washing/recrystallization | - | - |
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 6-chloro-11H-dibenzo[b,e]azepine (10.0 g, 0.0439 mol) and DMSO (100 mL).
-
Reagent Addition: Carefully add sodium cyanide (2.37 g, 0.0483 mol) to the stirred solution. Extreme Caution: Sodium cyanide is highly toxic. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Reaction: Heat the reaction mixture to 90 °C and maintain for 5 hours.[1] Monitor the reaction progress by TLC.
-
Work-up (Precipitation): After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 500 mL of ice-cold deionized water with stirring. A precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual DMSO and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Purification: The crude this compound can be further purified by recrystallization from methanol to yield a crystalline solid.[1]
IV. Troubleshooting and FAQs
This section addresses common issues that may arise during the synthesis.
Synthesis of 6-Chloro-11H-dibenzo[b,e]azepine (Step 1)
Q1: The chlorination reaction is sluggish or does not go to completion.
-
Possible Cause: Insufficient amount or poor quality of POCl₃. Moisture in the reaction setup.
-
Solution: Ensure that the POCl₃ used is of high purity and is not old stock that may have hydrolyzed. Use a freshly opened bottle if possible. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture with a drying tube. Consider increasing the reaction time or temperature slightly.
Q2: The work-up procedure is difficult, with the formation of an emulsion during extraction.
-
Possible Cause: Incomplete neutralization or the presence of complex phosphorus byproducts.
-
Solution: Ensure the pH is neutral before extraction. Adding a small amount of brine (saturated NaCl solution) during extraction can help to break up emulsions. If the problem persists, filter the entire mixture through a pad of celite before extraction.
Q3: The yield of the chloro intermediate is low after purification.
-
Possible Cause: Hydrolysis of the product back to the starting lactam during work-up. Loss of product during recrystallization.
-
Solution: Work-up the reaction promptly after completion. Avoid prolonged exposure to aqueous conditions, especially if acidic. When recrystallizing, use a minimal amount of hot solvent and allow for slow cooling to maximize crystal formation and recovery.
Caption: Troubleshooting guide for the chlorination step.
Synthesis of this compound (Step 2)
Q1: The cyanation reaction results in a very dark-colored solution and a low yield of the desired product.
-
Possible Cause: Side reactions due to impurities in the starting material or solvent. The reaction temperature may be too high, leading to decomposition.
-
Solution: Ensure the 6-chloro-11H-dibenzo[b,e]azepine is of high purity. Use anhydrous, high-purity DMSO. Maintain the reaction temperature strictly at 90 °C.
Q2: The product is difficult to purify and contains persistent impurities.
-
Possible Cause: Incomplete reaction, leaving unreacted starting material. Formation of hydrolysis byproducts if moisture is present.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. For purification, multiple recrystallizations from methanol may be necessary. Alternatively, column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) can be effective.
Q3: How should I safely handle and dispose of sodium cyanide and cyanide-containing waste?
-
Safety Precautions: ALWAYS handle sodium cyanide in a well-ventilated fume hood. Wear appropriate PPE, including double gloves, safety goggles, and a lab coat. Never work with cyanide alone. Be aware of the location of the emergency cyanide antidote kit. Crucially, never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, sealed container. The waste should be kept basic (pH > 10) to prevent the formation of hydrogen cyanide. This can be achieved by adding a small amount of sodium hydroxide solution. Follow your institution's specific guidelines for hazardous waste disposal. A common laboratory practice for quenching small amounts of residual cyanide is the addition of an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions, but this should only be done by trained personnel following a validated procedure.
Caption: Workflow for the synthesis of the final product.
V. Analytical Characterization
Accurate characterization of the final product is crucial for confirming its identity and purity. While specific spectra for this compound are not widely published, the following are expected characteristic features based on its structure and data from similar dibenzoazepine derivatives.
-
¹H NMR: Aromatic protons are expected to appear in the range of δ 7.0-8.0 ppm. The methylene protons at position 11 would likely appear as a singlet around δ 3.5-4.5 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the region of δ 120-150 ppm. The nitrile carbon is expected around δ 115-120 ppm, and the carbon at position 6 (attached to the nitrile) would be in the aromatic region. The methylene carbon at position 11 would likely be in the range of δ 30-40 ppm.
-
FT-IR (KBr): A sharp, medium-intensity peak corresponding to the C≡N stretch is expected around 2220-2240 cm⁻¹. The N-H stretch of the azepine ring may be observed as a sharp peak around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings would be in the 1450-1600 cm⁻¹ region.
-
Melting Point: Crystalline organic compounds have sharp, characteristic melting points. A broad melting range typically indicates the presence of impurities.
VI. References
-
Li, Y., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2126. Available at: --INVALID-LINK--[1]
-
Fisher Scientific. (2010). Sodium Cyanide MSDS. Available at: --INVALID-LINK-- (A general link is provided as direct deep links to MSDS can be unstable).
-
NOAA. CAMEO Chemicals: Sodium Cyanide. Available at: --INVALID-LINK--
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Available at: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. Reagent Guides: Deoxychlorination. Available at: --INVALID-LINK--
References
Minimizing byproduct formation in dibenzoazepine reactions
A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals.
Introduction
The dibenzo[b,f]azepine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous neurologically active drugs, including carbamazepine and imipramine. The synthesis of this tricyclic system, while well-established, is frequently plagued by the formation of persistent and difficult-to-remove byproducts. These impurities can complicate purification, reduce yields, and compromise the quality of the final active pharmaceutical ingredient (API).
This technical support guide provides an in-depth, field-proven troubleshooting framework for common issues encountered during dibenzoazepine synthesis. Moving beyond simple procedural lists, this document explains the mechanistic origins of key byproducts and offers rational, evidence-based strategies to mitigate their formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common challenges.
FAQ 1: My intramolecular Buchwald-Hartwig cyclization is giving a low yield and a significant amount of a dehalogenated starting material. What is happening and how can I fix it?
Answer:
This is a classic symptom of a competing side reaction known as β-hydride elimination , which results in a hydrodehalogenation byproduct.
The Underlying Mechanism: Reductive Elimination vs. β-Hydride Elimination
In a productive Buchwald-Hartwig catalytic cycle, the final step is the reductive elimination from the palladium(II)-amido complex to form the desired C-N bond and regenerate the Pd(0) catalyst. However, if the amido ligand has a hydrogen atom on the β-carbon relative to the nitrogen, the palladium center can abstract this hydrogen. This forms a palladium-hydride species and a transient imine. The palladium-hydride can then reductively eliminate with the halide on the aromatic ring, regenerating the Pd(0) catalyst and producing the hydrodehalogenated arene byproduct.[1][2]
Visualizing the Competing Pathways
Caption: Fig 1. Buchwald-Hartwig Cycle with β-Hydride Elimination Side Path.
Troubleshooting & Optimization Protocol
The key to suppressing β-hydride elimination is to promote the rate of reductive elimination relative to the β-hydride pathway.
-
Ligand Selection (Critical): This is the most impactful variable.
-
Avoid Monodentate Ligands: Simple, monodentate phosphine ligands like P(o-tolyl)₃ are known to favor the formation of three-coordinate palladium intermediates that are prone to β-hydride elimination.[3]
-
Employ Bulky, Electron-Rich Biaryl Phosphine Ligands: Ligands like Xantphos , SPhos , and DPEphos are superior choices. Their bulkiness creates a sterically hindered environment around the palladium center that disfavors the transition state for β-hydride elimination. Furthermore, their electron-donating nature speeds up the desired C-N reductive elimination step.[4][5]
-
Use Chelating (Bis)phosphine Ligands: Ligands like BINAP can enforce a four-coordinate geometry that is less susceptible to β-hydride elimination compared to the three-coordinate species from which it often occurs.[2]
-
-
Base Selection: The choice of base is crucial for deprotonating the amine without causing other side reactions.
-
Start with Carbonates: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often excellent choices. They are strong enough to facilitate the reaction but are generally milder than alkoxides.[4]
-
Use Alkoxides Cautiously: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) can be very effective but may promote side reactions if not used under strictly anhydrous conditions.
-
-
Solvent and Temperature:
-
Aprotic, Non-polar Solvents: Toluene and THF are standard solvents that work well.[1][4]
-
Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate byproduct formation. If β-hydride elimination is significant, try lowering the temperature. Microwave-assisted synthesis can be highly effective, allowing for rapid heating to a precise temperature, which can improve yields and reduce reaction times.[1]
-
Data-Driven Ligand & Base Selection
The following table summarizes results from optimization studies for intramolecular Buchwald-Hartwig cyclization to form a dibenzoazepine scaffold, demonstrating the critical impact of ligand and base choice.
| Entry | Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 15 | [1] |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | 27 | [1] |
| 3 | Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | 8 | 52 | [1] |
| 4 | Pd₂(dba)₃ | DPEphos | Cs₂CO₃ | Toluene | 110 | 11-24 | 62-96 | [6] |
| 5 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 100 | - | ~70 | [4] |
FAQ 2: My reaction mixture turns dark, and I'm isolating a highly conjugated, fluorescent byproduct, especially at high temperatures. What is it?
Answer:
You are likely forming an acridine byproduct. This is a common outcome when dibenzoazepine precursors or related diarylamines are subjected to high heat, particularly under acidic conditions.
The Underlying Mechanism: Bernthsen-Type Cyclization
The formation of acridine from a diarylamine precursor is analogous to the Bernthsen acridine synthesis . This reaction involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid (or a latent carbonyl source). In the context of dibenzoazepine synthesis, a precursor molecule can undergo an intramolecular electrophilic substitution at high temperatures, leading to the planar, aromatic acridine ring system.[7][8]
Troubleshooting & Optimization Protocol
-
Reduce Reaction Temperature: This is the most effective solution. Cleaner reaction profiles are often obtained at lower temperatures (e.g., 100 °C instead of >150 °C).[6]
-
Control Acidity: If the reaction requires an acid catalyst (e.g., PPA for ring expansion), use the minimum effective concentration and temperature.
-
Purification: If acridine formation is unavoidable, it can often be separated from the desired dibenzoazepine by column chromatography, though their similar polarities can make this challenging.
FAQ 3: I'm observing a byproduct with approximately double the mass of my expected product. What is its structure and how do I prevent it?
Answer:
You are observing the formation of a dimer . In dibenzoazepine synthesis, this most commonly occurs under oxidative conditions, leading to a C-C bond formation between two dibenzoazepine molecules.
The Underlying Mechanism: Oxidative Coupling
The reaction proceeds through the formation of a radical intermediate on the dibenzoazepine ring system, often initiated by an oxidizing agent or trace metals.[9] Two of these radical intermediates can then couple to form a C-C bond. The most likely point of coupling is at the 10- or 11-position of the dihydro-dibenzoazepine ring, leading to a bis-dibenzoazepine structure.
For example, the oxidation of imipramine (a dibenzoazepine derivative) is known to proceed via a radical which then dimerizes.[10]
Troubleshooting & Optimization Protocol
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) to exclude oxygen, a common oxidant.
-
Degas Solvents: Use properly degassed solvents to remove dissolved oxygen.
-
Check Reagent Purity: Trace metal impurities in reagents or starting materials can catalyze oxidative side reactions. Use high-purity materials.
-
Avoid Oxidizing Agents: Scrutinize your reaction conditions to ensure no inadvertent oxidizing agents are present.
FAQ 4: During an N-acylation step, my yield is low and I'm getting multiple products, some of which seem to be dimers or have an opened ring. What's going on?
Answer:
Acylation of the dibenzoazepine nitrogen can be deceptively complex. Depending on the acylating agent and conditions, you can face competing pathways leading to acylated dimers or ring-opening .[3][11]
The Underlying Mechanisms
-
Acylated Dimer Formation: Acylation can generate a reactive iminium intermediate. This intermediate can then be attacked by a second, unreacted dibenzoazepine molecule, leading to a dimer which can be further acylated.[3]
-
Ring Opening: In the presence of a base, acetylation with reagents like acetyl chloride or acetic anhydride can lead to an unexpected opening of the seven-membered azepine ring to form N-butenylidene-amino-phenylacetamides. This is likely driven by the formation of a stabilized, conjugated open-chain system.[11]
Troubleshooting & Optimization Protocol
-
Control Stoichiometry and Addition: Add the acylating agent slowly and at a low temperature to a solution of the dibenzoazepine. This keeps the concentration of the reactive acylated intermediate low and minimizes the chance of dimerization.
-
Choice of Base and Solvent: For simple N-acylation, avoid strong bases that can promote ring-opening. Using a non-nucleophilic base like triethylamine or running the reaction in a solvent like pyridine (which can act as both a base and a catalyst) can be effective.[3]
-
Reagent Selection: Use the mildest effective acylating agent. For example, if an acid chloride is too reactive, consider using the corresponding anhydride.
General Troubleshooting Workflow
When encountering an unexpected byproduct, a systematic approach is key.
Caption: Fig 2. Decision Tree for Byproduct Identification and Troubleshooting.
References
- 1. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. dspace.uevora.pt [dspace.uevora.pt]
- 5. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,4-Benzodiazepin-2-ones from Isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Sodium Cyanide in Synthesis: A Technical Support Guide for Researchers
From the Senior Application Scientist's Desk:
Welcome to the technical support center for the handling and safety of sodium cyanide (NaCN). As a potent, rapidly acting, and highly toxic chemical, sodium cyanide demands the utmost respect and meticulous adherence to safety protocols in any research or development setting.[1][2] This guide is structured to provide you, the professional researcher, with practical, actionable information rooted in established safety science. We will move beyond mere procedural lists to explain the fundamental causality—the "why"—behind each critical step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This document is not a substitute for formal, site-specific training and your institution's approved Standard Operating Procedures (SOPs). Always consult your organization's Environmental Health & Safety (EHS) department before working with sodium cyanide.
Section 1: Frequently Asked Questions (FAQs) - Immediate Concerns
This section addresses the most pressing questions researchers have before, during, and after handling sodium cyanide.
Q1: What is the primary, immediate danger when working with sodium cyanide? A1: The most significant and immediate danger is the generation of highly toxic and flammable hydrogen cyanide (HCN) gas.[1][3][4] This occurs when sodium cyanide comes into contact with acids—even weak acids like carbon dioxide in the air or moisture.[3][5][6] Inhalation of HCN can be rapidly fatal, as it inhibits cellular respiration.[2][6][7]
Q2: Can I rely on the "bitter almond" smell to detect hydrogen cyanide? A2: No. While HCN is noted to have a faint, bitter almond-like odor, a significant portion of the population possesses a genetic trait that prevents them from detecting it.[8][9] Relying on odor is an unreliable and dangerous method for detecting a hazardous concentration of HCN.[8]
Q3: What are the initial signs of cyanide exposure? A3: Early symptoms of cyanide poisoning can be non-specific and include lightheadedness, rapid breathing, headache, nausea, and a feeling of neck constriction.[8][10] More severe exposures will quickly progress to confusion, seizures, coma, and cardiac arrest.[3][10] A deceptively healthy pink or cherry-red skin color may be observed due to the blood's high oxygen saturation, as the body's cells are unable to use the oxygen.[3]
Q4: What is the very first thing I should do if I suspect a colleague has been exposed? A4: Your safety is the priority. Ensure the area is safe to enter. If it is, immediately move the affected person to fresh air.[1][8] Call for emergency medical services immediately (e.g., 911 in the US).[8] If you are trained and equipped, and the victim is not breathing, provide artificial respiration using a bag-valve-mask or a similar device; avoid direct mouth-to-mouth resuscitation to prevent self-poisoning.[3][11]
Q5: What is the minimum Personal Protective Equipment (PPE) required for handling solid sodium cyanide? A5: At a minimum, you must wear:
-
Eye Protection: Chemical splash goggles and a face shield.[5][12]
-
Gloves: Double gloves are recommended, with a utility-grade nitrile glove over a standard exam glove.[8]
-
Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory.[8] For larger quantities where splashing is a risk, a chemical-resistant apron and sleeves should be added.[8]
-
Respiratory Protection: All work with sodium cyanide, whether solid or in solution, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or HCN gas.[1][8]
Section 2: Troubleshooting Guides for Experimental Scenarios
This section provides guidance on specific issues that may arise during synthesis, framed within a safety-first context.
Q: My reaction is sluggish. Can I add a protic acid to catalyze it? A: Absolutely not. Adding any acid to a cyanide-containing reaction mixture is extremely dangerous. It will cause a rapid release of deadly hydrogen cyanide (HCN) gas.[1][3][5] The risk of fatal poisoning far outweighs any potential catalytic benefit. You must explore non-acidic catalytic systems or alternative synthetic routes.
Q: I've finished my reaction. How do I safely quench the excess sodium cyanide? A: The safest method for quenching excess cyanide is through oxidation under basic conditions. A common and effective method is to use a mixture of sodium hypochlorite (bleach) and an alkaline solution.
-
Rationale: The bleach (an oxidizing agent) converts the toxic cyanide ion (CN⁻) into the much less toxic cyanate ion (OCN⁻).[13] Maintaining basic conditions (pH > 10) is critical to prevent the formation and release of HCN gas during the process.[14]
Q: I need to clean glassware that contained a sodium cyanide solution. What is the correct procedure? A: All glassware must be decontaminated before it leaves the designated cyanide work area (i.e., the fume hood).
-
Initial Rinse: In a fume hood, rinse the glassware with an alkaline solution (pH 10 buffer is recommended).[14][15] Collect this rinse as hazardous cyanide waste.[14]
-
Decontamination: Follow the initial rinse with a freshly prepared 10% bleach solution, ensuring all surfaces are contacted.[15] Let it sit for a period (consult your SOP) to allow for oxidation of any residual cyanide.
-
Final Cleaning: After decontamination, the glassware can be washed using standard laboratory procedures.
-
Causality: This multi-step process ensures that residual cyanide is first rinsed away and then chemically neutralized before the glassware is handled outside of the controlled environment, preventing accidental exposure.
Q: I've observed a white solid precipitating from my sodium cyanide stock solution. What is it and is it dangerous? A: Sodium cyanide is hygroscopic and can absorb moisture from the air.[4][16] It can also react with carbon dioxide (an acid) from the air to form sodium carbonate.[6][13] This precipitate is likely sodium carbonate and is not as acutely toxic as sodium cyanide, but its formation indicates that your container may not be properly sealed. This also implies that some amount of HCN gas may have been slowly released over time. Ensure your containers are always tightly sealed.[5][7]
Section 3: Protocols and Workflows
Experimental Protocol: Preparation of a Sodium Cyanide Aqueous Solution
-
Designated Area: All steps must be performed in a certified chemical fume hood designated for cyanide work.[15] Ensure an emergency eyewash and shower are immediately accessible.[8]
-
Pre-Work Checklist:
-
Confirm a colleague is aware you are working with cyanide and is in the vicinity. Never work with cyanide alone.[8][15]
-
Ensure a cyanide antidote kit is available and its location is known. Note: Only trained medical personnel should administer antidotes.
-
Prepare a dedicated cyanide waste container.[15]
-
-
PPE: Don all required PPE as outlined in the FAQ section (goggles, face shield, double gloves, lab coat).
-
Weighing: Weigh the solid sodium cyanide in the fume hood. Use disposable weigh boats or papers and dispose of them immediately into the designated solid cyanide waste container.[8]
-
Dissolution: Slowly and carefully add the weighed sodium cyanide to a stirred, alkaline aqueous solution (e.g., dilute NaOH solution, pH > 10).
-
Causality: Using an alkaline solution for dissolution maintains a high pH, which stabilizes the cyanide ion in its salt form (CN⁻) and prevents the formation of volatile and highly toxic hydrogen cyanide (HCN).[14]
-
-
Storage: Store the resulting solution in a tightly sealed, clearly labeled container. The label must include "Sodium Cyanide," "Toxic," and "Corrosive," along with the concentration and date of preparation. Store in a secure, cool, dry location away from acids.[1][14]
Data Presentation: Exposure Limits and Physical Properties
| Parameter | Value | Source / Authority |
| OSHA PEL (Permissible Exposure Limit, 8-hr TWA) | 5 mg/m³ (as CN) | OSHA[4][5] |
| NIOSH REL (Recommended Exposure Limit, 10-min Ceiling) | 5 mg/m³ (as CN) | NIOSH[4][5] |
| ACGIH TLV (Threshold Limit Value, Ceiling) | 5 mg/m³ (as CN) | ACGIH[5] |
| IDLH (Immediately Dangerous to Life or Health) | 25 mg/m³ (as CN) | NIOSH[4][5] |
| Appearance | White crystalline or granular solid | NIOSH[4][16] |
| Odor | Faint, almond-like (unreliable for detection) | NIOSH[4][8] |
| Melting Point | 562 °C / 1043.6 °F | Fisher Scientific[17] |
| Boiling Point | 1497 °C / 2726.6 °F | Fisher Scientific[17] |
Section 4: Visualized Workflows (Diagrams)
Emergency Response for Sodium Cyanide Exposure
Caption: Workflow for immediate actions following a suspected sodium cyanide exposure.
Decision Tree for Sodium Cyanide Spill Response
Caption: Decision-making process for responding to a sodium cyanide spill in the lab.
References
- 1. geneseo.edu [geneseo.edu]
- 2. camachem.com [camachem.com]
- 3. SODIUM CYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Sodium cyanide (as CN) [cdc.gov]
- 5. nj.gov [nj.gov]
- 6. restoredcdc.org [restoredcdc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 10. Sodium Cyanide: Systemic Agent | NIOSH | CDC [cdc.gov]
- 11. taekwang.co.kr [taekwang.co.kr]
- 12. unitedchemicalcn.com [unitedchemicalcn.com]
- 13. Sodium cyanide - Sciencemadness Wiki [sciencemadness.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. lsuhsc.edu [lsuhsc.edu]
- 16. restoredcdc.org [restoredcdc.org]
- 17. fishersci.com [fishersci.com]
Technical Support Center: Overcoming Low Yield in Friedel-Crafts Acylation of Dibenzoazepines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the more challenging applications of a classic reaction: the Friedel-Crafts acylation of dibenzo[b,f]azepine and its derivatives. Low yields in this reaction are a common frustration, often stemming from the unique electronic properties of this heterocyclic scaffold. This document provides expert insights and evidence-based protocols to help you navigate these challenges and achieve higher yields and purity in your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Friedel-Crafts acylation of dibenzoazepines. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing step-by-step corrective actions.
Q1: My reaction yield is extremely low, or I'm only recovering my starting material. What is the most likely cause?
Answer: The most probable cause is the deactivation of both your catalyst and the dibenzoazepine ring by the nitrogen atom. The lone pair of electrons on the nitrogen is basic and will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[1] This interaction has two detrimental effects:
-
Catalyst Sequestration: The Lewis acid forms a stable complex with the nitrogen, effectively removing it from the reaction. Since Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst to begin with (as the product ketone also complexes with it), this premature sequestration can halt the reaction entirely.[2]
-
Ring Deactivation: The formation of the nitrogen-Lewis acid complex places a positive charge on the nitrogen atom. This positive charge strongly withdraws electron density from the aromatic rings through inductive effects, deactivating them towards electrophilic aromatic substitution.[1][3]
To circumvent this, the nitrogen atom must be protected with an electron-withdrawing group prior to the acylation reaction. This delocalizes the lone pair, making the nitrogen significantly less basic.
-
Dissolve: Dissolve the 5H-dibenzo[b,f]azepine (iminostilbene) in a suitable solvent. Acetic anhydride can serve as both the solvent and the acetylating agent.[4]
-
Heat: Heat the mixture to 120-125 °C for 3-4 hours. The reaction is often slow below 100 °C.[4]
-
Isolate: After the reaction is complete (monitor by TLC), remove the excess acetic anhydride under vacuum.
-
Precipitate: Dissolve the resulting viscous material in a minimal amount of a suitable solvent like methanol at 40-45 °C and add water to precipitate the N-acetyl-5H-dibenzo[b,f]azepine.[4]
-
Purify: Collect the solid by filtration and purify further if necessary. This N-acetylated product is now ready for Friedel-Crafts acylation.
Expert Tip: Using an electron-withdrawing protecting group like acetyl or tosyl is critical. These groups not only prevent catalyst complexation but also influence the regioselectivity of the subsequent acylation.
Q2: I'm observing multiple products and the regioselectivity is poor. How can I control where the acyl group adds?
Answer: Poor regioselectivity is a common issue in the acylation of complex aromatic systems. For N-protected dibenzoazepines, the substitution pattern is governed by the directing effects of both the protecting group and the inherent electronic properties of the tricyclic system.
Experimental evidence on related systems, such as NH-protected 2,3,4,5-tetrahydro-1H-2-benzazepine, shows a strong preference for acylation at the C-8 position with greater than 95% regioselectivity.[5] This suggests that the electronic activation provided by the protected nitrogen and the overall ring system favors substitution on the outer benzene rings, away from the central seven-membered ring.
-
Ensure Complete N-Protection: As discussed in Q1, an unprotected nitrogen will lead to a complex mixture of products. Ensure your N-protection step goes to completion.
-
Catalyst Choice: The size and nature of the Lewis acid can influence the ortho/para ratio in some systems. While AlCl₃ is standard, experimenting with milder or bulkier Lewis acids like FeCl₃ or solid acid catalysts may offer improved selectivity in some cases.[6]
-
Temperature Control: Reaction temperature can affect isomer distribution. Running the reaction at lower temperatures may favor the thermodynamically more stable isomer, though this can also decrease the reaction rate.
Caption: Troubleshooting workflow for poor regioselectivity.
Q3: The reaction works, but the yield is still moderate. Are there alternative acylation methods for this substrate?
Answer: Yes. If the traditional Friedel-Crafts reaction with strong Lewis acids continues to provide unsatisfactory yields even after nitrogen protection, the Vilsmeier-Haack reaction is an excellent alternative, particularly for formylation (introducing a -CHO group). This reaction uses a milder electrophile, the Vilsmeier reagent (a chloroiminium salt), generated from DMF and a halogenating agent like POCl₃.[7][8]
The Vilsmeier reagent is a weaker electrophile than the acylium ion used in Friedel-Crafts reactions.[9] Consequently, it is more selective and often works well with electron-rich heterocyclic systems where Friedel-Crafts fails.[8]
-
Milder Conditions: Avoids the use of harsh, moisture-sensitive Lewis acids like AlCl₃.
-
High Selectivity: Often provides better regioselectivity with electron-rich heterocycles.
-
Versatility: While primarily used for formylation, it can also be adapted for acetylation by using N,N-dimethylacetamide (DMA) instead of DMF.[7]
-
Reagent Formation: The Vilsmeier reagent is typically prepared in situ at low temperatures (e.g., 0 °C) by adding POCl₃ to DMF.
-
Reaction: The N-protected dibenzoazepine, dissolved in a suitable solvent, is added to the pre-formed Vilsmeier reagent.
-
Heating: The reaction mixture is often heated (e.g., 70-90 °C) for several hours to drive the reaction to completion.[10]
-
Hydrolysis: The reaction is quenched by pouring it onto ice, followed by hydrolysis of the intermediate iminium salt, usually with a basic solution, to yield the aldehyde product.
Note: The formyl group introduced via the Vilsmeier-Haack reaction can be a versatile synthetic handle for further transformations.
Frequently Asked Questions (FAQs)
-
Can I perform the Friedel-Crafts acylation without protecting the nitrogen? It is strongly discouraged. As detailed in Q1, the unprotected nitrogen's basicity leads to catalyst sequestration and deactivation of the aromatic rings, resulting in extremely low to no yield.[1]
-
What is the best solvent for this reaction? A non-polar, anhydrous solvent that does not compete with the substrate for the Lewis acid is ideal. Common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide (CS₂). Nitromethane can also be used and sometimes enhances reactivity.[11][12]
-
Why do I need a stoichiometric amount of AlCl₃? Two main reasons: First, the acyl chloride must complex with the Lewis acid to form the reactive acylium ion electrophile. Second, the ketone product formed is also a Lewis base and will form a stable complex with the catalyst.[2] This product-catalyst complex is typically inactive, so at least one equivalent of catalyst is required for each mole of ketone produced.
-
My N-acetylated starting material is not very soluble. What can I do? You can try a co-solvent system or a solvent known for better dissolving power, such as 1,2-dichloroethane or nitromethane. Gentle warming can also help, but the temperature should be carefully controlled during the addition of the Lewis acid to prevent runaway reactions.
-
How do I remove the N-acetyl protecting group after the reaction? The acetyl group can be removed under basic or acidic hydrolysis conditions. A common method is refluxing with an aqueous base like potassium hydroxide (KOH) in a solvent such as ethanol.[13] Alternatively, acidic hydrolysis can be used. More modern, milder methods for N-deacetylation, such as using Schwartz's reagent, have also been developed and can be useful if other functional groups in your molecule are sensitive to harsh conditions.[14]
Data Summary & Protocols
Table 1: Comparison of Catalysts for Friedel-Crafts Type Reactions on Dibenzoazepine Scaffolds
| Catalyst | Precursor Type | Reaction Type | Solvent | Temp (°C) | Yield (%) | Reference |
| AlCl₃ | N-Tosyl Acetic Acid | Intramolecular Acylation | Dichloromethane | RT | High (not specified) | [15] |
| P₂O₅ | N-Tosyl Acetic Acid | Intramolecular Acylation | Toluene | Reflux | 89 | [16] |
| Polyphosphoric Acid (PPA) | N-Containing Carboxylic Acid | Intramolecular Acylation | N/A | High | High | [17] |
| AlCl₃ | N-Containing Alkanol | Intramolecular Alkylation | N/A | N/A | High | [11] |
Note: Data is primarily from intramolecular cyclization reactions to form the dibenzoazepinone core, which provides strong evidence for catalyst compatibility with the protected scaffold.
Protocol: Friedel-Crafts Acylation of N-Acetyl-5H-dibenzo[b,f]azepine
This is a representative protocol based on established principles for acylating N-protected aromatic amines.
Materials:
-
N-Acetyl-5H-dibenzo[b,f]azepine
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride) (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1M aq.)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an argon or nitrogen inlet.
-
Suspension: Suspend anhydrous AlCl₃ (1.5-2.0 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the AlCl₃ suspension. Stir for 15-20 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Substrate Addition: Dissolve the N-Acetyl-5H-dibenzo[b,f]azepine (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C and quench it very carefully by slowly adding it to a flask containing crushed ice and 1M HCl. Caution: This is a highly exothermic process.
-
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired acylated product.
Caption: Experimental workflow for the Friedel-Crafts acylation of N-acetyl-dibenzoazepine.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. The acylation of 5H-2,3-benzodiazepines. Reactions of 4-phenyl-5H-2,3-benzodiazepine with acyl chlorides to give N-acylaminoisoquinolines and/or acylated dimers. X-Ray molecular structure of 5,14-diacetyl-4,5,8,9-tetrahydro-2,7-diphenyl-4,8-o-benzeno-3,9-imino-3H-3,5,6-benzotriazacycloundecine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Atropodiastereoselective 5 N-Acylation of 1,5-Benzodiazepin-2-ones with (S)-2-Phenylpropanoyl and (S)-2-Phenylbutanoyl Chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetyl Deprotection - Basic Conditions [commonorganicchemistry.com]
- 14. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 11H-Dibenzo[b,e]azepine-6-carbonitrile
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the quantification and characterization of 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents. Grounded in the principles outlined by the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the Food and Drug Administration (FDA), this document offers both theoretical insights and practical, data-driven comparisons to inform your selection of analytical techniques.
The Critical Role of Method Validation
Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[1][2] This is achieved through laboratory studies that establish the method's performance characteristics, ensuring reliability, accuracy, and precision.[1][2] For a compound like this compound, which may be a critical quality attribute in an active pharmaceutical ingredient (API) synthesis, robust analytical methods are imperative for monitoring purity, stability, and concentration.
The primary regulatory frameworks guiding this process include the ICH Q2(R1) and the recently updated Q2(R2) guidelines, the FDA's guidance on "Analytical Procedures and Methods Validation for Drugs and Biologics," and the USP General Chapter <1225> "Validation of Compendial Procedures".[3][4][5][6][7][8] These documents collectively define the essential validation parameters that will be discussed in this guide.[1][2][6]
Comparative Analysis of Key Analytical Techniques
The choice of an analytical method for this compound is contingent on the specific requirements of the analysis, such as whether it is for bulk substance quantification, impurity profiling, or identification. The most common and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like dibenzoazepine derivatives.[9] Its high resolution and sensitivity make it ideal for both quantification of the main component and the detection of impurities.
Causality in Experimental Design: A reversed-phase C18 column is typically the first choice due to the non-polar nature of the dibenzoazepine ring structure. The mobile phase, often a mixture of acetonitrile or methanol and a buffered aqueous solution, is optimized to achieve a balance between retention time and peak resolution. The selection of the detection wavelength is based on the UV absorbance maxima of the analyte to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.[10] While dibenzoazepine derivatives may require derivatization to improve volatility, GC-MS offers exceptional specificity and sensitivity, making it well-suited for impurity identification.[11]
Causality in Experimental Design: The choice of a capillary column with a non-polar stationary phase is dictated by the need to separate compounds based on their boiling points. The temperature program is optimized to ensure adequate separation of the analyte from potential impurities. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.[11]
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more rapid technique suitable for the quantitative analysis of this compound in its pure form or in simple mixtures.[12][13] Derivative spectrophotometry can be employed to resolve overlapping spectra in the presence of interfering substances.[13]
Causality in Experimental Design: The solvent is chosen to be transparent in the UV region of interest and to fully solubilize the analyte. The wavelength of maximum absorbance (λmax) is selected for quantification to ensure the highest sensitivity and to minimize the impact of minor shifts in wavelength.
Data-Driven Comparison of Validation Parameters
The following table summarizes the typical performance characteristics for each analytical technique when applied to a dibenzoazepine derivative, providing a basis for comparison. The data presented is illustrative and based on published methods for structurally related compounds.
| Validation Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (demonstrated by peak purity and resolution from impurities) | Very High (mass spectral identification) | Moderate (prone to interference from absorbing impurities) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.5 - 101.5% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 1.5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~0.05 µg/mL | ~1.5 µg/mL |
| Robustness | High | Moderate (sensitive to injection parameters) | High |
Experimental Protocols for Method Validation
To ensure trustworthiness, each protocol is designed as a self-validating system, with built-in checks and acceptance criteria as recommended by ICH guidelines.[14][15]
HPLC Method Validation Protocol
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a standard solution of this compound (e.g., 20 µg/mL).
-
Make five replicate injections of the standard solution.
-
Calculate the relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
-
-
Acceptance Criteria: RSD of peak area and retention time < 2.0%, tailing factor ≤ 2.0, theoretical plates > 2000.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Procedure:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if applicable).
-
Analyze a standard solution of the analyte.
-
Analyze a sample spiked with known impurities or degradation products.
-
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank and placebo. The analyte peak should be well-resolved from impurity peaks (resolution > 2.0).
3. Linearity:
-
Objective: To demonstrate a linear relationship between the concentration of the analyte and the analytical response.
-
Procedure:
-
Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Inject each standard in triplicate.
-
Plot a calibration curve of mean peak area versus concentration.
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero.
4. Accuracy:
-
Objective: To determine the closeness of the test results to the true value.
-
Procedure:
-
Prepare samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0 - 102.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: RSD < 2.0% for both repeatability and intermediate precision.
Visualization of the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process, highlighting the interdependence of the different validation parameters.
Caption: Logical workflow for analytical method validation.
Interrelationship of Validation Parameters
This diagram illustrates the hierarchical and interconnected nature of the validation parameters.
Caption: Interrelationship of analytical validation parameters.
Conclusion
The validation of analytical methods for this compound is a systematic process that requires a deep understanding of both the analyte and the chosen analytical technique. While HPLC often presents the best balance of specificity, accuracy, and precision for routine quality control, GC-MS is an invaluable tool for impurity identification. UV-Vis spectrophotometry offers a rapid and cost-effective alternative for the analysis of the pure substance.
By adhering to the principles outlined in regulatory guidelines and employing a data-driven, comparative approach, researchers and drug development professionals can ensure the selection and implementation of analytical methods that are scientifically sound, robust, and fit for their intended purpose, ultimately safeguarding product quality and patient safety.
References
- 1. uspbpep.com [uspbpep.com]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. fda.gov [fda.gov]
- 4. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 9. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Derivative Spectrophotometric Method for Estimation of Antiretroviral Drugs in Fixed Dose Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. starodub.nl [starodub.nl]
- 15. propharmagroup.com [propharmagroup.com]
A Comparative Guide to Epinastine Synthesis: An In-Depth Analysis of 11H-Dibenzo[b,e]azepine-6-carbonitrile and Alternative Precursors
Introduction: The Synthetic Challenge of Epinastine
Epinastine is a potent second-generation antihistamine and mast cell stabilizer, widely prescribed for the treatment of allergic conjunctivitis, allergic rhinitis, and various skin allergies.[1][2] Its therapeutic success is attributed to a high selectivity for the H1 receptor and an inability to cross the blood-brain barrier, thus minimizing sedative effects.[2] The chemical architecture of Epinastine, a tetracyclic guanidine derivative, presents a compelling challenge for synthetic chemists.[3] The efficiency, safety, and cost-effectiveness of its synthesis are paramount for large-scale pharmaceutical production. A critical juncture in its synthesis is the choice of the precursor for the dibenzo[b,e]azepine core and the subsequent construction of the fused imidazoline ring.
This guide provides a comprehensive comparison of various synthetic routes to Epinastine, with a primary focus on the pathway proceeding through the key intermediate, 11H-Dibenzo[b,e]azepine-6-carbonitrile . We will dissect this established route and contrast it with several alternatives, evaluating them based on experimental data, reaction efficiency, safety considerations, and industrial scalability.
The Central Intermediate: The this compound Pathway
The synthesis of Epinastine via the 6-carbonitrile intermediate is a well-documented approach.[3][4] This pathway hinges on the introduction of a nitrile group onto the seven-membered azepine ring, which is then reduced and cyclized to form the final active pharmaceutical ingredient (API).
Synthetic Workflow
The process typically begins with a more readily available precursor, 6-chloro-11H-dibenzo[b,e]azepine.
Caption: Synthetic pathway to Epinastine HCl via the 6-carbonitrile intermediate.
Causality and Experimental Considerations
-
Cyanation: The conversion of 6-chloro-11H-dibenzo[b,e]azepine to the 6-carbonitrile is a nucleophilic substitution reaction. The use of a polar aprotic solvent like DMSO is crucial as it effectively solvates the sodium cation, leaving a "naked" and highly reactive cyanide anion to attack the electrophilic carbon at position 6. A reported protocol specifies reacting the chloro-precursor with sodium cyanide in DMSO at 90-110°C for several hours, achieving a yield of approximately 73%.[3][4]
-
Reduction: The reduction of the nitrile (C≡N) group to a primary amine (CH₂-NH₂) is the most critical and challenging step in this sequence. Powerful reducing agents are required. The classical approach uses aluminum hydride (AlH₃), typically prepared in situ from lithium aluminum hydride (LiAlH₄) and sulfuric acid.[3][5] This reagent is highly effective but also pyrophoric and reacts violently with water, necessitating stringent anhydrous conditions and careful handling. Alternative, safer reducing agents like sodium borohydride have also been employed, sometimes in the presence of a catalyst.[6]
-
Cyclization: The final tetracyclic structure is formed by reacting the 6-(aminomethyl) intermediate with cyanogen bromide (BrCN). The primary amine attacks the electrophilic carbon of the cyanogen bromide, initiating a cyclization cascade that forms the fused 2-aminoimidazoline ring. The resulting base is then treated with hydrochloric acid to precipitate Epinastine hydrochloride.[3]
Performance Analysis
-
Advantages: This route is relatively direct and has been well-established in the literature.
-
Disadvantages: The primary drawback is the use of extremely hazardous and toxic reagents. Both sodium cyanide and cyanogen bromide are highly toxic.[7][8] Lithium aluminum hydride is a dangerous, water-reactive substance.[7][9] These safety concerns significantly increase the cost and complexity of industrial-scale production due to the need for specialized handling protocols and waste treatment facilities.
Alternative Precursors and Comparative Synthetic Strategies
To mitigate the hazards and improve efficiency, several alternative pathways have been developed, often starting from the common precursor 6-(chloromethyl)-11H-dibenzo[b,e]azepine or building the tricyclic core from simpler molecules.
Route 1: Pathways from 6-(Chloromethyl)-11H-dibenzo[b,e]azepine
This precursor is a versatile starting point for introducing the required aminomethyl side chain.
Caption: Key alternative synthetic pathways starting from a common chloromethyl precursor.
-
Pathway A (via Phthalimide): This Gabriel-type synthesis avoids the direct use of cyanides for aminomethylation.[7][9] The chloromethyl compound is reacted with potassium phthalimide, and the resulting intermediate is hydrogenated and then deprotected using hydrazine hydrate.[9] While this route avoids cyanides, it introduces hydrazine hydrate, another toxic substance, and often requires high-pressure hydrogenation, which has significant equipment costs.[1] An improved process uses hydrochloric acid or methyl hydrazine for deprotection, enhancing safety.[10]
-
Pathway B (via Azide): This method involves converting the chloromethyl group to an azidomethyl group using sodium azide, followed by reduction to the primary amine.[7][9] This route successfully bypasses the use of cyanide but introduces azide compounds, which are potentially explosive and must be handled with care.[8]
-
Pathway C (via Dehydroepinastine): This is a highly efficient and modern approach. 6-(chloromethyl)-11H-dibenzo[b,e]azepine is reacted directly with cyanamide to yield a dehydroepinastine intermediate. This intermediate is then reduced in the presence of aqueous HCl to give the final product in just two steps.[11] This pathway is exceptionally promising as it avoids many of the most hazardous reagents (cyanides, azides, strong hydrides) and is significantly shorter, reporting an impressive overall yield of 75%.[11]
Route 2: Synthesis from Anthraquinone
This approach builds the dibenzo[b,e]azepine skeleton from a basic and inexpensive starting material. The key steps involve a Schmidt reaction with sodium azide to insert a nitrogen atom and form 5H-dibenzo[b,e]azepine-6,11-dione, followed by selective reduction, chlorination, and cyanation to eventually converge on the this compound intermediate discussed previously.[6][12]
-
Analysis: While starting from a low-cost material is attractive, this route is lengthy and involves a hazardous Schmidt reaction with sodium azide in the initial stage.[12]
Quantitative Performance Comparison
| Precursor / Route | Key Hazardous Reagents | Typical No. of Steps (from common precursor) | Overall Yield | Industrial Scalability & Remarks |
| This compound | Sodium Cyanide, LiAlH₄, Cyanogen Bromide | 3 | Moderate | Established but burdened by high safety and handling costs.[3][7][8] |
| 6-(Chloromethyl)-... (Phthalimide Route) | Hydrazine Hydrate, High-Pressure H₂ | 3 | Moderate-Good | Avoids cyanides but uses toxic hydrazine and requires specialized hydrogenation equipment.[1][9] |
| 6-(Chloromethyl)-... (Azide Route) | Sodium Azide (explosive potential) | 3 | Moderate-Good | Avoids cyanides but introduces explosion hazards associated with azides.[7][8] |
| 6-(Chloromethyl)-... (Cyanamide Route) | Cyanamide (moderately toxic) | 2 | High (75%)[11] | Highly efficient, safe, and cost-effective. The most promising route for industrial production.[11] |
| Anthraquinone | Sodium Azide, POCl₃, NaCN | >6 | Low-Moderate | Long synthetic sequence; uses hazardous reagents early in the process.[6][12] |
Detailed Experimental Protocols
Protocol 1: Synthesis via this compound
(This protocol is a synthesis of literature procedures for illustrative purposes and must be performed with extreme caution by trained professionals in a suitable facility.)
-
Preparation of this compound (II):
-
To a solution of 6-chloro-11H-dibenzo[b,e]azepine (I) (1 mmol) in DMSO (10 ml), add sodium cyanide (1.1 mmol).[4]
-
Heat the reaction mixture to 90°C and stir for 5 hours.[3]
-
After cooling, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitrile product. Purify by crystallization. (Expected Yield: ~73%).[4]
-
-
Preparation of 6-(Aminomethyl)-6,11-dihydro-5H-dibenzo[b,e]azepine (III):
-
Prepare a solution of aluminum hydride (AlH₃) in anhydrous THF by the slow addition of 98% sulfuric acid to a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF under an inert atmosphere.[5]
-
Add a solution of the 6-cyano azepine (II) in THF to the AlH₃ solution over 30 minutes, maintaining the temperature below 25°C.[5]
-
Stir the reaction mixture for 2 hours at room temperature.
-
Carefully quench the reaction by the slow addition of water at a temperature below 0°C.
-
Filter off the inorganic salts and evaporate the filtrate under reduced pressure to obtain the crude aminomethyl product as an oil.[5]
-
-
Preparation of Epinastine HCl:
-
Dissolve the crude aminomethyl compound (III) in THF.
-
Add a solution of cyanogen bromide in THF and stir at room temperature.
-
Upon reaction completion, acidify the mixture with hydrochloric acid to precipitate Epinastine hydrochloride.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
-
Protocol 2: Facile Synthesis via Dehydroepinastine Intermediate
(Adapted from a novel, highly efficient synthesis[11])
-
Preparation of Dehydroepinastine:
-
Treat a solution of 6-(chloromethyl)-11H-dibenzo[b,e]azepine in a suitable solvent with cyanamide.
-
The reaction proceeds to afford the dehydroepinastine intermediate in high yield. Isolate and purify as necessary.
-
-
Reduction and Salt Formation:
-
Subject the dehydroepinastine intermediate to reduction in the presence of aqueous hydrochloric acid.
-
This single step accomplishes both the reduction of the imine bond and the formation of the hydrochloride salt, yielding Epinastine HCl directly.
-
This two-step process reports an overall yield of 75%.[11]
-
Conclusion and Expert Recommendation
The synthesis of Epinastine offers a classic case study in process chemistry, where the ideal route must balance yield, cost, and, most importantly, safety. While the pathway via This compound is chemically sound and established, its reliance on highly toxic cyanides and hazardous reducing agents like LiAlH₄ renders it less favorable for modern, safety-conscious industrial production.
Alternative routes that avoid these reagents are clearly superior. Among these, the two-step synthesis from 6-(chloromethyl)-11H-dibenzo[b,e]azepine using cyanamide stands out as the most advantageous.[11] Its brevity, high overall yield, and avoidance of the most dangerous chemicals described in other routes provide a breakthrough in the cost-effective and safe production of Epinastine HCl. For researchers and drug development professionals, focusing on the optimization and scale-up of this latter pathway represents the most logical and promising direction for future manufacturing efforts.
References
- 1. CN103509025A - Preparation method of epinastine hydrochloride and intermediate thereof - Google Patents [patents.google.com]
- 2. Epinastine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Epinastine hydrochloride, WAL-801CL, Elestat, Relestat, Flurinol, Alesion-药物合成数据库 [drugfuture.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN106543082B - Preparation method of 5, 11-dihydro-6H-dibenzo [ b, e ] azepine-6 ketone - Google Patents [patents.google.com]
- 7. CN103012408A - Synthesis method of epinastine - Google Patents [patents.google.com]
- 8. CN105153169A - Synthesis method for epinastine hydrochloride - Google Patents [patents.google.com]
- 9. CN103012408B - Synthesis method of epinastine - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN112028897A - Synthesis method of epinastine hydrochloride - Google Patents [patents.google.com]
A Researcher's Guide to the Spectroscopic Differentiation of Dibenzo[b,e]azepine and Dibenzo[b,f]azepine Isomers
Introduction: The Challenge of Isomeric Purity in Dibenzoazepines
The dibenzoazepine scaffold is a cornerstone in medicinal chemistry, forming the tricyclic core of numerous therapeutic agents, including anticonvulsants like carbamazepine and antidepressants like imipramine.[1][2] These molecules feature a central seven-membered azepine ring fused to two benzene rings. The specific fusion pattern of these rings gives rise to structural isomers, most notably the dibenzo[b,e]azepine and dibenzo[b,f]azepine systems. While structurally similar, these isomers can exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to unambiguously identify and differentiate them is paramount during drug discovery, development, and quality control.
This guide provides a comprehensive comparison of dibenzo[b,e]azepine and dibenzo[b,f]azepine isomers, focusing on the practical application of key spectroscopic techniques. We will delve into the causal relationships between molecular structure and spectral output, offering field-proven insights to guide your analytical choices. Every protocol described is designed as a self-validating system to ensure scientific integrity and reproducibility.
Structural Isomerism: A Tale of Two Fusions
The fundamental difference between the two isomeric series lies in the attachment points of the azepine ring to the flanking benzene rings. This subtle change in connectivity profoundly impacts the molecule's symmetry, conformation, and electronic properties, which in turn gives rise to unique spectroscopic fingerprints.
Below is a diagram illustrating the core structures of the unsaturated parent isomers and their common dihydro- derivatives, which are frequently encountered as drug metabolites or synthetic intermediates.[3][4]
Caption: Core structures of dibenzo[b,f]azepine and dibenzo[b,e]azepine isomers.
Comparative Spectroscopic Analysis
A multi-technique approach is essential for the robust differentiation of these isomers. We will compare the expected outputs from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.
-
¹H NMR Spectroscopy: The proton NMR spectra reveal key differences in the aliphatic and aromatic regions.
-
Dibenzo[b,f]azepine (Iminostilbene): The two protons on the C=C double bond of the azepine ring typically appear as a sharp singlet around 6.8-7.0 ppm, indicating their equivalence in a rapidly inverting boat-like conformation.
-
10,11-Dihydro-5H-dibenzo[b,f]azepine (Iminodibenzyl): The reduction of the double bond results in an ethylene bridge (-CH₂-CH₂-). These four protons typically appear as a singlet around 3.1-3.2 ppm, a highly distinctive feature.[5]
-
6,11-Dihydro-5H-dibenzo[b,e]azepine: This isomer lacks the ethylene bridge. Instead, it possesses two methylene groups flanking the nitrogen atom (-CH₂-NH-CH₂-). The benzylic CH₂ group adjacent to the nitrogen and one benzene ring often appears as a singlet, while the other CH₂ is also a singlet, both in the 4.0-4.5 ppm region. The NH proton will appear as a broad singlet that can exchange with D₂O.
-
Aromatic Region: In all cases, the aromatic protons (typically 8H) will present as a complex multiplet between 7.0 and 7.8 ppm.[5] While subtle differences in splitting patterns exist due to the different symmetry and ring strain, the most diagnostic information comes from the aliphatic region.
-
-
¹³C NMR Spectroscopy: The carbon spectrum confirms the structural framework and symmetry.
-
Dibenzo[b,f]azepine series: These isomers often exhibit higher symmetry, resulting in fewer signals in the ¹³C NMR spectrum than the total number of carbons might suggest. For example, 10,11-dihydro-5H-dibenzo[b,f]azepine shows a characteristic signal for the equivalent C10 and C11 carbons of the ethylene bridge around 31-36 ppm.[5]
-
Dibenzo[b,e]azepine series: The lower symmetry of the [b,e] isomers generally leads to a greater number of distinct signals in the aromatic region. The key differentiators are the methylene carbons. In 6,11-dihydro-5H-dibenzo[b,e]azepine, two distinct methylene carbon signals are expected.[6]
-
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
-
N-H Stretch: All dihydro- isomers and the parent iminostilbene will show a characteristic N-H stretching vibration. This typically appears as a sharp to medium peak in the 3300-3400 cm⁻¹ region.
-
C=C Stretch: The unsaturated 5H-dibenzo[b,f]azepine (iminostilbene) exhibits a C=C stretching vibration for the double bond within the azepine ring, typically around 1600-1650 cm⁻¹. This peak will be absent in the dihydro- variants.
-
C-H Stretches: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups in the dihydro- isomers appear just below 3000 cm⁻¹.
-
Fingerprint Region (< 1500 cm⁻¹): The complex pattern of bends and stretches in this region is unique to each molecule. The NIST WebBook provides reference spectra showing distinct patterns for 10,11-dihydro-5H-dibenzo[b,f]azepine and 6,11-dihydro-5H-dibenzo[b,e]azepine, allowing for direct comparison and identification.[3][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic structure and extent of conjugation.
-
Unsaturated vs. Dihydro Isomers: The most significant difference is observed between the unsaturated and dihydro- forms. 5H-dibenzo[b,f]azepine, with its stilbene-like conjugated system, exhibits a strong absorption maximum (λmax) at a longer wavelength (around 250-260 nm) compared to its dihydro- counterpart.[5][8]
-
Dihydro- Isomers: The dihydro- isomers, such as 10,11-dihydro-5H-dibenzo[b,f]azepine, have their conjugation disrupted by the saturated bridge.[9] Their UV spectra are more akin to two separate aniline chromophores, resulting in a λmax at a shorter wavelength (typically around 210 nm and a weaker band near 250 nm).[5] The dibenzo[b,e]azepine isomers show a similar trend, with the dihydro- version having a less extended chromophore than the unsaturated parent.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides the molecular weight and crucial structural information through fragmentation patterns.
-
Molecular Ion (M⁺•): All isomers with the same chemical formula (e.g., C₁₄H₁₃N for the dihydro- series) will have the same molecular weight (195.26 g/mol ) and thus the same molecular ion peak (m/z 195).[3][4]
-
Fragmentation: The key to differentiation lies in the fragmentation pathway.
-
10,11-Dihydro-5H-dibenzo[b,f]azepine: The fragmentation is often dominated by the loss of a hydrogen atom to form a stable aromatic cation at m/z 194. A retro-Diels-Alder (RDA) type fragmentation of the central ring is less common.
-
6,11-Dihydro-5H-dibenzo[b,e]azepine: This isomer can undergo a characteristic RDA fragmentation, leading to the loss of CH₂NH, resulting in a prominent fragment. The cleavage alpha to the nitrogen is also a likely pathway.
-
5H-Dibenzo[b,f]azepine (Iminostilbene): The molecular ion at m/z 193 is very stable. Fragmentation often involves the loss of H• (m/z 192) or HCN (m/z 166).[10]
-
Data Summary
| Spectroscopic Technique | Feature | Dibenzo[b,f]azepine Series | Dibenzo[b,e]azepine Series |
| ¹H NMR | Aliphatic Protons | 10,11-dihydro: Singlet ~3.1 ppm (4H, -CH₂-CH₂-) | 6,11-dihydro: Two singlets ~4.0-4.5 ppm (2H+2H, -CH₂-NH-CH₂-) |
| Olefinic Protons | 5H-: Singlet ~6.9 ppm (2H, -CH=CH-) | 11H-: Singlet ~6.7 ppm (1H, -N=CH-) | |
| ¹³C NMR | Aliphatic Carbons | 10,11-dihydro: One signal ~31-36 ppm | 6,11-dihydro: Two signals ~45-55 ppm |
| IR | Key Vibrations | 5H-: C=C stretch ~1600-1650 cm⁻¹ | Absence of azepine C=C stretch in dihydro- form |
| UV-Vis | λmax (approx.) | 5H-: ~255 nm; 10,11-dihydro: ~210, 250 nm | Similar trend: unsaturated absorbs at longer λ than dihydro |
| Mass Spec | Key Fragments (dihydro) | M⁺• at m/z 195; prominent [M-H]⁺ at m/z 194 | M⁺• at m/z 195; potential for RDA fragmentation |
Standard Operating Protocols
Adherence to standardized protocols is crucial for generating reliable and comparable data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the dibenzoazepine isomer into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is compatible and does not have overlapping signals with the analyte. DMSO-d₆ is often preferred for its ability to clearly show NH protons.[11]
-
Dissolution: Cap the tube and vortex or sonicate gently until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the probe to optimize magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse program (e.g., zg30). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FTIR Sample Preparation and Acquisition (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[12]
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy level is standard and provides reproducible fragmentation patterns.[11]
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and all significant fragments.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and compare the relative abundances of the fragment ions to reference spectra or predicted fragmentation pathways.
Analytical Workflow for Isomer Identification
Caption: A systematic workflow for the spectroscopic identification of dibenzoazepine isomers.
Conclusion
The spectroscopic differentiation of dibenzo[b,e]azepine and dibenzo[b,f]azepine isomers is a tractable challenge when a systematic, multi-technique approach is employed. While mass spectrometry confirms the molecular weight, it is the combination of ¹H and ¹³C NMR that provides the definitive structural evidence, particularly by identifying the unique nature of the aliphatic bridge in the dihydro- variants. IR and UV-Vis spectroscopy serve as excellent confirmatory methods, verifying functional groups and the degree of conjugation, respectively. By understanding the causal links between isomeric structure and spectral output, researchers can confidently elucidate the structure of these critical pharmaceutical compounds.
References
- 1. pubs.rsyn.org [pubs.rsyn.org]
- 2. Three-step process for the synthesis of 10,11-dihydro-5 H -dibenzo[ b , f ]azepin-10-ol derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00909J [pubs.rsc.org]
- 3. 5H-Dibenz[b,e]azepine, 6,11-dihydro- [webbook.nist.gov]
- 4. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. 6,11-DIHYDRO-5H-DIBENZO[B,E]AZEPINE(449-55-8) 13C NMR [m.chemicalbook.com]
- 7. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5H-Dibenz[b,f]azepine, 10,11-dihydro- [webbook.nist.gov]
- 10. Dibenz(b,f)azepine | C14H11N | CID 9212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational and spectroscopic investigation on the structure of 5H-dibenzo[b,f]azipine-5-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalyst Efficacy in Dibenzo[b,e]azepine Synthesis
The dibenzo[b,e]azepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antidepressants to anticonvulsants.[1][2][3] The efficient construction of this tricyclic system is therefore of paramount importance to drug discovery and development. This guide provides a comparative analysis of the efficacy of various catalytic systems employed in the synthesis of dibenzo[b,e]azepines, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies. We will delve into the nuances of palladium, copper, and other transition metal-catalyzed reactions, supported by experimental data and protocols.
Introduction: The Significance of Catalysis in Dibenzo[b,e]azepine Synthesis
Traditional methods for the synthesis of dibenzo[b,e]azepines often require harsh reaction conditions and multiple steps, limiting their efficiency and substrate scope.[4] The advent of transition metal catalysis has revolutionized the construction of these complex molecules, enabling milder, more efficient, and functional group-tolerant synthetic routes. This guide will focus on the most prevalent and effective catalytic strategies, including the Buchwald-Hartwig amination, Ullmann condensation, and intramolecular hydroamination/annulation reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical parameter that dictates the success of a dibenzo[b,e]azepine synthesis. Here, we compare the performance of the most prominent catalytic systems.
Palladium Catalysis: The Workhorse of C-N Bond Formation
Palladium catalysts are arguably the most versatile and widely employed for the synthesis of dibenzo[b,e]azepines, primarily through intramolecular Buchwald-Hartwig amination.[5][6] This reaction allows for the formation of the key C-N bond to close the central seven-membered ring.
Key Advantages:
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aromatic precursors.[4][7]
-
High Efficiency: Often provides excellent yields of the desired products.[8][9]
-
Well-Established Protocols: A large body of literature provides a solid foundation for reaction optimization.[10][11]
Common Palladium Catalytic Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good to Excellent | [8] |
| Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | 1,4-Dioxane | 120 | Good | [4] |
| Pd(OAc)₂ | Xantphos | K₂CO₃ | Toluene | 170 (MW) | Good | [12] |
Causality Behind Experimental Choices: The choice of ligand is crucial in palladium-catalyzed aminations. Bulky, electron-rich phosphine ligands like BINAP, RuPhos, and Xantphos facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, thereby enhancing reaction rates and yields.[5] The base is required to deprotonate the amine, making it a more potent nucleophile. The choice of solvent and temperature is optimized to ensure solubility of the reactants and to provide sufficient energy to overcome the activation barriers of the catalytic cycle.
Copper Catalysis: A Cost-Effective and Evolving Alternative
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and cost-effective approach to C-N bond formation.[13] While traditionally requiring harsh conditions, modern copper catalysis has seen significant advancements, including the use of ligands to promote reactivity at lower temperatures.[14][15]
Key Advantages:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium.
-
Alternative Reactivity: Can be effective for substrates that are challenging for palladium catalysts.
-
Asymmetric Synthesis: Recent developments have enabled the asymmetric synthesis of chiral dibenzo[b,e]azepines.[16][17][18][19]
Common Copper Catalytic Systems:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | o-phenanthroline | Cs₂CO₃ | N/A | High | Good | [14] |
| Cu-bronze | None | K₂CO₃ | Reflux | High | Good | [20] |
| CuI | Ph-BPE | N/A | Room Temp | up to 98% | [16][17] |
Causality Behind Experimental Choices: In Ullmann-type reactions, ligands such as o-phenanthroline can stabilize the copper catalyst and increase its solubility, leading to improved catalytic activity.[13] The use of strong bases like cesium carbonate is often necessary to facilitate the coupling. Recent breakthroughs in asymmetric copper catalysis utilize chiral ligands like Ph-BPE to induce enantioselectivity in the cyclization step, opening avenues for the synthesis of single-enantiomer drug candidates.[16][17]
Gold and Rhodium Catalysis: Emerging Strategies with Unique Reactivity
Gold and rhodium catalysts have emerged as powerful tools for the synthesis of dibenzo[b,e]azepines through different mechanistic pathways, such as hydroarylation, annulation, and hydrofunctionalization.[7][21][22][23][24][25]
Gold Catalysis: Gold(I) and Gold(III) catalysts can activate alkynes towards nucleophilic attack, enabling intramolecular hydroarylation or annulation reactions to form the azepine ring.[21][22][25]
Rhodium Catalysis: Rhodium catalysts have been effectively used in hydrofunctionalization reactions of alkynes and allenes to construct benzofused seven-membered heterocycles with high enantioselectivity.[24]
Key Advantages:
-
Novel Reactivity: Access to unique disconnection approaches and molecular architectures.
-
Mild Reaction Conditions: Often proceed at lower temperatures compared to traditional methods.
-
High Diastereoselectivity: Can provide excellent control over the stereochemistry of the products.[26]
Representative Gold and Rhodium Catalytic Systems:
| Catalyst | Reaction Type | Yield (%) | Reference |
| Au(I)/Ag(I) | Hydroarylation | 90% | [7] |
| Rh-catalyst | Hydrofunctionalization | Good to Excellent | [24] |
Causality Behind Experimental Choices: The unique reactivity of gold and rhodium catalysts stems from their ability to activate unsaturated C-C bonds towards nucleophilic attack. The choice of ligands in these systems is critical for controlling both reactivity and selectivity, including enantioselectivity in asymmetric transformations.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
This protocol is a general procedure for the synthesis of a dibenzo[b,e]azepine derivative via an intramolecular C-N coupling reaction.[8]
dot
Caption: Workflow for Pd-catalyzed dibenzo[b,e]azepine synthesis.
Methodology:
-
To a flame-dried Schlenk tube, add the starting material (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), BINAP (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite, washing with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibenzo[b,e]azepine.
Protocol 2: Copper-Catalyzed Asymmetric Reductive Cyclization
This protocol describes a modern, enantioselective synthesis of a chiral dibenzo[b,d]azepine derivative.[16][17]
dot
Caption: Workflow for Cu-catalyzed asymmetric dibenzo[b,d]azepine synthesis.
Methodology:
-
In a glovebox, add CuI (0.05 mmol, 5 mol%) and the chiral ligand (Ph-BPE, 0.055 mmol, 5.5 mol%) to a vial.
-
Add the appropriate solvent and stir for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve the 2'-vinyl-biaryl-2-imine substrate (1.0 mmol) in the solvent.
-
Add the substrate solution to the catalyst mixture.
-
Add the reductant and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantioenriched dibenzo[b,d]azepine.
Conclusion
The synthesis of dibenzo[b,e]azepines has been significantly advanced by the development of various catalytic systems. Palladium catalysis, particularly the Buchwald-Hartwig amination, remains the most robust and versatile method for a wide range of substrates. Copper catalysis offers a cost-effective alternative with recent advancements enabling highly enantioselective transformations. Gold and rhodium catalysis provide unique synthetic pathways for accessing novel dibenzo[b,e]azepine analogues. The choice of the optimal catalyst will depend on the specific target molecule, available starting materials, cost considerations, and desired stereochemistry. This guide provides a foundation for researchers to make informed decisions in the design and execution of their synthetic routes towards this important class of molecules.
References
- 1. rsynresearch.org [rsynresearch.org]
- 2. pubs.rsyn.org [pubs.rsyn.org]
- 3. Strategies in the synthesis of dibenzo[ b,f]heteropines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concise Palladium-Catalyzed Synthesis of Dibenzodiazepines and Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. idus.us.es [idus.us.es]
- 18. [PDF] Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization | Semantic Scholar [semanticscholar.org]
- 19. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. milliyasrcollege.org [milliyasrcollege.org]
- 21. researchgate.net [researchgate.net]
- 22. Azepine synthesis from alkyl azide and propargylic ester via gold catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Synthesis of Azepines by a Gold-Catalyzed Intermolecular [4 + 3]-Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 11H-Dibenzo[b,e]azepine-6-carbonitrile: A Benchmarking Study
For Researchers, Scientists, and Drug Development Professionals
The quest for optimized synthetic routes to key pharmaceutical intermediates is a cornerstone of efficient drug development. 11H-Dibenzo[b,e]azepine-6-carbonitrile is a pivotal precursor in the synthesis of several therapeutic agents, most notably the antihistamine epinastine. Its efficient synthesis is therefore of significant interest. This guide provides an in-depth comparison of classical and modern synthetic methodologies for obtaining this valuable compound, with a focus on reaction efficiency, safety, and scalability.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a two-fold challenge: the construction of the tricyclic dibenzo[b,e]azepine core and the subsequent introduction of the nitrile functionality at the 6-position. This guide will dissect these challenges by first examining a common route to the key intermediate, 6-chloro-11H-dibenzo[b,e]azepine, and then comparing the traditional nucleophilic cyanation with contemporary catalytic approaches.
Part 1: Synthesis of the Precursor: 6-chloro-11H-dibenzo[b,e]azepine
A robust synthesis of the chlorinated precursor is paramount for the overall efficiency of the classical route. A common and effective method involves an intramolecular Friedel-Crafts-type cyclization of an N-acylated diphenylmethane derivative.
Experimental Protocol: Synthesis of 6-chloro-11H-dibenzo[b,e]azepine
This synthesis is a two-step process starting from the commercially available 2-aminobenzophenone.
Step 1: Synthesis of N-(2-benzylphenyl)-2-chloroacetamide
-
Reduction of 2-aminobenzophenone: 2-Aminobenzophenone is reduced to 2-benzylaniline. This can be achieved using various reducing agents, such as sodium borohydride in the presence of a Lewis acid or catalytic hydrogenation.
-
Acylation of 2-benzylaniline: The resulting 2-benzylaniline is acylated with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine or pyridine) in an inert solvent like dichloromethane or toluene. The reaction is typically carried out at 0 °C to room temperature.
Step 2: Intramolecular Cyclization to 6-(chloromethyl)-11H-dibenzo[b,e]azepine
The N-(2-benzylphenyl)-2-chloroacetamide is subjected to intramolecular cyclization using a dehydrating agent, which also acts as a Lewis acid catalyst. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation. The reaction is typically performed at elevated temperatures in a high-boiling solvent like toluene or xylene. The subsequent chlorination of the lactam can be achieved using a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Part 2: The Cyanation Step: A Head-to-Head Comparison
With the 6-chloro-11H-dibenzo[b,e]azepine precursor in hand, the critical cyanation step can be performed. Here, we compare the classical approach with modern, catalytic alternatives.
Method 1: The Classical Approach - Nucleophilic Substitution with Sodium Cyanide
This method relies on a direct nucleophilic substitution of the chloride with a cyanide salt.
The choice of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial for this reaction. DMSO effectively solvates the sodium cation, leaving the cyanide anion more "naked" and thus more nucleophilic. The elevated temperature is necessary to overcome the activation energy of the reaction, as the carbon-chlorine bond in the vinylic-like chloride at the 6-position is relatively strong.
To a solution of 6-chloro-11H-dibenzo[b,e]azepine (1 mmol, 0.23 g) in 10 ml of DMSO, sodium cyanide (1.1 mmol, 0.05 g) is added. The mixture is heated to 363 K (90 °C) and stirred for 5 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and dried to afford this compound. A reported yield for this method is 73%[1].
This protocol's reliability is contingent on the complete exclusion of water from the reaction mixture, as cyanide can be protonated to the highly toxic and volatile hydrogen cyanide gas, especially under acidic conditions. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete consumption of the starting material.
Method 2: Modern Catalytic Approaches
Modern organic synthesis has seen a shift towards catalytic methods that offer milder reaction conditions, higher functional group tolerance, and the use of less toxic reagents. For the cyanation of aryl chlorides, palladium- and nickel-catalyzed cross-coupling reactions are at the forefront.
The catalytic cycle for palladium-catalyzed cyanation typically involves three key steps: oxidative addition of the aryl chloride to a low-valent palladium(0) species, transmetalation of the cyanide group from a cyanide source to the palladium center, and reductive elimination of the desired aryl nitrile, regenerating the palladium(0) catalyst. The choice of ligand is critical to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For nickel-catalyzed reactions, a similar catalytic cycle is proposed, often with the advantage of using a more earth-abundant and less expensive metal.
The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage of these modern methods. K₄[Fe(CN)₆] is a stable, non-toxic solid that is used as a food additive.
The following is a generalized protocol adapted from established methods for the palladium-catalyzed cyanation of aryl chlorides. Optimization for the specific substrate, 6-chloro-11H-dibenzo[b,e]azepine, would be necessary.
-
Catalyst Preparation: In a reaction vessel, a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ and a suitable phosphine ligand (e.g., dppf, XPhos) are combined in a solvent like toluene or dioxane.
-
Reaction Setup: To this catalyst mixture, 6-chloro-11H-dibenzo[b,e]azepine (1 mmol), potassium ferrocyanide (K₄[Fe(CN)₆]) (0.5-1.0 mmol), and a base (e.g., K₂CO₃ or Cs₂CO₃) are added.
-
Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C. The reaction progress is monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation: A Comparative Analysis
| Parameter | Method 1: Classical Nucleophilic Substitution | Method 2: Modern Palladium-Catalyzed Cyanation |
| Cyanide Source | Sodium Cyanide (NaCN) | Potassium Ferrocyanide (K₄[Fe(CN)₆]) |
| Toxicity of Cyanide Source | High | Low |
| Catalyst | None | Palladium-based (e.g., Pd(OAc)₂/Ligand) |
| Solvent | DMSO | Toluene, Dioxane, DMF |
| Temperature | High (e.g., 90 °C) | Moderate to High (e.g., 80-120 °C) |
| Reported Yield | ~73%[1] | Potentially >80-90% (based on similar aryl chlorides) |
| Safety Considerations | High toxicity of NaCN, potential for HCN gas evolution. | Lower toxicity of K₄[Fe(CN)₆], requires handling of palladium catalysts. |
| Scalability | Feasible, but safety concerns increase with scale. | Generally good, with catalyst cost being a factor at very large scales. |
Visualization of Synthetic Workflows
References
A Tale of Two Scaffolds: A Comparative Guide to the Synthesis of Dibenzo[b,e]azepine and Dibenzo[b,f]azepine
Introduction: The Dibenzoazepine Core in Medicinal Chemistry
The dibenzoazepine framework, a tricyclic system featuring a central seven-membered azepine ring fused to two benzene rings, is a cornerstone of modern medicinal chemistry. This privileged scaffold is the backbone of numerous therapeutic agents, particularly those targeting the central nervous system. The two most prominent isomers, dibenzo[b,e]azepine and dibenzo[b,f]azepine, while structurally similar, exhibit distinct pharmacological profiles and present unique synthetic challenges. This guide provides an in-depth, comparative analysis of the synthetic strategies employed to construct these two vital heterocyclic systems, offering researchers and drug development professionals a comprehensive understanding of the underlying chemical principles and practical considerations.
The dibenzo[b,f]azepine core is arguably the more famous of the two, being the central feature of blockbuster drugs like the anticonvulsant carbamazepine and the antidepressant imipramine.[1] Its isomeric counterpart, the dibenzo[b,e]azepine scaffold, is found in compounds such as the hypnotic agent perlapine.[2] The subtle difference in the fusion of the azepine ring to the phenyl groups profoundly impacts the three-dimensional shape and electronic properties of the molecule, thereby influencing its interaction with biological targets. This guide will dissect the synthetic methodologies that grant access to these powerful molecular architectures.
Synthesis of Dibenzo[b,f]azepines: A Well-Trod Path
The synthesis of the dibenzo[b,f]azepine ring system is well-established, with several robust methods available to the synthetic chemist. These strategies often involve the formation of a key C-N or C-C bond to close the central seven-membered ring.
Key Synthetic Strategies:
-
Intramolecular Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a workhorse for the synthesis of dibenzo[b,f]azepines.[3] The strategy typically involves the intramolecular cyclization of a suitably substituted 2-(2-aminophenyl) derivative. The versatility and functional group tolerance of the Buchwald-Hartwig amination make it a highly attractive method for the synthesis of a wide range of substituted dibenzo[b,f]azepines.[3]
-
Ullmann Condensation: A classical method for the formation of C-N bonds, the Ullmann condensation, has also been employed for the synthesis of the dibenzo[b,f]azepine core.[4] This copper-catalyzed reaction typically involves the intramolecular coupling of an amine with an aryl halide. While effective, traditional Ullmann conditions often require harsh reaction conditions, including high temperatures and stoichiometric amounts of copper.[5] Modern modifications, however, have made this reaction more practical.
-
Ring Expansion Strategies: Creative approaches involving the expansion of smaller ring systems have also been developed. For instance, the ring expansion of N-arylindoles can provide access to the dibenzo[b,f]azepine skeleton.[4] These methods offer a unique entry point to the tricyclic system from readily available starting materials.
dot
Caption: Key synthetic approaches to the dibenzo[b,f]azepine core.
Synthesis of Dibenzo[b,e]azepines: Navigating a Less-Traveled Road
In contrast to its [b,f] isomer, the synthesis of the dibenzo[b,e]azepine ring system is less frequently described in the literature. The primary approach to this scaffold involves the construction of the central azepinone ring, which can then be further modified.
Key Synthetic Strategies:
-
Intramolecular Friedel-Crafts Acylation: The most common route to dibenzo[b,e]azepinones involves the intramolecular cyclization of N-aryl anthranilic acid derivatives. This acid-catalyzed reaction proceeds via an electrophilic aromatic substitution, where the acyl group attacks the pendant aryl ring to form the seven-membered lactam. Polyphosphoric acid (PPA) or other strong acids are typically employed as catalysts.
-
Pschorr Cyclization: The Pschorr cyclization offers an alternative route for the formation of the biaryl linkage necessary for the dibenzo[b,e]azepine core.[4] This reaction involves the copper-catalyzed decomposition of a diazonium salt derived from an appropriately substituted aminobiphenyl precursor.[6]
-
Ullmann Condensation for Precursor Synthesis: The Ullmann condensation is often a crucial first step in the synthesis of the precursors required for the intramolecular cyclization.[7][8] This reaction is used to prepare the N-aryl anthranilic acids by coupling an anthranilic acid derivative with an aryl halide.[7][8]
dot
Caption: Primary synthetic pathway to the dibenzo[b,e]azepine core.
Comparative Analysis: A Head-to-Head Look at Synthetic Accessibility
The synthetic accessibility of the two dibenzoazepine isomers differs significantly, largely due to the nature of the key bond disconnection and the availability of starting materials.
| Feature | Dibenzo[b,f]azepine Synthesis | Dibenzo[b,e]azepine Synthesis |
| Key Ring-Closing Strategy | Intramolecular C-N bond formation (e.g., Buchwald-Hartwig, Ullmann). | Intramolecular C-C bond formation (e.g., Friedel-Crafts acylation). |
| Common Precursors | Substituted 2-aminostilbenes or 2,2'-disubstituted biphenyls. | N-Aryl anthranilic acids. |
| Reaction Conditions | Often milder, especially with modern palladium catalysis. | Typically requires strong acids and high temperatures. |
| Functional Group Tolerance | Generally higher, particularly with palladium-catalyzed methods. | Can be limited by the harsh acidic conditions of cyclization. |
| Reported Methodologies | Numerous and diverse, including modern catalytic methods. | Fewer established methods, primarily classical reactions. |
| Key Pharmaceutical Examples | Carbamazepine, Imipramine. | Perlapine. |
Experimental Protocols: Representative Syntheses
To provide a practical context, the following are representative experimental protocols for the synthesis of key intermediates or the core structures of each dibenzoazepine isomer.
Protocol 1: Synthesis of 5H-Dibenzo[b,f]azepine (Iminostilbene) via Intramolecular Buchwald-Hartwig Amination
This protocol is adapted from a general procedure for the synthesis of dibenzo[b,f]azepine derivatives.[3]
-
Preparation of the Precursor (e.g., 2-Amino-2'-bromostilbene): The synthesis of the stilbene precursor can be achieved through various methods, such as a Wittig or Horner-Wadsworth-Emmons reaction between a substituted 2-nitrobenzaldehyde and a 2-bromobenzylphosphonium salt, followed by reduction of the nitro group.
-
Intramolecular Cyclization:
-
To a solution of 2-amino-2'-bromostilbene (1.0 mmol) in anhydrous toluene (10 mL) is added Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., argon) at 100-120 °C for 12-24 hours.
-
After cooling to room temperature, the mixture is filtered through a pad of Celite, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5H-dibenzo[b,f]azepine.
-
Protocol 2: Synthesis of Dibenzo[b,e]azepine-6,11-dione via Intramolecular Friedel-Crafts Acylation
This protocol is based on the classical synthesis of the dibenzo[b,e]azepinone core.
-
Preparation of the Precursor (N-Phenylanthranilic Acid):
-
A mixture of 2-chlorobenzoic acid (1.0 mmol), aniline (1.1 mmol), anhydrous potassium carbonate (1.5 mmol), and a catalytic amount of copper powder or copper(I) oxide in a high-boiling solvent (e.g., N,N-dimethylformamide or nitrobenzene) is heated at reflux for several hours.
-
The reaction mixture is cooled, poured into water, and acidified with hydrochloric acid.
-
The precipitated N-phenylanthranilic acid is collected by filtration, washed with water, and dried.
-
-
Intramolecular Cyclization:
-
N-Phenylanthranilic acid (1.0 mmol) is added to polyphosphoric acid (PPA) (10 g) at 100 °C.
-
The mixture is heated with stirring at 140-160 °C for 2-4 hours.
-
The hot reaction mixture is carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed thoroughly with water and a sodium bicarbonate solution, and then dried.
-
The crude dibenzo[b,e]azepine-6,11-dione can be purified by recrystallization.
-
Conclusion: Choosing the Right Path
The synthetic routes to dibenzo[b,e]azepines and dibenzo[b,f]azepines reflect the distinct chemical nature of these two important scaffolds. The synthesis of the medicinally prominent dibenzo[b,f]azepine system is well-supported by a diverse array of modern synthetic methods, offering chemists flexibility and high functional group tolerance. In contrast, the construction of the dibenzo[b,e]azepine core often relies on more classical, and sometimes harsher, reaction conditions.
This comparative guide highlights the importance of understanding the nuances of heterocyclic synthesis. The choice of synthetic strategy is not merely a matter of academic interest but has profound implications for the efficiency of drug discovery and development programs. As our understanding of synthetic methodology continues to evolve, new and more efficient routes to both of these valuable dibenzoazepine isomers will undoubtedly emerge, further empowering the creation of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Perlapine - Wikipedia [en.wikipedia.org]
- 3. Perlapine | 1977-11-3 | BAA97711 | Biosynth [biosynth.com]
- 4. connectsci.au [connectsci.au]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 7. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 8. ijpsonline.com [ijpsonline.com]
A Comparative Guide to the Characterization of Impurities in 11H-Dibenzo[b,e]azepine-6-carbonitrile
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an in-depth comparison of analytical methodologies for the characterization of impurities in 11H-Dibenzo[b,e]azepine-6-carbonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed protocol for a recommended approach, grounded in established scientific principles.
The Critical Role of Impurity Profiling
Impurities in a drug substance can originate from various stages, including synthesis, degradation, and storage.[1][2] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product. Therefore, rigorous characterization and control of impurities are mandated by regulatory authorities worldwide. For a pivotal intermediate like this compound, a comprehensive understanding of its impurity profile is essential to ensure the quality of the final API.
Potential Impurities in this compound
The synthesis of this compound often involves the reaction of 6-chloro-11H-dibenzo[b,e]azepine with a cyanide source.[3] Based on this and other potential synthetic routes for dibenzo[b,f]azepine derivatives, several types of impurities can be anticipated[4][5]:
-
Starting Material Residues: Unreacted 6-chloro-11H-dibenzo[b,e]azepine.
-
Intermediates: Incomplete reaction products or intermediates from alternative synthetic pathways.
-
By-products: Resulting from side reactions, such as hydrolysis of the nitrile group to a carboxylic acid or amide.
-
Degradation Products: Formed during synthesis, purification, or storage, potentially through oxidation or hydrolysis.
A logical workflow for identifying and characterizing these impurities is crucial for process optimization and quality control.
Caption: General workflow for impurity characterization.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is critical for effective impurity profiling. The most common and powerful methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| HPLC-UV/DAD | Separation based on polarity, with detection by UV-Vis absorbance. | Gold standard for purity analysis, highly reproducible, suitable for non-volatile and thermally labile compounds, excellent quantitative capabilities.[1][2] | May require reference standards for identification and quantification, lower resolution for complex mixtures compared to UHPLC. | Excellent: Ideal for routine purity testing and quantification of known and unknown impurities. The aromatic nature of the molecule allows for sensitive UV detection. |
| LC-MS | Combines the separation power of HPLC with the identification capabilities of mass spectrometry. | Provides molecular weight information for unknown impurities, enabling rapid identification.[1] Highly sensitive and specific. | Higher cost and complexity compared to HPLC-UV, potential for ion suppression effects. | Excellent: The method of choice for identifying unknown impurities and confirming the identity of known ones. |
| GC-MS | Separation of volatile compounds followed by mass spectrometry detection. | Excellent for volatile and semi-volatile impurities, such as residual solvents.[1] High resolution and sensitivity. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required. | Limited: this compound and its likely impurities are not sufficiently volatile for direct GC analysis. May be useful for specific volatile impurities if suspected. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | The most powerful technique for unambiguous structure elucidation of unknown impurities.[6][7] Does not require a reference standard for structural confirmation. | Lower sensitivity compared to MS, requires higher sample concentrations, and can be time-consuming. | Essential for structural confirmation: Crucial for the definitive identification of novel impurities after isolation or enrichment.[8][9] |
Expert Recommendation: A combined approach is often the most effective. HPLC-UV/DAD is the workhorse for routine quality control and quantification. When unknown impurities are detected, LC-MS is employed for preliminary identification based on molecular weight. For unambiguous structural elucidation of significant unknown impurities, isolation followed by NMR spectroscopy is necessary.
Recommended Experimental Protocol: HPLC-UV Method
This protocol outlines a robust HPLC method for the separation and quantification of impurities in this compound. The causality behind the chosen parameters is explained to ensure a self-validating system.
Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode-Array Detector (DAD) or UV Detector
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides good retention and selectivity for the non-polar dibenzo[b,e]azepine ring system. The specified dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | The acidic modifier improves peak shape for the basic azepine nitrogen and provides protons for reverse-phase retention. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for the analyte and its impurities. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B | A gradient is necessary to elute both polar and non-polar impurities within a reasonable timeframe while maintaining good resolution for closely eluting peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The dibenzo[b,e]azepine system exhibits strong UV absorbance at this wavelength, allowing for sensitive detection of the API and related impurities. A DAD can be used to monitor multiple wavelengths and check for peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Sample Preparation | Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. | This ensures the sample is fully dissolved and compatible with the initial mobile phase conditions, preventing peak distortion. |
Caption: HPLC experimental workflow.
Structural Elucidation of Unknowns: The Power of NMR
While HPLC and LC-MS are excellent for detection and preliminary identification, NMR spectroscopy is indispensable for the definitive structural elucidation of novel impurities.[6][7][10] Once an unknown impurity is isolated, a suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) can be performed to piece together its molecular structure.[8][9] This is particularly important for differentiating between isomers, which may have the same molecular weight.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. HPLC-UV serves as the foundation for routine purity assessment and quantification due to its robustness and reproducibility.[2] LC-MS is invaluable for the rapid identification of unknown impurities, providing crucial molecular weight information. For the unambiguous structural determination of novel impurities, NMR spectroscopy remains the ultimate tool.[6][7] By judiciously applying these techniques, researchers and drug developers can gain a comprehensive understanding of the impurity profile of this compound, ensuring the quality and safety of the final pharmaceutical products.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. soeagra.com [soeagra.com]
- 3. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 5. Three-step process for the synthesis of 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Multidisciplinary Investigation to Determine the Structure and Source of Dimeric Impurities in AMG 517 Drug Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Dibenzoazepine Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Dibenzoazepines
Dibenzoazepine derivatives, a cornerstone class of molecules that includes drugs like carbamazepine (an anticonvulsant) and imipramine (a tricyclic antidepressant), are characterized by a narrow therapeutic index and significant pharmacokinetic variability. This pharmacological profile makes their accurate quantification in biological matrices not just an analytical task, but a clinical necessity for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence (BE) trials. The integrity of data from these studies hinges entirely on the robustness and reliability of the analytical methods employed.
When analytical methodologies are updated, transferred between laboratories, or when results from different techniques must be compared, a formal process of cross-validation is essential.[1][2][3] Cross-validation serves as an empirical bridge, demonstrating that the data generated by a new or alternative method is comparable to that of the original, validated method.[3] This guide provides a comparative analysis and detailed protocols for three workhorse analytical techniques in the bioanalysis of dibenzoazepines: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the current gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Our objective is to move beyond mere procedural lists, delving into the causality behind experimental choices to empower you, the scientist, to select, validate, and troubleshoot the optimal method for your specific research and development needs.
The Bedrock of Trust: Regulatory Framework for Method Validation
Before comparing techniques, it is crucial to ground our discussion in the standards set by global regulatory bodies. The principles of method validation are not arbitrary; they are harmonized to ensure data is reliable and universally acceptable. Key guidelines include:
-
ICH Q2(R1) - Validation of Analytical Procedures: This guideline provides a comprehensive framework for validation, defining the key parameters required, such as accuracy, precision, specificity, linearity, and range.[4][5][6][7]
-
ICH M10 - Bioanalytical Method Validation: This more recent guideline, adopted by the FDA and EMA, specifically addresses the validation of methods for analyzing drugs in biological matrices.[8][9][10][11][12] It provides detailed acceptance criteria and is the definitive standard for the work described herein.
Adherence to these guidelines is a non-negotiable aspect of generating data for regulatory submission and ensures the trustworthiness of the results.
The Cross-Validation Workflow: An Overview
Cross-validation is a systematic process to assess the equivalency of two analytical methods. This can be a comparison between two different techniques (e.g., HPLC-UV vs. LC-MS/MS) or the same technique used in two different laboratories (method transfer). The fundamental logic is to analyze the same set of quality control (QC) and incurred (study) samples with both methods and compare the results against predefined acceptance criteria.
Caption: General workflow for the cross-validation of two analytical methods.
Comparative Deep Dive: HPLC, GC-MS, and LC-MS/MS
The choice of an analytical platform is a critical decision driven by the required sensitivity, specificity, sample matrix, and available resources.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Principle & Causality: HPLC-UV separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column for moderately non-polar dibenzoazepines).[13][14] Detection relies on the chromophore within the dibenzoazepine structure, which absorbs UV light at a characteristic wavelength (e.g., ~285 nm for carbamazepine).[14] This method is a workhorse due to its robustness and cost-effectiveness. Its limitation, however, is a relative lack of specificity; any co-eluting compound from the biological matrix that absorbs at the same wavelength can interfere, potentially leading to overestimation.
-
Trustworthiness: To build a self-validating system, an internal standard (IS) that is structurally similar but chromatographically resolved from the analyte is essential. QC samples at low, medium, and high concentrations must be run with every batch to ensure the method is performing within validated limits for accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle & Causality: GC-MS is suitable for compounds that are volatile and thermally stable. Dibenzoazepines, containing polar amine groups, often require a derivatization step (e.g., silylation) to mask these polar sites.[15][16] This increases their thermal stability and volatility, preventing peak tailing and improving chromatographic performance on a non-polar capillary column (like a DB-5MS).[15][16] The mass spectrometer fragments the eluted compounds into a predictable pattern, providing a "fingerprint" that offers much higher specificity than UV detection.
-
Trustworthiness: The derivatization step adds complexity and a potential source of variability. Therefore, the protocol must be meticulously controlled, and the IS should ideally undergo derivatization alongside the analyte to control for reaction efficiency. The high specificity of MS detection provides inherent trustworthiness in peak identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle & Causality: LC-MS/MS is the definitive "gold standard" for bioanalysis due to its supreme sensitivity and specificity.[17][18] Separation is achieved via HPLC, and detection is performed by a tandem mass spectrometer. Electrospray Ionization (ESI) in positive mode is typically used, as the nitrogen atoms in the dibenzoazepine structure are readily protonated.[19][20] The technique operates in Multiple Reaction Monitoring (MRM) mode, a highly specific process where the first mass spectrometer (Q1) isolates the protonated molecule (the parent ion), which is then fragmented in a collision cell (q2). The second mass spectrometer (Q3) then detects only a specific, characteristic fragment ion (the product ion).[17] This parent-to-product transition is unique to the analyte, virtually eliminating interferences from matrix components.
-
Trustworthiness: While powerful, LC-MS/MS is susceptible to matrix effects , where co-eluting compounds suppress or enhance the ionization of the analyte, affecting accuracy.[21][22][23] To build a self-validating system and control for these effects, the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable. A SIL-IS is chemically identical to the analyte but has a higher mass. It co-elutes with the analyte and experiences the exact same ionization suppression or enhancement, providing a perfect correction and ensuring the highest degree of accuracy and precision.
Validated Experimental Protocols
The following protocols are detailed, self-validating frameworks for the analysis of representative dibenzoazepine compounds.
Protocol 1: HPLC-UV Analysis of Carbamazepine in Human Plasma
This method is suitable for therapeutic drug monitoring where concentrations are expected to be in the µg/mL range.[14][24]
Caption: HPLC-UV sample preparation workflow using Solid-Phase Extraction.
-
Methodology:
-
Reagents & Materials: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized), Carbamazepine reference standard, an appropriate internal standard (e.g., Oxcarbazepine), and C18 Solid-Phase Extraction (SPE) cartridges.
-
Instrumentation & Conditions:
-
Preparation of Standards & QCs: Prepare a stock solution of Carbamazepine in methanol. Serially dilute to create calibration standards in blank plasma (e.g., 0.5 - 40 µg/mL).[14][25] Prepare independent QC samples at low, medium, and high concentrations.
-
Sample Preparation (SPE):
-
To 200 µL of plasma (standard, QC, or unknown), add 20 µL of IS solution.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 10% methanol in water) to remove interferences.
-
Elute the analyte and IS with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase and inject 20 µL.
-
-
System Suitability & Validation: Before analysis, inject the mobile phase to establish a baseline. A calibration curve must have a correlation coefficient (r²) > 0.99.[13] The accuracy of back-calculated standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[13]
-
Protocol 2: GC-MS Analysis of Imipramine in Urine
This method is suitable for toxicology screening or confirmatory analysis.
-
Methodology:
-
Reagents & Materials: Dichloromethane, Isooctane, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or similar silylating agent, Imipramine reference standard, Clomipramine (as IS).
-
Instrumentation & Conditions:
-
GC-MS System with an autosampler.
-
Column: DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[16]
-
Oven Program: Start at 180°C, hold for 1 min, then ramp to 280°C at 20°C/min, hold for 5 min.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for derivatized imipramine and IS.
-
-
Preparation of Standards & QCs: Prepare standards and QCs in blank urine over the desired concentration range (e.g., 10 - 1000 ng/mL).
-
Sample Preparation (LLE & Derivatization):
-
To 1 mL of urine, add IS and adjust pH to >10 with NaOH.
-
Add 5 mL of a LLE solvent (e.g., Dichloromethane), vortex for 2 minutes, and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Add 50 µL of MSTFA and 50 µL of isooctane. Cap tightly and heat at 70°C for 30 minutes to form the silyl derivatives.[15]
-
Cool to room temperature and inject 1 µL.
-
-
System Suitability & Validation: Ensure no interfering peaks are present in blank, derivatized urine. Linearity (r²) should be >0.99. Accuracy and precision of QCs must be within ±15%.
-
Protocol 3: LC-MS/MS Analysis of Imipramine and Desipramine in Human Plasma
This ultra-sensitive method is the standard for pharmacokinetic and bioequivalence studies.[19]
-
Methodology:
-
Reagents & Materials: Formic acid, Acetonitrile (LC-MS grade), Water (LC-MS grade), Imipramine and Desipramine reference standards, Imipramine-d4 and Desipramine-d4 (Stable Isotope-Labeled Internal Standards).
-
Instrumentation & Conditions:
-
LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 5% B to 95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: (Parent > Product, example values)
-
Imipramine: 281.2 > 86.1
-
Imipramine-d4 (IS): 285.2 > 90.1
-
Desipramine: 267.2 > 72.1
-
Desipramine-d4 (IS): 271.2 > 76.1
-
-
-
Preparation of Standards & QCs: Prepare calibration standards and QCs in blank plasma to cover the expected concentration range (e.g., 0.1 - 250 ng/mL).[19]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 10 µL of the SIL-IS working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to a clean plate or vial and inject 5 µL.
-
-
System Suitability & Validation: In addition to standard validation parameters, a matrix effect assessment is mandatory.[21][22] This is done by comparing the peak response of an analyte spiked into a post-extraction blank matrix sample with the response of the analyte in a neat solution. The SIL-IS should effectively track and correct for any observed matrix effects.
-
At-a-Glance: Performance Comparison
The following table summarizes the typical performance characteristics of each validated method, providing an objective basis for comparison.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity Range | 0.05 – 40 µg/mL[13][14][25] | 2 – 1000 ng/mL[15][16] | 0.1 – 500 ng/mL[19] |
| LOQ | ~50 ng/mL[13][26] | ~2 ng/mL[16] | ~0.1 - 0.25 ng/mL[19] |
| Accuracy (% Bias) | Within ±12%[13][26] | Within ±15% | Within ±10%[27] |
| Precision (% RSD) | < 9%[13][26] | < 15% | < 10%[27] |
| Specificity | Moderate | High | Very High |
| Sample Volume | 100 - 500 µL | 500 - 1000 µL | 25 - 100 µL[19] |
| Run Time | 5 - 15 min[14][24] | 10 - 20 min | 2 - 5 min[28] |
| Key Challenge | Lack of Specificity | Derivatization Required | Matrix Effects[21][22] |
| Relative Cost | $ |
|
|
Conclusion: Selecting the Right Tool for the Scientific Question
The cross-validation of analytical methods for dibenzoazepine compounds is not merely a procedural hurdle but a fundamental scientific necessity to ensure data integrity across different platforms and laboratories.
-
HPLC-UV remains a viable, cost-effective option for routine TDM and high-concentration analyses where the highest sensitivity is not required.[13][14]
-
GC-MS offers excellent specificity and is a powerful tool, particularly in forensic toxicology, but the requirement for derivatization adds a layer of complexity that may not be ideal for high-throughput applications.[15][16]
-
LC-MS/MS is the unequivocal method of choice for any research requiring high sensitivity, high throughput, and maximum specificity, such as regulated bioanalysis for pharmacokinetic, bioavailability, and bioequivalence studies.[17][18][19] Its primary challenge, matrix effects, is effectively managed through the use of stable isotope-labeled internal standards.
Ultimately, the selection of an analytical method must be a deliberate choice, justified by the specific scientific question being asked. By understanding the underlying principles, strengths, and weaknesses of each technique as outlined in this guide, researchers can confidently generate accurate, reproducible, and defensible data in their critical work with dibenzoazepine compounds.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. starodub.nl [starodub.nl]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. fda.gov [fda.gov]
- 13. Development and validation of an HPLC-UV method for the simultaneous quantification of carbamazepine, oxcarbazepine, eslicarbazepine acetate and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development and validation of an HPLC–UV method for the quantification of carbamazepine in rabbit plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. mdpi.com [mdpi.com]
- 17. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. academicworks.cuny.edu [academicworks.cuny.edu]
- 21. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eijppr.com [eijppr.com]
- 23. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. dergipark.org.tr [dergipark.org.tr]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. egrove.olemiss.edu [egrove.olemiss.edu]
- 28. ijpsonline.com [ijpsonline.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 11H-Dibenzo[b,e]azepine-6-carbonitrile
This document provides essential safety and logistical information for the proper handling and disposal of 11H-Dibenzo[b,e]azepine-6-carbonitrile (CAS No. 80012-69-7). As a pivotal intermediate in pharmaceutical research and development, particularly for novel therapeutic agents, its unique molecular structure necessitates a rigorous and informed approach to waste management.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on safety, regulatory compliance, and scientific integrity.
Hazard Identification and Inherent Risk Profile
A thorough understanding of a compound's hazard profile is the bedrock of safe laboratory practice and disposal. While comprehensive toxicological data for this compound is not extensively published, a precautionary approach is mandated based on its chemical class and data from structurally similar compounds.
The molecule's structure, featuring a dibenzoazepine core and a nitrile functional group, suggests several potential hazards. Nitriles are organic compounds containing a cyano (-C≡N) group, which can, under certain conditions like hydrolysis, release cyanide.[2] Furthermore, safety data for analogous dibenzo-derivatives indicates potential for acute oral toxicity and classification as very toxic to aquatic life with long-lasting effects.
Key Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 80012-69-7 | [1] |
| Molecular Formula | C₁₅H₁₀N₂ | [1][3] |
| Molecular Weight | 218.25 g/mol | [1][3] |
| Melting Point | 99-101 °C | [1] |
| Boiling Point | 377.4 °C at 760 mmHg | [1] |
| Appearance | Crystalline solid | [4][5] |
Logical Framework for Risk Management
The disposal process must begin with a clear risk assessment. The following workflow illustrates the mandatory decision-making process before handling the chemical for disposal.
Caption: Risk assessment workflow for this compound.
Essential Handling and Personal Protective Equipment (PPE)
Given the potential hazards, stringent adherence to safety protocols during handling is non-negotiable.
-
Engineering Controls : All handling of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. A safety shower and eyewash station must be readily accessible.
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA.
-
Hand Protection : Wear compatible, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure. Remember that contaminated gloves must be disposed of as hazardous waste.[6]
-
Body Protection : A lab coat or other protective clothing is mandatory to prevent skin contact.
-
-
Hygiene Practices : Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling, even if gloves were worn.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
-
Evacuate & Secure : Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access and turn off any potential ignition sources, as the material is combustible.
-
Ventilate : Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.
-
Don PPE : Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain & Clean :
-
For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
For liquid spills (solutions), cover with a non-combustible, inert absorbent material (e.g., vermiculite, sand, or earth).
-
-
Collect Waste : Place all contaminated absorbent material and cleaning supplies into a designated, sealable, and properly labeled container for hazardous waste.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report : Report the incident to your institution's Environmental Health & Safety (EHS) office.
Step-by-Step Disposal Procedures
The final disposal of this compound and its associated waste must be handled through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[7]
The Core Principle: Segregation
Mixing hazardous waste with non-hazardous waste is a critical error. It renders the entire mixture hazardous, significantly increasing disposal volume and cost, and is a regulatory violation.[8]
Step 1: Waste Stream Segregation and Collection
-
Solid Chemical Waste : Collect unadulterated surplus this compound, along with any contaminated items like weigh paper, spatulas, or single-use plastics, in a dedicated, durable, and sealable container clearly marked for solid hazardous waste.
-
Liquid Chemical Waste : If the compound is in solution, collect it in a designated, leak-proof hazardous waste container. The container must be compatible with the solvent used. Keep halogenated and non-halogenated solvent waste streams separate.[9]
-
Contaminated PPE : All disposable PPE, such as gloves and bench coats, that has come into contact with the chemical must be collected in a separate, sealed bag or container and treated as solid hazardous waste.[6]
Step 2: Proper Labeling All waste containers must be labeled immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
Full Chemical Name: "this compound"
-
CAS Number: "80012-69-7"
-
Associated Hazards and Pictograms (e.g., Harmful, Environmental Hazard)
-
Accumulation Start Date and PI/Lab Information
Step 3: Temporary On-Site Storage Store sealed and labeled waste containers in a designated satellite accumulation area. This area must be secure, well-ventilated, and away from incompatible materials.
Step 4: Final Disposal via Professional Vendor Contact your institution's EHS department to arrange for a pickup. They will work with a licensed hazardous waste disposal company. The standard and required method for final destruction is high-temperature incineration at an approved facility.[7] This ensures the complete breakdown of the compound into less harmful components and complies with federal and state regulations.[2]
Procedural Workflow for Disposal
Caption: Complete disposal workflow from laboratory generation to final destruction.
References
- 1. Cas 80012-69-7,this compound | lookchem [lookchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gloves.com [gloves.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. nipissingu.ca [nipissingu.ca]
- 9. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 11H-Dibenzo[b,e]azepine-6-carbonitrile
For the pioneering researchers and scientists in drug development, the synthesis and handling of novel compounds are routine. However, familiarity must not breed complacency, especially when dealing with molecules like 11H-Dibenzo[b,e]azepine-6-carbonitrile. This guide provides an in-depth, experience-driven framework for the safe handling of this potent pharmaceutical intermediate, ensuring the protection of both the researcher and the integrity of the research.
Understanding the Hazard Profile: A Duality of Risk
The dibenzoazepine scaffold is a common feature in many centrally active pharmaceutical agents.[1] While often well-tolerated in therapeutic contexts, in a laboratory setting, the pure, undiluted compound may have significant biological activity. A closely related compound, 5H-dibenz[b,f]azepine, is classified as a skin sensitizer and is very toxic to aquatic life.[2]
The carbonitrile (-C≡N) group introduces the potential for cyanide-like toxicity. Organic nitriles can, under certain conditions (e.g., metabolic processes or harsh chemical environments), release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, it is prudent to handle this compound with the same level of caution as other toxic cyanide-containing compounds.[3]
Inferred Hazard Classification:
| Hazard Class | Category | GHS Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[2] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life.[2] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[2] |
| Potential Acute Toxicity (Oral, Dermal, Inhalation) | - | Assumed based on the carbonitrile moiety. |
The Core of Safety: Personal Protective Equipment (PPE)
Given the potent nature of this compound, a multi-layered PPE strategy is essential. The selection of PPE should be guided by the principle of providing a robust barrier to all potential routes of exposure: inhalation, dermal contact, and ingestion.
Respiratory Protection:
A full-face respirator with a combination cartridge for organic vapors and particulates (P100) is the minimum requirement when handling the solid compound or solutions. This is particularly critical when weighing or transferring the powder, where the generation of airborne particulates is likely. For facilities equipped for handling highly potent compounds, a Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and operator comfort.[4]
Hand Protection:
Double-gloving is mandatory. The inner glove should be a nitrile glove, providing a good balance of chemical resistance and dexterity. The outer glove should be a chemical-resistant glove, such as butyl rubber or neoprene, to provide robust protection against potential splashes and spills. Regularly inspect gloves for any signs of degradation or perforation.
Eye and Face Protection:
A full-face respirator provides integrated eye and face protection. If a half-mask respirator is used, it must be supplemented with chemical splash goggles and a face shield.[5]
Protective Clothing:
A disposable, chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs is required. For larger scale operations or in the event of a spill, a full-body chemical-resistant suit should be considered.[5]
Footwear:
Closed-toe, chemical-resistant footwear is essential. Disposable shoe covers should be worn over work shoes and discarded upon leaving the designated handling area.
Operational Protocol: A Step-by-Step Guide to Safe Handling
The following protocol outlines the essential steps for safely handling this compound from receipt to disposal. This workflow is designed to minimize exposure and prevent contamination.
Caption: A streamlined workflow for the safe handling of this compound.
Preparation:
-
Designate a Controlled Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a glove box, with restricted access.
-
Assemble PPE: Before handling the compound, don all required PPE as outlined in Section 2.
-
Prepare Spill Kit: Ensure a spill kit containing appropriate absorbent materials, a deactivating solution (e.g., a fresh solution of sodium hypochlorite), and waste disposal bags is readily accessible.
Handling:
-
Work Within a Ventilated Enclosure: All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood or a containment glove box to prevent inhalation exposure.
-
Weighing and Transfer:
-
Use a dedicated, calibrated balance within the fume hood.
-
To minimize dust generation, gently handle the solid. Avoid scooping or pouring in a manner that creates airborne particles.
-
Use anti-static weighing paper or boats.
-
-
Reaction Setup and Monitoring:
-
Add the compound to the reaction vessel slowly and carefully.
-
Ensure all glassware is properly secured and that connections are tight to prevent leaks.
-
Continuously monitor the reaction for any signs of unexpected changes.
-
Cleanup and Decontamination:
-
Work Surface Decontamination: After each use, thoroughly decontaminate all surfaces within the fume hood. A multi-step process is recommended: first, a wipe-down with a suitable organic solvent to dissolve any residual compound, followed by a wash with a deactivating solution, and finally, a rinse with water.
-
Equipment Decontamination: All glassware and equipment that have come into contact with the compound must be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable solvent and then soaking in a deactivating solution.
Disposal Plan: Ensuring a Safe End-of-Life for a Potent Compound
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Solid Waste: All contaminated solid waste, including gloves, disposable lab coats, weighing paper, and absorbent materials from spill cleanup, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.
-
Sharps: Needles, syringes, and contaminated glassware should be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected by a licensed hazardous waste disposal company.
-
Professional Disposal: The disposal of this compound must be carried out by a certified hazardous waste management company in accordance with all local, state, and federal regulations. High-temperature incineration is the preferred method for the destruction of potent pharmaceutical compounds.[6]
Emergency Procedures: Preparedness is Paramount
Spills:
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently apply a deactivating solution and allow it to sit for the recommended contact time.
-
Collect the absorbed material and place it in a labeled hazardous waste bag.
-
Decontaminate the spill area as described in section 3.3.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up the spill yourself.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, advancing the frontiers of pharmaceutical development while ensuring their own well-being and the protection of the environment.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 256-96-2 Name: 5H-dibenz[b,f]azepine [xixisys.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. pharmtech.com [pharmtech.com]
- 6. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
